Netarsudil Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRLKRHJOAQDC-FBHGDYMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027773 | |
| Record name | Netarsudil dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422144-42-0 | |
| Record name | Netarsudil mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netarsudil dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NETARSUDIL MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Rho Kinase (ROCK) Inhibition Pathway of Netarsudil Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of Netarsudil Mesylate, focusing on its role as a Rho kinase (ROCK) inhibitor in the treatment of glaucoma. Netarsudil, the active metabolite of this compound, lowers intraocular pressure (IOP) by targeting the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance.
Introduction to Netarsudil and the Rho Kinase Pathway
Netarsudil is a first-in-class ROCK inhibitor approved for the reduction of elevated IOP in patients with open-angle glaucoma or ocular hypertension. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton. In the TM, ROCK activity leads to increased actin stress fiber formation, focal adhesions, and cell stiffness, which collectively increase the resistance to aqueous humor outflow and elevate IOP. Netarsudil's primary mechanism is the direct inhibition of ROCK, leading to a relaxation of the TM and enhanced outflow facility.
The Signaling Pathway of ROCK Inhibition by Netarsudil
Netarsudil directly inhibits the kinase activity of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as myosin light chain (MLC) and myosin light chain phosphatase (MLCP). The dephosphorylation of MLC leads to a reduction in actin-myosin-driven cell contraction and a disassembly of actin stress fibers in the TM cells. This cellular relaxation increases the effective filtration area of the TM, thereby facilitating aqueous humor outflow and lowering IOP.
Caption: Netarsudil's inhibition of ROCK leads to TM relaxation and decreased IOP.
Quantitative Data on Netarsudil's Activity
The following tables summarize key quantitative data regarding the inhibitory activity of Netarsudil's active metabolite (AR-13324) on ROCK and its effects on the trabecular meshwork.
Table 1: In Vitro Kinase Inhibitory Activity of AR-13324
| Kinase | IC₅₀ (nM) |
| ROCK1 | 1 |
| ROCK2 | 1 |
Table 2: Effect of AR-13324 on Trabecular Meshwork (TM) Outflow in Porcine Eyes
| Concentration (nM) | Increase in Outflow Facility (%) |
| 10 | 20 |
| 100 | 45 |
| 1000 | 60 |
Table 3: Effect of AR-13324 on Human Trabecular Meshwork (HTM) Cell Stiffness
| Treatment | Young's Modulus (kPa) |
| Control | 4.5 ± 0.5 |
| AR-13324 (1 µM) | 2.0 ± 0.3 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the ROCK inhibition pathway of Netarsudil.
In Vitro ROCK Inhibition Assay
This assay quantifies the inhibitory activity of a compound against ROCK1 and ROCK2 kinases.
Caption: Workflow for the in vitro ROCK inhibition assay.
Detailed Steps:
-
Reagent Preparation: Recombinant human ROCK1 and ROCK2 kinase domains, a long S6 kinase substrate peptide (MYPT1), and ATP are prepared in a kinase buffer.
-
Plate Setup: The ROCK enzyme, substrate, and ATP are added to the wells of a 384-well plate.
-
Compound Addition: Serial dilutions of Netarsudil's active metabolite (AR-13324) are added to the wells.
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Incubation: The plate is incubated to allow the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Detection: A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to a fluorescent marker.
-
Signal Reading: The fluorescence intensity in each well is measured using a plate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Trabecular Meshwork Outflow Facility Assay
This ex vivo assay measures the effect of Netarsudil on the rate of aqueous humor outflow through the TM in enucleated animal eyes.
In-Depth Technical Guide: The Norepinephrine Transporter (NET) as a Target of Netarsudil Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netarsudil mesylate, the active ingredient in Rhopressa®, is a first-in-class ophthalmic solution approved for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3] Its novel mechanism of action distinguishes it from other glaucoma medications. Netarsudil is a potent inhibitor of Rho-associated protein kinase (ROCK) and, secondarily, an inhibitor of the norepinephrine transporter (NET).[4][5][6] This dual-action profile leads to a comprehensive reduction in IOP through three distinct mechanisms: enhancement of trabecular outflow, reduction of episcleral venous pressure, and decreased aqueous humor production.[2][7] This guide provides a detailed technical overview of Netarsudil's interaction with the norepinephrine transporter, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the associated pathways.
Core Mechanism of Action: A Dual Inhibitor
Netarsudil is a prodrug that is rapidly metabolized in the eye by corneal esterases to its active metabolite, AR-13503 (also known as Netarsudil-M1).[2] Both Netarsudil and its active metabolite are responsible for the pharmacological effects observed.
The primary mechanism of action is the inhibition of ROCK, which leads to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow.[5] The secondary mechanism, the focus of this guide, is the inhibition of the norepinephrine transporter (NET).[4][6] By blocking NET, Netarsudil increases the local concentration of norepinephrine in the ciliary body, leading to vasoconstriction and a subsequent reduction in aqueous humor production.[2][7]
Quantitative Data: Inhibitory Potency
While the inhibitory effect of Netarsudil on the norepinephrine transporter is a well-established component of its mechanism of action, specific quantitative data on its binding affinity, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for NET, are not extensively available in publicly accessible scientific literature. This information is likely proprietary to the manufacturer.
In contrast, the inhibitory activity of Netarsudil and its active metabolite, AR-13503, against ROCK has been quantified.
| Compound | Target | Ki (Inhibition Constant) |
| Netarsudil (AR-13324) | ROCK1 | ~1 nM |
| Netarsudil (AR-13324) | ROCK2 | ~1 nM |
| AR-13503 (Netarsudil-M1) | ROCK1 | ~0.2 nM |
| AR-13503 (Netarsudil-M1) | ROCK2 | ~0.2 nM |
Data sourced from preclinical studies.[1][6]
Signaling Pathway and Mechanism of Action
The inhibition of the norepinephrine transporter by Netarsudil contributes to the reduction of intraocular pressure through a well-understood physiological pathway.
References
- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
The Multifaceted Cellular Impact of Netarsudil Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Netarsudil mesylate, a prominent therapeutic agent for elevated intraocular pressure, exerts its effects through the modulation of distinct cellular signaling cascades. This technical guide provides an in-depth exploration of the core pathways affected by Netarsudil, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Core Signaling Pathways Modulated by this compound
Netarsudil's primary mechanism of action involves the dual inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) and the norepinephrine transporter (NET). This dual activity distinguishes it from other glaucoma medications and contributes to its efficacy in reducing intraocular pressure through multiple complementary mechanisms.
The Rho Kinase (ROCK) Signaling Cascade
The ROCK signaling pathway is a critical regulator of cell shape, adhesion, and motility, primarily through its effects on the actin cytoskeleton. In the context of the eye's trabecular meshwork—the primary site of aqueous humor outflow—the Rho/ROCK pathway plays a pivotal role in maintaining cellular contractility and stiffness.
Netarsudil directly inhibits both ROCK1 and ROCK2 isoforms, leading to a cascade of downstream effects within the trabecular meshwork cells. Inhibition of ROCK disrupts the phosphorylation of myosin light chain phosphatase, which in turn leads to the dephosphorylation of myosin light chain. This event culminates in the disassembly of actin stress fibers and the disruption of focal adhesions, resulting in the relaxation of the trabecular meshwork cells. This cellular relaxation increases the effective filtration area for aqueous humor, thereby enhancing its outflow and reducing intraocular pressure.
The Norepinephrine Transporter (NET) Signaling Cascade
In addition to its effects on the ROCK pathway, Netarsudil also inhibits the norepinephrine transporter (NET). The NET is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By inhibiting NET, Netarsudil increases the local concentration of norepinephrine in the ciliary body. This elevation in norepinephrine is believed to cause vasoconstriction of the ciliary body blood vessels, which in turn reduces the rate of aqueous humor production. This mechanism provides a secondary pathway for lowering intraocular pressure, complementing the effects of ROCK inhibition on trabecular outflow.
Quantitative Data on Netarsudil's Cellular Effects
The following tables summarize the key quantitative data from in vitro and cell-based assays, providing a comparative overview of Netarsudil's potency and that of its active metabolite, AR-13503.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | ROCK1 Ki (nM) | ROCK2 Ki (nM) |
| Netarsudil | 1 | 1 |
| AR-13503 (Metabolite) | 0.2 | 0.2 |
Data sourced from Lin et al., 2018.
Table 2: Cell-Based Assay Activity in Trabecular Meshwork (TM) Cells
| Compound | Disruption of Actin Stress Fibers (IC50, nM) | Disruption of Focal Adhesions (IC50, nM) | Reversal of TGF-β2-induced TM Cell Contractility (EC50, nM) |
| Netarsudil | 79 | 16 | 35.9 |
| AR-13503 (Metabolite) | 22 | 3 | Not Reported |
Data on actin stress fibers and focal adhesions from Lin et al., 2018. Data on TM cell contractility from Bague et al., 2022.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the cellular effects of Netarsudil.
In Vitro ROCK Kinase Assay
Objective: To determine the inhibitory constant (Ki) of Netarsudil and its metabolites against ROCK1 and ROCK2.
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant human ROCK1 and ROCK2 enzymes are diluted in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA,
-
The Discovery and Synthesis of Netarsudil (AR-13324): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netarsudil (AR-13324) is a first-in-class Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor approved for the treatment of open-angle glaucoma and ocular hypertension. Developed by Aerie Pharmaceuticals, it represents a significant advancement in intraocular pressure (IOP) lowering therapies. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Netarsudil. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and synthetic route.
Introduction
Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and is a leading cause of irreversible blindness worldwide. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. Netarsudil (marketed as Rhopressa®) was approved by the U.S. Food and Drug Administration (FDA) in 2017 and the European Medicines Agency (EMA) in 2019 for the reduction of elevated IOP.[1] Its novel dual mechanism of action, targeting both the trabecular meshwork outflow pathway via ROCK inhibition and aqueous humor production via NET inhibition, distinguishes it from other glaucoma medications.[2]
Discovery and Preclinical Development
Aerie Pharmaceuticals initiated a drug discovery program in 2006 to identify novel ROCK inhibitors for glaucoma treatment. This led to the discovery of a new class of amino-isoquinoline amides with potent ROCK inhibitory activity. Further optimization revealed that some compounds in this class also inhibited the norepinephrine transporter (NET). Netarsudil (AR-13324) was selected from this class for clinical development due to its potent dual activity and favorable preclinical profile.[3]
In Vitro Pharmacology
Netarsudil and its active metabolite, Netarsudil-M1 (AR-13503), are potent inhibitors of ROCK1 and ROCK2 kinases. Netarsudil is a prodrug that is converted to the more active Netarsudil-M1 by esterases in the cornea.[4]
Table 1: In Vitro Inhibitory Activity of Netarsudil and Related Compounds
| Compound | Target | Assay Type | Value | Unit |
| Netarsudil (AR-13324) | ROCK1 | Ki | 1 | nM |
| Netarsudil (AR-13324) | ROCK2 | Ki | 1 | nM |
| Netarsudil-M1 (AR-13503) | ROCK1 | Ki | <1 | nM |
| Netarsudil-M1 (AR-13503) | ROCK2 | Ki | <1 | nM |
| Netarsudil (AR-13324) | Actin Stress Fiber Disruption (TM cells) | IC50 | 79 | nM |
| Netarsudil (AR-13324) | Focal Adhesion Disruption (TM cells) | IC50 | 16 | nM |
Preclinical Animal Studies
Topical administration of Netarsudil demonstrated significant and sustained IOP reduction in various animal models.
Table 2: IOP Reduction in Preclinical Animal Models with Netarsudil
| Animal Model | Netarsudil Dose | Dosing Regimen | Max IOP Reduction (mmHg) | Time to Max Effect |
| Normotensive Dutch Belted Rabbits | 0.04% | Once Daily | 8.1 ± 0.7 | 8 hours post-dose (Day 3) |
| Normotensive Formosan Rock Monkeys | 0.04% | Once Daily | 7.5 ± 0.7 | 4 hours post-dose (Day 3) |
Source:[3]
Pharmacokinetics
Preclinical studies in rabbits demonstrated that after topical administration, Netarsudil is rapidly converted to its active metabolite, Netarsudil-M1, in the aqueous humor. Systemic exposure to both Netarsudil and Netarsudil-M1 is very low.[4]
Table 3: Preclinical Pharmacokinetic Parameters of Netarsudil
| Species | Tissue | Parameter | Value | Unit |
| Rabbit | Cornea | t½ | 140 | minutes |
| Monkey | Cornea | t½ | 109 | minutes |
| Human | Cornea | t½ | 175 | minutes |
Synthesis of Netarsudil (AR-13324)
Netarsudil is synthesized via a 6-step asymmetric route starting from (4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)acetic acid.[6] A key step involves the use of an Evans auxiliary to establish the desired (S)-stereochemistry at the α-carbon. The final amide bond formation is achieved with minimal racemization using the novel coupling reagent 2,2,2-trichloro-1,1-dimethylethyl chloroformate.[6][7]
Mechanism of Action
Netarsudil lowers IOP through a dual mechanism: inhibition of Rho kinase (ROCK) and inhibition of the norepinephrine transporter (NET).
ROCK Inhibition
ROCK is a downstream effector of the small GTPase RhoA. In the trabecular meshwork (TM), the RhoA/ROCK pathway promotes actin-myosin-driven contraction, leading to increased stiffness of the TM cells and reduced aqueous humor outflow. By inhibiting ROCK, Netarsudil relaxes the TM, increasing the effective filtration area and enhancing aqueous humor outflow through the conventional pathway.
NET Inhibition
Netarsudil also inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft in the ciliary body. By blocking NET, Netarsudil increases the local concentration of norepinephrine, which is thought to reduce aqueous humor production by the ciliary epithelium.
Clinical Efficacy and Safety
The clinical development of Netarsudil included several Phase 2 and Phase 3 studies (the ROCKET series and the J-ROCKET study in Japan) that demonstrated its efficacy and safety in lowering IOP in patients with open-angle glaucoma or ocular hypertension.
Table 4: Efficacy of Netarsudil 0.02% Once Daily in Phase 3 Clinical Trials
| Study | Comparator | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline |
| ROCKET-1 & ROCKET-2 (Pooled, IOP <25 mmHg) | Timolol 0.5% BID | ~23.5 | Up to 4.8 | ~20% |
| ROCKET-4 (IOP <25 mmHg) | Timolol 0.5% BID | ~22.5 | 3.9 - 4.7 | ~17-21% |
| J-ROCKET | Ripasudil 0.4% BID | 20.5 | 4.7 | 22.6% |
The most common ocular adverse event associated with Netarsudil is conjunctival hyperemia. Other reported side effects include corneal verticillata and conjunctival hemorrhage. Systemic side effects are minimal due to low systemic absorption.[10]
Experimental Protocols
ROCK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies ROCK activity by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Reaction Setup: In a 384-well plate, combine ROCK2 kinase, a suitable substrate (e.g., long S6K peptide), ATP, and varying concentrations of Netarsudil in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[11]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[11]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[11]
-
Data Acquisition: Measure the luminescence using a plate reader. The decrease in luminescence in the presence of Netarsudil is proportional to its inhibitory activity.
Trabecular Meshwork (TM) Cell Contraction Assay
This assay assesses the ability of compounds to inhibit the contraction of TM cells embedded in a collagen gel matrix.
Protocol:
-
Cell Culture: Culture primary human or porcine TM cells in appropriate media.[12]
-
Gel Preparation: Resuspend TM cells in a neutralized collagen type I solution and dispense into a 24-well plate. Allow the gels to polymerize at 37°C.[13][14][15][16]
-
Treatment: After polymerization, add culture medium containing the test compound (Netarsudil) or a contractile agonist (e.g., TGF-β2) to the wells.
-
Contraction Measurement: At specified time points, detach the collagen gels from the sides of the wells. The contraction of the gel is quantified by measuring the change in its diameter over time.[13][14][15][16]
Conclusion
Netarsudil (AR-13324) is a novel ocular hypotensive agent with a unique dual mechanism of action that addresses both the conventional outflow pathway and aqueous humor production. Its discovery and development have provided a valuable new therapeutic option for the management of glaucoma and ocular hypertension. The comprehensive data from preclinical and clinical studies underscore its efficacy and manageable safety profile. Further research into the long-term effects and potential neuroprotective properties of Netarsudil is warranted.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Netarsudil - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pooled Efficacy and Safety Profile of Netarsudil Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. promega.com [promega.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. cellbiolabs.com [cellbiolabs.com]
Preclinical Pharmacological Profile of Netarsudil Mesylate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Netarsudil is a first-in-class ocular hypotensive agent approved for the treatment of glaucoma and ocular hypertension.[1][2] It is distinguished by its dual mechanism of action as an inhibitor of both Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET).[3][4] This profile confers a multi-faceted approach to lowering intraocular pressure (IOP) by increasing aqueous humor outflow, decreasing aqueous humor production, and reducing episcleral venous pressure.[5][6] This technical guide provides an in-depth summary of the preclinical pharmacological data that defined the efficacy and safety profile of Netarsudil, supported its clinical development, and established it as a novel therapy.
Mechanism of Action
Netarsudil (formerly AR-13324) is a potent inhibitor of ROCK1 and ROCK2.[7][8] Upon topical administration, it is metabolized by corneal esterases into its more active metabolite, Netarsudil-M1 (AR-13503), which has a five-fold greater activity against Rho kinase than the parent compound.[2][7]
1.1 Rho Kinase (ROCK) Inhibition: The primary mechanism for IOP reduction is through the inhibition of ROCK in the trabecular meshwork (TM).[9] ROCK enzymes are crucial in regulating the contractility and stiffness of TM cells.[5] Inhibition of ROCK leads to the disruption of actin stress fibers and focal adhesions in TM cells, causing cellular relaxation.[7][8][10] This relaxation of the TM tissue increases the effective filtration area, reduces resistance to aqueous humor outflow through the conventional pathway, and thereby lowers IOP.[11][12] Preclinical studies have demonstrated that Netarsudil treatment leads to an expansion of the juxtacanalicular tissue (JCT) and dilation of episcleral veins, further contributing to enhanced outflow.[13][14]
1.2 Norepinephrine Transporter (NET) Inhibition: In addition to ROCK inhibition, Netarsudil also inhibits the norepinephrine transporter (NET).[3][4] This secondary mechanism is thought to contribute to IOP reduction through two potential pathways:
-
Reduced Aqueous Humor Production: NET inhibition may lead to vasoconstriction in the ciliary body, reducing blood flow and consequently decreasing the production of aqueous humor.[5][15]
-
Decreased Episcleral Venous Pressure (EVP): By modulating adrenergic signaling, NET inhibition has been shown to reduce EVP in rabbits, which lowers the distal resistance to aqueous outflow.[7][13]
This dual-action mechanism distinguishes Netarsudil from other classes of glaucoma medications.[4]
Caption: Dual mechanism of action of Netarsudil.
Preclinical Pharmacodynamic Profile
The pharmacodynamic activity of Netarsudil and its active metabolite, Netarsudil-M1, has been extensively characterized through in vitro biochemical assays, cell-based functional assays, and in vivo animal models.
2.1 In Vitro Kinase Inhibition
Netarsudil and Netarsudil-M1 are highly potent inhibitors of ROCK1 and ROCK2. The inhibitory constant (Ki) demonstrates significantly greater potency for the active metabolite.[7]
| Compound | ROCK1 Ki (nM) | ROCK2 Ki (nM) | PKA Ki (nM) | PKC-theta Ki (nM) | MRCKA Ki (nM) | CAMK2A Ki (nM) |
| Netarsudil | 1 | 1 | 5 | 92 | 129 | 5,312 |
| Netarsudil-M1 | 0.2 | 0.2 | 1 | 27 | 7 | 13,689 |
| Data sourced from Lin et al. (2018).[7] |
2.2 Cellular Activity in Ocular Cells
The functional consequence of ROCK inhibition was measured in relevant ocular cell types. Netarsudil induced the disruption of actin cytoskeletal structures, a key step in promoting TM relaxation and increasing aqueous outflow.[7][8]
| Assay | Cell Type | IC50 (nM) |
| Actin Stress Fiber Disruption | Primary Porcine TM Cells | 79 |
| Focal Adhesion Disruption | Transformed Human TM (HTM) Cells | 16 |
| Data sourced from Lin et al. (2018).[7][8] |
Furthermore, Netarsudil effectively blocked the profibrotic effects induced by transforming growth factor-β2 (TGF-β2) in human TM cells, suggesting a potential to prevent or reverse pathological changes in the TM associated with glaucoma.[7][9][16]
2.3 In Vivo IOP Reduction in Animal Models
Topical administration of Netarsudil demonstrated significant and sustained IOP-lowering effects in normotensive animal models.
| Animal Model | Concentration | Max IOP Reduction (Day 3) | Duration of Effect |
| Dutch Belted Rabbits | 0.04% | 8.1 ± 0.7 mmHg | ≥ 24 hours |
| Formosan Rock Monkeys | 0.04% | 7.5 ± 0.7 mmHg | ≥ 24 hours |
| Data sourced from Lin et al. (2018) and delong et al. (2011).[4][7] |
In monkeys, Netarsudil 0.04% produced larger and more durable IOP reductions compared to another ROCK inhibitor, AR-12286 0.5%.[7] The only observed adverse effect in these preclinical studies was transient, mild hyperemia.[7][8]
Preclinical Pharmacokinetic Profile
Netarsudil is a prodrug designed for efficient corneal penetration.[17]
-
Absorption and Metabolism: Following topical ocular instillation, Netarsudil is rapidly absorbed through the cornea and metabolized by corneal esterases to its active form, Netarsudil-M1.[2][3] In vitro studies using human corneal tissue determined the half-life of Netarsudil to be approximately 175 minutes.[2]
-
Distribution: The highest concentrations of the drug are found locally in the cornea and conjunctiva.[2]
-
Systemic Exposure: Systemic exposure to both Netarsudil and its active metabolite is negligible following topical ocular administration.[2][17] In a study with healthy human adults receiving Netarsudil 0.02% once daily for eight days, plasma concentrations were generally undetectable (lower limit of quantitation 0.1 ng/mL).[3][17]
Key Experimental Protocols
The preclinical development of Netarsudil relied on several key experimental methodologies to establish its pharmacological profile.
4.1 Kinase Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of Netarsudil and its metabolites against a panel of protein kinases.
-
Methodology:
-
A commercially available kinase assay kit was utilized.[7][8]
-
The test compounds (e.g., Netarsudil, Netarsudil-M1) were serially diluted to various concentrations.
-
Each concentration was pre-incubated with the target kinase (e.g., ROCK1, ROCK2) and a specific substrate (e.g., myosin-binding subunit) in a microplate.[18]
-
The phosphorylation reaction was initiated by adding ATP and Mg2+ and incubated at 30°C.[18]
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a specific antibody and a detection system (e.g., fluorescence or luminescence).
-
IC50 values were calculated from the concentration-response curves, and Ki values were subsequently determined.
-
4.2 TM Cell Actin Stress Fiber Disruption Assay
-
Objective: To visually and quantitatively assess the effect of Netarsudil on the actin cytoskeleton of trabecular meshwork cells.
-
Methodology:
-
Primary porcine TM cells were cultured on glass coverslips until sub-confluent.[7][8]
-
Cells were treated with varying concentrations of Netarsudil or vehicle control for a defined period.
-
Following treatment, cells were fixed with paraformaldehyde, permeabilized with Triton X-100, and stained.
-
F-actin stress fibers were visualized by staining with fluorescently-labeled phalloidin (e.g., Alexa Fluor 568 phalloidin). Cell nuclei were counterstained with DAPI.
-
Coverslips were mounted and imaged using fluorescence microscopy.
-
The degree of stress fiber disruption was scored or quantified based on image analysis to determine the IC50.
-
4.3 In Vivo IOP Measurement in Monkeys
-
Objective: To evaluate the IOP-lowering efficacy and duration of action of topically administered Netarsudil in a relevant non-human primate model.
-
Methodology:
-
Animal Model: Adult, normotensive Formosan Rock monkeys were used.[7]
-
Acclimatization: Animals were acclimated to the laboratory environment and routine procedures, including IOP measurements.
-
Baseline Measurement: Baseline IOP was measured using a calibrated tonometer at multiple time points to establish a diurnal curve.
-
Drug Administration: A single, 35 µL drop of the test formulation (e.g., Netarsudil 0.04%) or vehicle was administered topically to one eye at a specific time of day (e.g., once daily for 3 days).[4][7]
-
Post-Dose Measurement: IOP was measured at several time points post-administration (e.g., 4, 8, and 24 hours) on specified days.[4][7]
-
Data Analysis: The change in IOP from baseline was calculated for both treated and control eyes. Statistical analysis was performed to determine the significance of the IOP reduction.
-
Caption: Preclinical development workflow for Netarsudil.
Conclusion
The preclinical pharmacological profile of Netarsudil Mesylate firmly established it as a potent, dual-acting agent for lowering intraocular pressure.[7][8] Robust in vitro data demonstrated high-potency inhibition of ROCK kinases and subsequent functional effects on trabecular meshwork cells consistent with its primary mechanism of action.[7] These findings were translated into significant and durable IOP reductions in multiple animal models.[4][7] The favorable pharmacokinetic profile, characterized by effective local conversion to its active metabolite and negligible systemic exposure, underscored its suitability as a topical ocular therapeutic.[2][17] These comprehensive preclinical studies provided a strong scientific foundation for the successful clinical development and eventual approval of Netarsudil for patients with glaucoma and ocular hypertension.[7]
References
- 1. Netarsudil - Wikipedia [en.wikipedia.org]
- 2. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Portico [access.portico.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Safety and efficacy of topically administered netarsudil (Rhopressa™) in normal and glaucomatous dogs with ADAMTS10-open-angle glaucoma (ADAMTS10-OAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Visualization of conventional outflow tissue responses to netarsudil in living mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. New Study Shows Netarsudil Effective in Treating Steroid Induced Glaucoma | Duke Department Of Ophthalmology [dukeeyecenter.duke.edu]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Netarsudil Mesylate on Aqueous Humor Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netarsudil mesylate, a potent inhibitor of Rho kinase (ROCK) and the norepinephrine transporter (NET), represents a significant advancement in the medical management of glaucoma.[1][2][3] Its unique dual mechanism of action targets the primary site of pathology in open-angle glaucoma, the trabecular meshwork (TM), to increase aqueous humor outflow and consequently lower intraocular pressure (IOP).[4] This technical guide provides an in-depth overview of the impact of Netarsudil on aqueous humor dynamics, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Core Mechanism of Action
Netarsudil's primary therapeutic effect is achieved through a multifaceted approach to lowering IOP by enhancing the conventional outflow of aqueous humor.[2][4] This is accomplished through two primary molecular targets:
-
Rho Kinase (ROCK) Inhibition: Netarsudil inhibits ROCK, a key enzyme in the regulation of the actin cytoskeleton.[4] In the trabecular meshwork, ROCK activity contributes to cellular stiffness and contractility. By inhibiting ROCK, Netarsudil leads to the relaxation of TM cells, resulting in increased permeability of the meshwork and more efficient drainage of aqueous humor.[4]
-
Norepinephrine Transporter (NET) Inhibition: By inhibiting NET, Netarsudil increases the local concentration of norepinephrine in the synaptic cleft.[4] This can lead to vasoconstriction, which is thought to reduce aqueous humor production by the ciliary body, further contributing to the reduction of IOP.[4] Additionally, Netarsudil has been shown to decrease episcleral venous pressure (EVP), which reduces the resistance to aqueous humor outflow in the conventional pathway.[4][5]
Quantitative Data on Aqueous Humor Dynamics
The following tables summarize the quantitative effects of this compound on key parameters of aqueous humor dynamics as reported in various preclinical and clinical studies.
Table 1: Effect of Netarsudil on Intraocular Pressure (IOP) in Human Studies
| Study Population | Treatment | Duration | Baseline IOP (mmHg) | IOP Reduction from Baseline | Reference |
| Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) | Netarsudil 0.02% once daily | 7 days | - | -4.52 mmHg | [6][7] |
| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | 17.0 ± 2.5 | 4.6 mmHg | [8] |
| OAG or OHT (Treatment-Naïve) | Netarsudil Monotherapy | 12 weeks | - | 16.9% decrease | [9][10] |
| OAG or OHT (Added to existing therapy) | Netarsudil as Concomitant Therapy | 12 weeks | - | 4.3 - 4.5 mmHg (20.5% - 20.9%) | [9][10] |
| Japanese patients with POAG or OHT | Netarsudil 0.02% once daily | 4 weeks | - | 4.34 - 4.65 mmHg | |
| OHT or Open-Angle Glaucoma | Netarsudil 0.02% once daily (evening) | 7 days | 22.4 mmHg (24-h mean) | 3.5 mmHg (diurnal and nocturnal) | [11] |
Table 2: Effect of Netarsudil on Trabecular Outflow Facility in Human Studies
| Study Population | Treatment | Duration | Baseline Outflow Facility (μL/min/mmHg) | Change in Outflow Facility | Reference |
| POAG or OHT | Netarsudil 0.02% once daily | 7 days | - | +0.039 µL/min/mmHg (approx. 35% increase) | [6][7][12] |
| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | 0.27 ± 0.10 | +0.06 µL/min/mmHg (22% increase) | [5][13][14][15] |
| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | - | 19% increase | [8] |
Table 3: Effect of Netarsudil on Episcleral Venous Pressure (EVP) in Human Studies
| Study Population | Treatment | Duration | Baseline EVP (mmHg) | Change in EVP | Reference |
| POAG or OHT | Netarsudil 0.02% once daily | 7 days | - | -0.79 mmHg | [6][7][12] |
| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | 7.9 ± 1.2 | -0.7 mmHg (10% decrease) | [5][13][14][15] |
| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | - | 9% decrease | [8] |
Table 4: Effect of Netarsudil on Aqueous Humor Flow Rate in Human Studies
| Study Population | Treatment | Duration | Baseline Flow Rate (μL/min) | Change in Flow Rate | Reference |
| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | 2.5 ± 0.9 | -0.4 µL/min (15% trend towards decrease, not statistically significant) | [5][14][15] |
| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | - | No significant change | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Netarsudil's effects on aqueous humor dynamics.
In Vitro Studies: Human Trabecular Meshwork (hTM) Cell Culture
-
Cell Isolation and Culture:
-
Obtain human donor corneoscleral rims under sterile conditions.
-
Dissect the anterior segment and gently remove the iris and ciliary body to expose the trabecular meshwork.
-
Excise the TM tissue and place it in a culture dish.
-
Culture the explants in Trabecular Meshwork Cell Media (TMCM) supplemented with fetal bovine serum, growth supplements, and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2, with media changes every 2-3 days.
-
Allow TM cells to migrate from the explants and proliferate.
-
-
Treatment with Netarsudil:
-
Once hTM cells reach confluence, they can be treated with varying concentrations of Netarsudil or its active metabolites.
-
Prepare a stock solution of Netarsudil in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium.
-
Replace the existing medium with the Netarsudil-containing medium and incubate for the desired duration.
-
-
Characterization:
-
Confirm the identity of the cultured cells as TM cells through morphological assessment and immunocytochemistry for TM-specific markers.
-
Ex Vivo Studies: Anterior Segment Perfusion
-
Tissue Preparation (Porcine Eyes):
-
Obtain fresh porcine eyes from an abattoir and transport them on ice.
-
Dissect the anterior segment by removing the posterior pole, vitreous, lens, and iris.
-
Mount the anterior segment in a specialized perfusion chamber.
-
-
Perfusion Protocol:
-
Perfuse the anterior segment with a sterile, buffered salt solution (e.g., DMEM) at a constant pressure or flow rate.
-
Maintain the perfusion setup at 37°C.
-
Allow the outflow facility to stabilize to a baseline level.
-
Introduce Netarsudil or its active metabolite into the perfusion medium at the desired concentration.
-
Continuously monitor the perfusion pressure and flow rate to calculate the outflow facility using the Goldmann equation.
-
-
Data Analysis:
-
Calculate the outflow facility (C) as the change in flow rate divided by the change in pressure (C = ΔF/ΔP).
-
Compare the outflow facility before and after the addition of Netarsudil to determine its effect.
-
In Vivo Studies: Measurement of Aqueous Humor Dynamics
-
Measurement of Episcleral Venous Pressure (EVP) in Rabbits:
-
Anesthetize the rabbit and maintain it on a heating pad.
-
Cannulate a marginal ear vein for intravenous injections.
-
Mount the animal in a stereotaxic head holder.
-
Identify an episcleral vein and cannulate it with a micropipette connected to a servonull pressure system.
-
Record a stable baseline EVP for 10-15 minutes.
-
Topically apply Netarsudil ophthalmic solution to the eye.
-
Continue to record EVP to measure the drug-induced changes.
-
-
Measurement of Aqueous Humor Flow Rate by Fluorophotometry (Humans):
-
Instill a fluorescent dye (e.g., fluorescein) topically into the subject's eye.
-
After a set period to allow for dye distribution, measure the fluorescence of the cornea and anterior chamber using a scanning ocular fluorophotometer.
-
Repeat the measurements at regular intervals over several hours.
-
Calculate the rate of disappearance of the fluorescent dye from the anterior chamber, which is proportional to the aqueous humor flow rate.
-
-
Measurement of Trabecular Outflow Facility by Schiøtz Tonography (Humans):
-
Anesthetize the cornea with a topical anesthetic.
-
Have the subject lie in a supine position and fixate on a target.
-
Place a calibrated Schiøtz tonometer with a known weight onto the center of the cornea.
-
Record the tonometer scale reading over a period of four minutes.
-
The decay in the tonometer reading over time reflects the rate of aqueous humor outflow under the applied pressure.
-
Use Friedenwald's nomogram or a computerized algorithm to calculate the outflow facility from the tonography tracing.
-
Molecular Assays
-
Western Blot for Phosphorylated Myosin Light Chain (p-MLC):
-
Culture and treat hTM cells with Netarsudil as described above.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated myosin light chain.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the p-MLC signal to a loading control (e.g., total MLC or GAPDH).
-
-
Actin Cytoskeleton Staining:
-
Culture hTM cells on glass coverslips and treat with Netarsudil.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin filaments with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin).
-
Mount the coverslips and visualize the actin cytoskeleton using fluorescence microscopy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Netarsudil and a typical experimental workflow for its evaluation.
References
- 1. A Porcine Anterior Segment Perfusion and Transduction Model With Direct Visualization of the Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Human Trabecular Meshwork Cells for Metabolomic Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. escholarship.org [escholarship.org]
- 9. loyolamedicine.org [loyolamedicine.org]
- 10. Measurement of aqueous humor flow with scanning ocular fluorophotometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. isrctn.com [isrctn.com]
- 13. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
Beyond ROCK and NET: An In-depth Technical Guide to the Molecular Targets of Netarsudil Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netarsudil mesylate, the active ingredient in Rhopressa®, is a first-in-class ophthalmic solution approved for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Its primary mechanisms of action are well-established and involve the inhibition of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET).[1][3] Inhibition of ROCK increases aqueous humor outflow through the trabecular meshwork, while NET inhibition is thought to reduce aqueous humor production.[1][3] However, a growing body of evidence suggests that the pharmacological profile of Netarsudil extends beyond these two primary targets. This technical guide provides a comprehensive overview of the molecular targets of Netarsudil and its active metabolite, AR-13324, beyond ROCK and NET, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Off-Target Kinase Inhibition Profile
Subsequent to its development as a potent ROCK inhibitor, the broader kinase selectivity of Netarsudil and its more active metabolite, AR-13324 (also known as Netarsudil-M1), has been investigated. These studies have revealed inhibitory activity against several other kinases, suggesting a more complex mechanism of action than initially described.
Quantitative Analysis of Off-Target Kinase Inhibition
Biochemical assays have quantified the inhibitory potency of Netarsudil and AR-13324 against a panel of kinases in addition to ROCK1 and ROCK2. The inhibition constants (Ki) for these interactions are summarized in the table below.
| Kinase Target | Netarsudil Ki (nM) | AR-13324 (Netarsudil-M1) Ki (nM) |
| Primary Targets | ||
| ROCK1 | 1 | 0.2 |
| ROCK2 | 1 | 0.2 |
| Additional Targets | ||
| Protein Kinase A (PKA) | 5 | 1 |
| Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase Alpha (MRCKA) | 129 | 7 |
| Protein Kinase C-theta (PKC-theta) | 92 | 27 |
| Calcium/Calmodulin-Dependent Protein Kinase II Alpha (CAMK2A) | 5,312 | 13,689 |
| Data sourced from "Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma"[4][5] |
Modulation of the Transforming Growth Factor-Beta (TGF-β) Signaling Pathway
Beyond direct kinase inhibition, Netarsudil has been shown to functionally antagonize the pro-fibrotic effects of transforming growth factor-beta 2 (TGF-β2) in human trabecular meshwork (HTM) cells. TGF-β2 is a key cytokine implicated in the pathogenesis of glaucoma, contributing to the stiffening of the trabecular meshwork and increased outflow resistance.[6][7]
Studies have demonstrated that Netarsudil can block the TGF-β2-induced expression of several fibrotic markers, including:
-
Alpha-smooth muscle actin (α-SMA)
-
Fibroblast-specific protein 1 (FSP1)
-
Collagen 1A [6]
This anti-fibrotic activity suggests that Netarsudil may not only lower IOP by relaxing the trabecular meshwork but also by remodeling the extracellular matrix and reducing tissue stiffness.[6]
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of Netarsudil and its metabolites against various kinases was determined using a luminescent kinase assay, such as the Promega Kinase-Glo® Luminescent Kinase Assay. This assay quantifies the amount of ATP remaining in solution following a kinase reaction.
General Protocol:
-
Reaction Setup: Kinase reactions are set up in a 96-well plate. Each well contains the specific kinase (e.g., PKA, MRCKA, PKC-theta, CAMK2A), its corresponding substrate, ATP, and the test compound (Netarsudil or AR-13324) at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate, consuming ATP in the process.[8]
-
ATP Detection: An equal volume of Kinase-Glo® Reagent is added to each well. This reagent contains luciferase, which catalyzes the production of light in the presence of ATP.
-
Luminescence Measurement: The plate is incubated for a short period (e.g., 10 minutes) to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The inhibition constants (Ki) are calculated by fitting the concentration-response data to the appropriate enzyme inhibition model.
Diagram of Kinase Inhibition Assay Workflow:
TGF-β2 Induced Fibrosis Assay in Human Trabecular Meshwork (HTM) Cells
This cell-based assay is used to evaluate the anti-fibrotic effects of Netarsudil.
Protocol:
-
Cell Culture: Primary HTM cells are cultured on gelatin-coated coverslips until they reach a semi-confluent state.
-
Serum Starvation: The cells are serum-starved for 24 hours to synchronize their cell cycle and reduce baseline signaling.
-
Treatment: The cells are then treated for 24 hours with one of the following:
-
Vehicle control
-
Human recombinant TGF-β2 (e.g., 8 ng/mL)
-
Netarsudil (e.g., 500 nM)
-
A combination of TGF-β2 and Netarsudil
-
-
Immunofluorescence Staining: After treatment, the cells are fixed and stained for fibrotic markers such as α-SMA, FSP1, and Collagen 1A using specific primary antibodies and fluorescently labeled secondary antibodies.
-
Microscopy and Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The intensity of the fluorescent signal for each marker is quantified to determine the effect of Netarsudil on TGF-β2-induced fibrosis.[6]
Diagram of TGF-β Fibrosis Assay Workflow:
Signaling Pathways
TGF-β Signaling Pathway and its Inhibition by Netarsudil
The TGF-β signaling pathway plays a crucial role in extracellular matrix remodeling. In the trabecular meshwork, its overactivation can lead to fibrosis and increased IOP. While the precise mechanism of Netarsudil's interference is still under investigation, it is known to counteract the downstream effects of TGF-β2 signaling.
Discussion
The identification of additional molecular targets for Netarsudil and its active metabolite, AR-13324, provides a more nuanced understanding of its pharmacological effects. The inhibition of kinases such as PKA, MRCKA, and PKC-theta, even at concentrations higher than those required for ROCK inhibition, may contribute to the overall therapeutic profile of the drug. For instance, protein kinase A (PKA) has been implicated in the regulation of trabecular meshwork contractility and aqueous humor dynamics. Similarly, protein kinase C (PKC) isoforms are known to be involved in the regulation of aqueous humor outflow.[9] The functional antagonism of the pro-fibrotic TGF-β pathway is particularly noteworthy, as it suggests a disease-modifying potential for Netarsudil beyond simple IOP reduction. By potentially reversing or inhibiting the pathological remodeling of the trabecular meshwork, Netarsudil could offer long-term benefits in the management of glaucoma.
Conclusion
This compound's mechanism of action is more complex than its primary designation as a ROCK and NET inhibitor would suggest. Its interaction with a range of other kinases and its ability to modulate the TGF-β signaling pathway highlight a multifaceted pharmacological profile. This in-depth understanding of its molecular targets is crucial for researchers and clinicians seeking to optimize its therapeutic use and explore its potential in other fibrotic and vasocontractile diseases. Further research, including comprehensive kinome screening and detailed investigation into its effects on Smad-dependent and independent TGF-β signaling, will continue to elucidate the full spectrum of Netarsudil's molecular interactions and clinical implications.
References
- 1. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Netarsudil | C28H27N3O3 | CID 66599893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 9. Netarsudil Improves Trabecular Outflow Facility in Patients with Primary Open Angle Glaucoma or Ocular Hypertension: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Ocular Distribution of Netarsudil Mesylate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Netarsudil mesylate, a potent inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET), is a first-in-class topical therapy for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Its unique dual mechanism of action targets the trabecular meshwork to increase aqueous humor outflow, decreases episcleral venous pressure, and may also reduce aqueous humor production.[3][4][5] This technical guide provides an in-depth review of the pharmacokinetics and ocular distribution of Netarsudil, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism and experimental workflows.
Pharmacokinetic Profile
Netarsudil is an ester prodrug, designed for enhanced corneal permeability.[1] Following topical ocular administration, it undergoes rapid metabolism by esterases within the cornea to form its biologically active metabolite, AR-13503 (also referred to as Netarsudil-M1).[1][3][6] This active metabolite is a more potent ROCK inhibitor than the parent drug.[7]
Absorption and Systemic Exposure
Systemic absorption of Netarsudil and its active metabolite following topical ocular administration of Netarsudil 0.02% ophthalmic solution is negligible. A Phase 1 clinical study (AR-13324-CS101) conducted in healthy adults who received once-daily dosing for eight days demonstrated that plasma concentrations of the parent drug, Netarsudil, were undetectable at all time points.[1][8][9] The active metabolite, AR-13503, was almost entirely undetectable, with only a single quantifiable concentration observed in one subject on Day 8.[1][8][9]
| Parameter | Netarsudil (Parent Drug) | AR-13503 (Active Metabolite) | Reference |
| Dosing Regimen | 0.02% Ophthalmic Solution, 1 drop daily for 8 days | 0.02% Ophthalmic Solution, 1 drop daily for 8 days | [1][8] |
| Systemic Concentration (Plasma) | Undetectable (LLOQ: 0.100 ng/mL) | Undetectable, except for one concentration of 0.11 ng/mL in one subject on Day 8 | [1][8][9] |
Table 1: Systemic Pharmacokinetics of Netarsudil 0.02% in Healthy Human Subjects. LLOQ = Lower Limit of Quantitation.
Ocular Distribution and Metabolism
After penetrating the cornea, Netarsudil is rapidly converted to AR-13503.[1][10] Studies in human aqueous humor confirm that the active metabolite, Netarsudil-M1, is the predominant species detected, while the parent drug is generally below the limit of detection.[7] Preclinical studies in rabbits provide a detailed profile of the drug's distribution across various ocular tissues. Following a single topical dose of 14C-labeled Netarsudil 0.02%, the highest concentrations were observed in the anterior segment tissues, particularly the cornea and conjunctiva, which are the initial sites of absorption and metabolism.[7][11]
| Ocular Tissue | Cmax (ng-eq/g or mL) | AUC0–48h (ng-eq*h/g or mL) |
| Cornea | 3381 | 24040 |
| Conjunctiva | 973 | 7027 |
| Iris/Ciliary Body | 146 | 1340 |
| Aqueous Humor | 101 | 910 |
| Retina-Choroid-Plexus | 45 | 458 |
| Lens | 11 | 206 |
| Vitreous Humor | 4 | 74 |
Table 2: Ocular Tissue Distribution of Total Radioactivity Following a Single Topical Dose of 0.02% 14C-Netarsudil in Dutch Belted Rabbits. Data adapted from preclinical studies.[7]
Aqueous Humor Pharmacokinetics in Humans
Concentrations of the active metabolite, Netarsudil-M1, have been measured in the aqueous humor of patients undergoing ocular surgery. These data confirm the effective delivery and conversion of the prodrug within the target ocular compartment.
| Time Point | Mean Concentration of Netarsudil-M1 (ng/mL) |
| Day 1, 4 hours post-dose | 7.5 ± 4.87 |
| Day 1, 6 hours post-dose | 3.95 ± 2.53 |
| After 3rd daily dose, 4 hours | 6.44 ± 4.15 |
| After 4th daily dose, 4 hours | 10.74 ± 4.88 |
Table 3: Concentration of Netarsudil-M1 in Human Aqueous Humor Following Dosing with Netarsudil 0.02% Ophthalmic Solution. Data adapted from preclinical development studies.[7]
Elimination
Due to the negligible systemic concentrations in humans, the elimination half-life has been determined in animal models. In rabbits, the elimination half-life of Netarsudil is approximately 16 to 17 hours.[3][6] An in vitro study using human corneal tissue determined the metabolic half-life to be 175 minutes.[11]
Experimental Protocols
In Vitro Corneal Metabolism Assay
This assay was designed to evaluate the rate of Netarsudil metabolism to AR-13503 across different species.
-
Tissues: Freshly enucleated corneas from pigs, dogs, rabbits, cynomolgus monkeys, and humans were used.[7]
-
Preparation: Corneal punches of a standardized size were prepared and placed in individual wells of a culture plate containing a borate-mannitol assay buffer (pH 6.5).[7]
-
Assay Initiation: The reaction was initiated by adding a 400 μM solution of this compound to each well.[7]
-
Incubation: Samples were incubated at 37°C.[7]
-
Sample Collection & Termination: At various time intervals, aliquots of the solution were transferred into an equal volume of cold acetonitrile to terminate the metabolic reaction.[7]
-
Analysis: Samples were centrifuged, and the supernatant was analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of Netarsudil and the formation of AR-13503.[7]
In Vivo Ocular Distribution Study (Rabbit Model)
This study aimed to quantify the distribution of Netarsudil and its metabolites in ocular tissues following topical administration.
-
Animal Model: Male Dutch Belted rabbits were used.[7]
-
Test Article: A single 35 μL drop of 0.02% 14C-Netarsudil mesylate was administered topically to both eyes.[7]
-
Study Groups: Animals were divided into groups corresponding to different time points for sample collection (e.g., 0.25, 0.5, 1, 4, 8, 24, and 48 hours post-dose).[7]
-
Sample Harvesting: At each designated time point, animals were euthanized, and a comprehensive set of samples was collected, including whole blood, plasma, aqueous humor, vitreous humor, cornea, conjunctiva, lens, iris/ciliary body, and retina-choroid-plexus.[7]
-
Analysis: All tissue and fluid samples were assayed for total radioactivity to determine the concentration of the radiolabeled drug and its metabolites. Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the concentration-time curve) were then calculated.[7]
Human Systemic Pharmacokinetics Clinical Trial (AR-13324-CS101)
This Phase 1 study was conducted to assess the systemic exposure of Netarsudil and AR-13503 in humans.
-
Subjects: 18 healthy adult male or female subjects participated in the open-label, single-arm study.[1][8]
-
Dosing Regimen: Subjects received one drop of Netarsudil ophthalmic solution 0.02% in each eye once daily for 8 consecutive days.[1][8]
-
Blood Sampling: Venous blood samples were collected at pre-determined time points on Day 1 and Day 8 to measure plasma concentrations of Netarsudil and AR-13503.[8]
-
Bioanalysis: A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method was used for the quantification of Netarsudil and AR-13503 in plasma, with a lower limit of quantitation (LLOQ) of 0.100 ng/mL.[1][8]
Visualizations: Mechanism and Workflow
Signaling Pathway of Netarsudil
Caption: Dual mechanism of action of Netarsudil.
Experimental Workflow for Ocular Distribution Study
Caption: Workflow for a preclinical ocular distribution study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Netarsudil - Wikipedia [en.wikipedia.org]
- 7. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (AR-13324) | Rock inhibitor | CAS 1422144-42-0 | Buy this compound (AR-13324) from Supplier InvivoChem [invivochem.com]
- 9. Netarsudil (AR 13324) | ROCK inhibitor | CAS 1254032-66-0 | AR-13324; AR13324; Rhopressa | glaucoma and ocular hypertension | InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Vitro Effects of Netarsudil Mesylate on Human Trabecular Meshwork Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro effects of Netarsudil Mesylate on human trabecular meshwork (HTM) cells. Netarsudil, a Rho kinase (ROCK) inhibitor, is a primary therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Its mechanism of action primarily involves increasing the outflow of aqueous humor through the trabecular meshwork.[1][2] This is achieved by inducing changes in the cellular contractility, actin cytoskeleton, and extracellular matrix (ECM) of HTM cells.[3][4][5]
Core Mechanism of Action
Netarsudil's primary in-vitro effect on HTM cells is the inhibition of Rho-associated protein kinase (ROCK).[1][6] This inhibition leads to a cascade of downstream effects that collectively enhance the outflow of aqueous humor. The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, and its inhibition by Netarsudil leads to the disassembly of actin stress fibers and focal adhesions in HTM cells.[4][6][7] This results in a relaxation of the trabecular meshwork tissue, reduced cellular stiffness, and increased permeability, thereby facilitating aqueous humor outflow.[1][7]
Furthermore, Netarsudil has been shown to inhibit the norepinephrine transporter (NET), which may contribute to a decrease in aqueous humor production.[1][8] Some studies also suggest that Netarsudil can lower episcleral venous pressure, further aiding in the reduction of IOP.[1]
Quantitative Analysis of In-Vitro Efficacy
The potency of Netarsudil and its active metabolite, Netarsudil-M1, has been quantified in various in-vitro assays. These studies provide valuable data for understanding its therapeutic potential.
| Parameter | Compound | Value | Cell Type | Assay | Reference |
| Ki (ROCK1) | Netarsudil | 1 nM | - | Kinase Assay | [7][9] |
| Ki (ROCK2) | Netarsudil | 1 nM | - | Kinase Assay | [7][9] |
| IC50 (Actin Stress Fiber Disruption) | Netarsudil | 79 nM | Primary Porcine TM Cells | Cellular Assay | [7][9] |
| IC50 (Focal Adhesion Disruption) | Netarsudil | 16 nM | Transformed Human TM Cells | Cellular Assay | [7][9] |
| EC50 (Hydrogel Contraction Reversal) | Netarsudil | 35.9 nM | Human TM Cells | 3D ECM Hydrogel Assay | [3][4] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is critical for replication and further research. Below are detailed protocols for key experiments cited in the literature.
ROCK Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of Netarsudil against ROCK1 and ROCK2 kinases.
-
Methodology:
-
A commercially available kinase assay kit is utilized.[7][9]
-
The assay measures the phosphorylation of a substrate by the respective ROCK isoform in the presence of varying concentrations of the inhibitor (Netarsudil).
-
The amount of phosphorylation is quantified, typically through radiometric or fluorescence-based methods.
-
The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) is calculated from the dose-response curve.[7][9]
-
Actin Stress Fiber and Focal Adhesion Disruption Assays
-
Objective: To visualize and quantify the effect of Netarsudil on the actin cytoskeleton and focal adhesions of HTM cells.
-
Methodology:
-
Primary or transformed HTM cells are cultured on appropriate substrates (e.g., glass coverslips).[7][9]
-
Cells are treated with varying concentrations of Netarsudil for a specified duration (e.g., 6 hours).[7]
-
Post-treatment, cells are fixed and permeabilized.
-
Actin stress fibers are stained using fluorescently labeled phalloidin.
-
Focal adhesions are visualized by immunostaining for proteins like paxillin or vinculin.[7][10]
-
Nuclei are counterstained with a fluorescent dye (e.g., Hoechst).[7]
-
Images are captured using fluorescence microscopy, and the disruption of stress fibers and focal adhesions is quantified using image analysis software.[7][9]
-
HTM Cell Contractility Assay in a 3D ECM Hydrogel Model
-
Objective: To assess the effect of Netarsudil on the contractility of HTM cells in a more physiologically relevant three-dimensional environment.
-
Methodology:
-
HTM cells are encapsulated within a bioengineered hydrogel composed of extracellular matrix proteins.[3][4]
-
A glaucomatous condition is often induced, for example, by treatment with transforming growth factor-beta 2 (TGF-β2), to stimulate pathologic contraction.[3][7]
-
The hydrogels are then treated with different concentrations of Netarsudil.[3][4]
-
The change in the size (contraction) of the hydrogel is measured over time.
-
The dose-dependent reversal of contraction is analyzed to determine the half-maximal effective concentration (EC50).[3][4]
-
Live Cell Imaging of Actin Dynamics
-
Objective: To observe the dynamic changes in the actin cytoskeleton of living HTM cells in response to Netarsudil treatment.
-
Methodology:
-
Normal (NTM) and glaucomatous (GTM) TM cells are labeled with a live-cell actin stain, such as SiR-actin.[6][11]
-
The cells are then imaged using live-cell microscopy before and after the addition of Netarsudil (e.g., 1 µM).[6][11]
-
Time-lapse imaging allows for the visualization of the disassembly of actin stress fibers over time. Studies have shown that actin stress fibers in GTM cells are thicker and take longer to disassemble compared to NTM cells.[6][11]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in a deeper understanding of Netarsudil's effects.
Caption: Netarsudil's inhibition of ROCK disrupts the RhoA/ROCK signaling pathway.
Caption: Workflow for assessing HTM cell contractility in a 3D hydrogel model.
Effects on Extracellular Matrix and Fibrosis
Chronic glaucoma is associated with fibrotic changes in the trabecular meshwork. In-vitro studies have demonstrated that Netarsudil can counteract these profibrotic effects. Specifically, Netarsudil has been shown to block the TGF-β2-induced expression of fibrogenic markers such as α-smooth muscle actin (α-SMA), fibroblast-specific protein 1 (FSP1), and Collagen 1A in HTM cells.[7] This suggests an anti-fibrotic activity for Netarsudil, which could be beneficial in reversing the pathological changes seen in the glaucomatous trabecular meshwork.[7]
Additional Cellular Functions
Recent studies using live-cell imaging have revealed additional effects of Netarsudil on HTM cells. Treatment with Netarsudil has been observed to potently stimulate phagocytosis in both normal and glaucomatous TM cells.[6][12] This enhanced phagocytic activity may help clear cellular debris and extracellular matrix material from the outflow channels, contributing to a reduction in outflow resistance.[6] Furthermore, Netarsudil treatment has been shown to induce the lateral fusion of tunneling nanotubes (TNTs), which are important for intercellular communication within the trabecular meshwork.[6][12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 5. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study [mdpi.com]
- 7. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Technological advances in ocular trabecular meshwork in vitro models for glaucoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Netarsudil Mesylate in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Netarsudil Mesylate, a potent Rho kinase (ROCK) inhibitor, in in-vitro cell culture experiments. The information compiled herein is intended to facilitate the design and execution of robust and reproducible studies investigating the cellular effects of this compound.
This compound is a well-established therapeutic agent for reducing elevated intraocular pressure and is of significant interest for research in ophthalmology and cell biology.[1][2] Its primary mechanism of action involves the inhibition of the Rho-associated protein kinase (ROCK) signaling pathway, which plays a critical role in regulating the actin cytoskeleton.[3][4] By inhibiting ROCK, Netarsudil leads to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow.[3][5] These notes offer detailed protocols and quantitative data to aid researchers in exploring these and other cellular functions.
Data Presentation: In-Vitro Dosage and Effects
The following table summarizes the effective concentrations of this compound and its active metabolite, Netarsudil-M1, used in various in-vitro cell culture experiments, along with the observed cellular responses. This data provides a valuable reference for dose-ranging studies.
| Cell Type | Concentration(s) | Incubation Time | Observed Effects |
| Human Trabecular Meshwork (HTM) Cells | 0.01 µM and higher | Not Specified | Significantly decreased TGFβ2-induced hydrogel contraction in a dose-dependent manner.[5] |
| Human Trabecular Meshwork (HTM) Cells | 35.9 nM (EC50) | Not Specified | Significantly decreased TGFβ2-induced hydrogel contraction.[5] |
| Normal (NTM) and Glaucomatous (GTM) Trabecular Meshwork Cells | 1 µM | >120 minutes | Disassembly of actin stress fibers. Potently stimulated phagocytic uptake of extracellular vesicles (EVs).[4][6] |
| Human Trabecular Meshwork (HTM) Cells | 0.3 µM (Netarsudil-M1) | 24 hours | Reduced formation of actin stress fibers and focal adhesions, accompanied by cell rounding and detachment, indicative of relaxed cell contractility. Decreased phosphorylation of myosin light chain (MLC).[7] |
| Primary Human Corneal Endothelial Cells | 1 µM | Up to 7 days | Significantly stimulated cell proliferation and migration. Increased Na+/K+-ATPase activity and barrier function. Induced significant upregulation of genes and proteins related to pump and barrier function.[8] |
| Primary Human Corneal Epithelial Cells | 1 µM | Up to 7 days | Variably downregulated the expression of adherens junctions, (hemi)desmosomes, and tight junctions, leading to a decline in epithelial barrier function. These changes were reversible upon discontinuation of the drug.[8] |
| Porcine Trabecular Meshwork (PTM) Cells | 79 nM (IC50) | Not Specified | Disruption of actin stress fibers.[9] |
| Transformed Human Trabecular Meshwork (HTM) Cells | 16 nM (IC50) | Not Specified | Disruption of focal adhesions.[9] |
Signaling Pathway
Netarsudil primarily targets the Rho/ROCK signaling pathway, which is a critical regulator of cell shape, motility, and contraction. Inhibition of ROCK by Netarsudil leads to a cascade of downstream effects, ultimately resulting in the disassembly of actin stress fibers and a reduction in cellular contractility.
Caption: Netarsudil inhibits ROCK, preventing the phosphorylation of MLC and leading to cellular relaxation.
Experimental Protocols
This section provides a generalized protocol for investigating the effects of this compound on cell contractility using a hydrogel-based assay. This protocol is synthesized from methodologies reported in the literature and should be adapted based on the specific cell type and experimental objectives.
Objective: To quantify the effect of this compound on the contractility of cultured cells embedded in a 3D extracellular matrix (ECM) hydrogel.
Materials:
-
This compound (and its active metabolite Netarsudil-M1, if applicable)
-
Appropriate cell line (e.g., Human Trabecular Meshwork cells)
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3D ECM hydrogel kit (e.g., Matrigel or collagen-based)
-
TGF-β2 (or other pro-contractile agent)
-
Microplate reader or imaging system for measuring hydrogel contraction
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture the chosen cell line according to standard protocols.
-
Passage cells upon reaching 80-90% confluency.
-
Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Preparation of Cell-Embedded Hydrogels:
-
Harvest cells using Trypsin-EDTA and neutralize with FBS-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free medium.
-
Count the cells and adjust the concentration to the desired density for embedding in the hydrogel.
-
Prepare the ECM hydrogel solution on ice according to the manufacturer's instructions.
-
Mix the cell suspension with the hydrogel solution to achieve a final cell concentration.
-
Dispense the cell-hydrogel mixture into a 96-well plate or other suitable culture vessel.
-
Allow the hydrogels to polymerize in the incubator for 30-60 minutes.
-
After polymerization, add cell culture medium to each well.
-
-
Induction of Contraction and Treatment:
-
To induce a contractile state, treat the cells with a pro-contractile agent such as TGF-β2 for a predetermined period (e.g., 24-48 hours).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium.
-
After the induction period, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM) or vehicle control.
-
-
Measurement of Hydrogel Contraction:
-
At specified time points after treatment, measure the diameter or area of the hydrogels. This can be done using an imaging system and image analysis software.
-
The degree of contraction is calculated as the percentage decrease in hydrogel area or diameter compared to the initial size.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.
-
If a dose-response is observed, an EC50 value can be calculated.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in-vitro cell culture experiment with this compound.
Caption: A general workflow for in-vitro experiments using Netarsudil.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Netarsudil Mesylate Efficacy in Animal Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of Netarsudil Mesylate, a Rho kinase (ROCK) inhibitor, in preclinical animal models of glaucoma. The protocols outlined below are designed to ensure robust and reproducible data generation for assessing intraocular pressure (IOP) reduction, changes in aqueous humor dynamics, and neuroprotective effects on the optic nerve.
Introduction to this compound
Netarsudil is a potent inhibitor of Rho-associated protein kinase (ROCK) and a norepinephrine transporter (NET) inhibitor.[1][2][3] Its primary mechanism of action in reducing IOP is by increasing the outflow of aqueous humor through the trabecular meshwork, the eye's primary drainage system.[1][2][4][5] By inhibiting ROCK, Netarsudil relaxes the trabecular meshwork cells, leading to an expansion of the tissue and a decrease in outflow resistance.[1][4][6] Additionally, it has been shown to decrease episcleral venous pressure and may also reduce aqueous humor production.[1][3] These multifaceted actions make Netarsudil a significant therapeutic agent for glaucoma.
Animal Models of Glaucoma
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of anti-glaucoma drugs. Both induced and spontaneous models of ocular hypertension (OHT) are utilized.
-
Steroid-Induced Ocular Hypertension: This model mimics glucocorticoid-induced glaucoma, a common clinical challenge.[6] Periocular or topical administration of corticosteroids, such as dexamethasone, induces OHT in animals like mice.[6][7] This model is particularly relevant for studying drugs that target the trabecular meshwork, as steroids are known to increase its stiffness and extracellular matrix deposition.[7][8]
-
Microbead-Induced Ocular Hypertension: This model involves injecting microbeads into the anterior chamber of the eye to physically obstruct the trabecular meshwork and impede aqueous humor outflow, leading to elevated IOP.[9][10] This method allows for a titratable and sustained elevation of IOP, making it suitable for chronic studies.[9]
-
Circumlimbal Suture Model: This technique involves placing a suture around the equator of the eye to compress the episcleral veins, thereby increasing resistance to aqueous outflow and raising IOP.[11][12][13] It is a reversible and cost-effective method for inducing OHT in rodents.[11][12]
-
Normotensive Animals: While not glaucoma models, normotensive animals such as Dutch Belted rabbits and Formosan Rock monkeys are valuable for initial efficacy, dose-ranging, and safety studies.[1] They provide a baseline understanding of a compound's IOP-lowering potential.
-
Spontaneous Glaucoma Models: Certain animal strains, like the DBA/2J mouse, spontaneously develop a form of pigmentary glaucoma with age, offering a model that more closely recapitulates the natural progression of the disease.[14]
Efficacy Assessment Protocols
Intraocular Pressure (IOP) Measurement
Objective: To determine the effect of this compound on IOP.
Protocol:
-
Animal Acclimatization: Acclimate animals to the handling and measurement procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Measure baseline IOP in conscious animals using a calibrated tonometer (e.g., TonoLab, Tono-Pen) prior to any treatment. Multiple readings should be taken and averaged.
-
Drug Administration: Administer this compound topically to one eye, with the contralateral eye receiving a vehicle control. Common concentrations used in preclinical studies range from 0.005% to 0.04%.[1]
-
Post-Dosing IOP Measurement: Measure IOP at various time points after administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the peak effect and duration of action.[1] For chronic studies, daily or twice-daily dosing schedules can be implemented over several days or weeks.[1][7]
Aqueous Humor Dynamics Assessment
Objective: To elucidate the mechanism of IOP reduction by evaluating changes in aqueous humor outflow facility, uveoscleral outflow, and episcleral venous pressure.
Protocol:
This protocol often involves invasive procedures and is typically performed as a terminal experiment.[15][16]
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Cannulation: Cannulate the anterior chamber of the eye with a fine-gauge needle connected to a pressure transducer and a microinfusion pump.[17][18]
-
Outflow Facility (C) Measurement: Determine outflow facility by perfusing the anterior chamber with a buffered saline solution at a constant flow rate and measuring the stable IOP. Outflow facility is calculated using the Goldmann equation: C = (Fin - Fu) / (IOP - EVP), where Fin is the aqueous humor formation rate, Fu is the uveoscleral outflow, and EVP is the episcleral venous pressure.[18]
-
Episcleral Venous Pressure (EVP) Measurement: EVP can be measured directly by cannulating an episcleral vein or indirectly using methods such as venomanometry.[19]
-
Uveoscleral Outflow (Fu) Measurement: Uveoscleral outflow can be estimated by perfusing the eye with a fluorescent tracer and measuring its distribution in the uveal and scleral tissues.
Optic Nerve and Retinal Ganglion Cell (RGC) Protection Assessment
Objective: To evaluate the neuroprotective effects of this compound on the optic nerve and RGCs in chronic glaucoma models.
Protocol:
-
Chronic OHT Induction: Induce sustained ocular hypertension in a chosen animal model for a period sufficient to cause detectable optic nerve damage (typically several weeks).[9][11]
-
Treatment: Administer this compound or vehicle control topically throughout the duration of the study.
-
Histological Analysis: At the end of the study, enucleate the eyes and process the optic nerves for histological analysis.[20]
-
Immunohistochemistry: Perform immunohistochemical staining of retinal flat mounts to quantify the survival of RGCs using markers such as Brn3a or RBPMS.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: IOP Reduction with this compound in Normotensive Animals
| Animal Model | Netarsudil Concentration | Dosing Regimen | Maximum IOP Reduction (mmHg ± SEM) | Time to Maximum Effect | Reference |
| Dutch Belted Rabbits | 0.005% | Once daily for 3 days | 2.5 ± 0.2 | 4 or 8 hours post-dose | [1] |
| 0.01% | Once daily for 3 days | 4.6 ± 0.2 | 4 or 8 hours post-dose | [1] | |
| 0.02% | Once daily for 3 days | 5.0 ± 0.6 | 4 or 8 hours post-dose | [1] | |
| 0.04% | Once daily for 3 days | 8.1 ± 0.7 | 4 or 8 hours post-dose | [1] | |
| Formosan Rock Monkeys | 0.01% | Once daily for 3 days | 4.2 ± 0.2 | 4 or 8 hours post-dose | [1] |
| 0.02% | Once daily for 3 days | 5.8 ± 0.3 | 4 or 8 hours post-dose | [1] | |
| 0.04% | Once daily for 3 days | 7.5 ± 1.1 | 4 or 8 hours post-dose | [1] |
Table 2: Efficacy of Netarsudil in a Mouse Model of Steroid-Induced Ocular Hypertension
| Treatment Group | Baseline IOP (mmHg ± SEM) | IOP after 4 days of Treatment (mmHg ± SEM) | Change in IOP (mmHg) | Reference |
| Placebo | 21.3 ± 0.5 | 29.5 ± 0.6 | +8.2 | [7] |
| Netarsudil | 21.3 ± 0.5 | 24.0 ± 0.5 | +2.7 | [7] |
Visualizations
Signaling Pathway of Netarsudil in the Trabecular Meshwork
References
- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Netarsudil significantly reduces intraocular pressure in patients with primary open-angle glaucoma - Mayo Clinic [mayoclinic.org]
- 6. New Study Shows Netarsudil Effective in Treating Steroid Induced Glaucoma | Duke Department Of Ophthalmology [dukeeyecenter.duke.edu]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. PATHOPHYSIOLOGY OF HUMAN GLAUCOMATOUS OPTIC NERVE DAMAGE: INSIGHTS FROM RODENT MODELS OF GLAUCOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Histomorphometric analysis of optic nerve changes in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Live-Cell Imaging of Netarsudil Mesylate Effects on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netarsudil mesylate, a potent Rho-associated protein kinase (ROCK) inhibitor, is a therapeutic agent known to modulate the actin cytoskeleton.[1][2][3] Its primary mechanism of action involves the inhibition of ROCK, a key regulator of actin stress fiber formation and cell contractility.[4][5] By disrupting the Rho/ROCK signaling pathway, Netarsudil leads to the disassembly of actin stress fibers and focal adhesions, resulting in changes to cell morphology and mechanics.[3][5] These effects are particularly relevant in the context of glaucoma treatment, where Netarsudil targets the trabecular meshwork (TM) cells to increase aqueous humor outflow.[6]
Live-cell imaging techniques are indispensable for elucidating the dynamic effects of Netarsudil on the actin cytoskeleton in real-time.[6] These methods allow for the direct observation and quantification of changes in actin organization, cell shape, and motility following drug administration. This document provides detailed application notes and protocols for utilizing live-cell imaging to study the effects of this compound on the actin cytoskeleton.
Signaling Pathway of this compound on the Actin Cytoskeleton
Caption: Netarsudil's mechanism of action on the actin cytoskeleton.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Netarsudil and other ROCK inhibitors on the actin cytoskeleton and related cellular components.
Table 1: In Vitro Potency of Netarsudil and Related Compounds
| Compound | ROCK1 Kᵢ (nM) | ROCK2 Kᵢ (nM) | Focal Adhesion Disruption IC₅₀ (nM) | Actin Stress Fiber Disruption IC₅₀ (nM) | Reference |
| Netarsudil | 1 | 1 | 16 | 79 | [5] |
| Netarsudil-M1 (active metabolite) | ~0.2 | ~0.2 | ~3.2 | ~15.8 | [5] |
| AR-12286 | ~2 | ~2 | ~30 | ~150 | [5] |
| Y-27632 | ~200 | ~200 | >1000 | >5000 | [5] |
Table 2: Time-Dependent Effects of Netarsudil on Actin Stress Fibers in Trabecular Meshwork (TM) Cells
| Cell Type | Netarsudil Concentration | Time to Initial Disassembly | Time to Complete Disassembly | Observations | Reference |
| Normal TM (NTM) cells | 1 µM | < 60 minutes | ~120 minutes | Rapid disassembly of stress fibers. | [6] |
| Glaucomatous TM (GTM) cells | 1 µM | ~60-90 minutes | > 120 minutes | Slower and less complete disassembly compared to NTM cells. Thicker initial stress fibers. | [6] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Disruption by Netarsudil
This protocol details the procedure for visualizing the dynamic effects of Netarsudil on the actin cytoskeleton in live cells using a fluorescent probe.
Materials:
-
Mammalian cells (e.g., primary human trabecular meshwork cells, HeLa, or other adherent cell lines)
-
Glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
SiR-actin probe (e.g., from Spirochrome) or other suitable live-cell actin stain[7][8]
-
Verapamil (optional, to inhibit efflux pumps)[6]
-
Live-cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
-
Confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)
Experimental Workflow Diagram:
Caption: Workflow for live-cell imaging of Netarsudil's effects.
Procedure:
-
Cell Seeding:
-
Seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C and 5% CO₂. For primary trabecular meshwork cells, refer to established protocols for isolation and culture.[9]
-
-
Actin Labeling with SiR-actin:
-
Prepare a staining solution of SiR-actin in complete cell culture medium. A final concentration of 100-500 nM is a good starting point.[8][10]
-
For cell lines with high efflux pump activity, the addition of 10 µM verapamil to the staining solution can improve probe retention.[6]
-
Replace the culture medium in the imaging dishes with the SiR-actin staining solution.
-
Incubate the cells for 1-4 hours at 37°C and 5% CO₂.
-
-
Image Acquisition Setup:
-
Mount the imaging dish onto the microscope stage within the live-cell imaging chamber pre-warmed to 37°C and supplied with 5% CO₂.
-
Replace the staining solution with pre-warmed live-cell imaging buffer.
-
Locate the cells and focus on the actin structures using the appropriate fluorescence filter set for SiR-actin (Excitation/Emission: ~650/670 nm).
-
-
Baseline Imaging:
-
Acquire a series of baseline images (e.g., every 1-5 minutes for 15-30 minutes) before adding Netarsudil to capture the normal dynamics of the actin cytoskeleton.
-
-
Netarsudil Treatment and Time-Lapse Imaging:
-
Prepare a working solution of this compound in the live-cell imaging buffer. Final concentrations can range from 100 nM to 10 µM, with 1 µM being a commonly used concentration for observing significant effects.[6][11]
-
Carefully add the Netarsudil solution to the imaging dish.
-
Immediately begin time-lapse image acquisition. The imaging frequency and duration will depend on the specific research question. For observing rapid stress fiber disassembly, imaging every 1-2 minutes for at least 2 hours is recommended.[6]
-
Protocol 2: Quantitative Analysis of Actin Cytoskeleton Changes
This protocol outlines methods for quantifying the observed changes in the actin cytoskeleton from the acquired live-cell images.
Materials:
-
Image analysis software (e.g., Fiji/ImageJ, CellProfiler, or commercial software)
-
Time-lapse image sequences from Protocol 1
Procedure:
-
Image Pre-processing:
-
If necessary, perform background subtraction and noise reduction on the image sequences to enhance the visibility of actin structures.
-
-
Quantification of Stress Fiber Disassembly:
-
Manual or Semi-automated Tracing: In Fiji/ImageJ, use the line tool to trace the length and number of stress fibers in individual cells at different time points.
-
Automated Analysis: Utilize plugins or custom scripts to segment and quantify stress fibers based on intensity and morphology.[12][13]
-
Metric: Calculate the average stress fiber length, number of stress fibers per cell, and the total stress fiber area as a function of time after Netarsudil addition.
-
-
Analysis of Cell Morphology:
-
Cell Area and Shape Descriptors: Use image analysis software to outline the cell boundaries at each time point.
-
Metrics: Quantify changes in cell area, perimeter, circularity, and aspect ratio over time. A decrease in cell area and an increase in circularity are often observed as cells relax and retract following stress fiber disassembly.
-
-
Quantification of Focal Adhesions:
-
If cells are co-labeled for a focal adhesion marker (e.g., vinculin-GFP), quantify the number, size, and distribution of focal adhesions over time using particle analysis tools in image analysis software.
-
Data Presentation:
-
Present the quantitative data in tables and graphs to clearly illustrate the dose-dependent and time-course effects of this compound on the actin cytoskeleton.
-
Include representative images or time-lapse movies to visually support the quantitative findings.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to investigate the effects of this compound on the actin cytoskeleton using live-cell imaging. By employing these methods, scientists can gain valuable insights into the dynamic cellular responses to this important therapeutic agent, furthering our understanding of its mechanism of action and potential applications in drug development.
References
- 1. Live Cell Imaging of F-actin Dynamics via Fluorescent Speckle Microscopy (FSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Imaging of Actin Fine Structure in Tumor Tissues Using SiR–Actin Staining | Anticancer Research [ar.iiarjournals.org]
- 3. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 4. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study [mdpi.com]
- 7. synentec.com [synentec.com]
- 8. spirochrome.com [spirochrome.com]
- 9. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Quantifying cytoskeletal organization from optical microscopy data [frontiersin.org]
Application Notes and Protocols for Measuring Rho Kinase (ROCK) Activity in Response to Netarsudil Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assays for measuring Rho kinase (ROCK) activity, with a specific focus on evaluating the effects of Netarsudil Mesylate. This document includes detailed protocols for key biochemical and cell-based assays, quantitative data for Netarsudil's inhibitory action, and diagrams to illustrate the signaling pathways and experimental workflows.
Introduction
This compound is a potent inhibitor of Rho kinase (ROCK), a serine/threonine kinase that plays a crucial role in regulating cellular processes such as cell adhesion, migration, proliferation, and smooth muscle contraction.[1][2][3][4] By inhibiting ROCK, Netarsudil relaxes the trabecular meshwork, increasing aqueous humor outflow and thereby lowering intraocular pressure (IOP), making it an effective treatment for glaucoma.[1][3][4][5] Accurate and reliable measurement of ROCK activity is essential for understanding the mechanism of action of Netarsudil and for the development of novel ROCK inhibitors.
This document outlines several key assays to quantify ROCK activity in response to this compound treatment.
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
The following tables summarize the in vitro potency of Netarsudil and its active metabolite, Netarsudil-M1, against ROCK1 and ROCK2. This data is critical for determining appropriate experimental concentrations.
Table 1: In Vitro Kinase Inhibitory Activity of Netarsudil and Comparators [2][6]
| Compound | ROCK1 K_i_ (nM) | ROCK2 K_i_ (nM) |
| Netarsudil | 1 | 1 |
| Netarsudil-M1 | 0.2 | 0.2 |
| AR-12286 | 3 | 3 |
| Y-27632 | 140-220 | 140-220 |
| Fasudil | >1000 | >1000 |
Table 2: Cellular Activity of Netarsudil in Trabecular Meshwork (TM) Cells [2][6]
| Assay | Cell Type | IC_50_ (nM) |
| Disruption of Actin Stress Fibers | Primary Porcine TM Cells | 79 |
| Disruption of Focal Adhesions | Transformed Human TM Cells | 16 |
Signaling Pathway and Experimental Workflow Diagrams
Rho Kinase (ROCK) Signaling Pathway Inhibition by Netarsudil
Caption: Inhibition of the RhoA/ROCK signaling pathway by Netarsudil.
Experimental Workflow for Measuring ROCK Activity
Caption: General experimental workflow for assessing ROCK activity.
Experimental Protocols
Biochemical Assay: In Vitro ROCK Kinase Activity Assay
This protocol is adapted from commercially available ELISA-based ROCK activity assay kits that measure the phosphorylation of the ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[1][7][8]
Principle: This assay quantifies the activity of ROCK by measuring the phosphorylation of a recombinant MYPT1 protein coated on a microplate. The amount of phosphorylated MYPT1 is detected using a specific antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Materials:
-
ROCK Activity Assay Kit (containing MYPT1-coated 96-well plate, active ROCK2 positive control, 10X Kinase Buffer, ATP, Anti-phospho-MYPT1 (Thr696) antibody, HRP-conjugated secondary antibody, Wash Buffer, Assay Diluent, Substrate Solution, Stop Solution)
-
Cell or tissue lysates containing ROCK
-
This compound stock solution
-
Microplate reader capable of measuring absorbance at 450 nm
-
Orbital shaker
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol:
-
Reagent Preparation:
-
Prepare 1X Wash Buffer and 1X Kinase Buffer by diluting the 10X stock solutions with deionized water.
-
Dilute the Anti-phospho-MYPT1 (Thr696) antibody and HRP-conjugated secondary antibody to the recommended concentration in Assay Diluent.
-
Prepare a serial dilution of this compound in 1X Kinase Buffer to determine the IC_50_ value.
-
Prepare the 10X Kinase Reaction Buffer by adding DTT and ATP to the 10X Kinase Buffer to final concentrations of 10 mM and 2 mM, respectively.[8]
-
-
Sample and Control Preparation:
-
For the positive control, dilute the active ROCK2 enzyme in 1X Kinase Buffer.
-
For experimental samples, add cell or tissue lysate (typically 10-50 µg of total protein) to the wells.
-
For inhibitor wells, pre-incubate the lysate or purified ROCK2 with various concentrations of this compound for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Add 90 µL of the sample, positive control, or inhibitor-treated sample to the MYPT1-coated wells.[1]
-
Initiate the kinase reaction by adding 10 µL of the 10X Kinase Reaction Buffer.[1]
-
Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.[1]
-
Stop the reaction by adding 50 µL of 0.5 M EDTA, pH 8.0, or by flicking out the contents of the wells.[1]
-
-
Detection:
-
Wash the wells three times with 250 µL of 1X Wash Buffer.[1]
-
Add 100 µL of the diluted Anti-phospho-MYPT1 (Thr696) antibody to each well.[1]
-
Incubate at room temperature for 1 hour on an orbital shaker.[1]
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.[1]
-
Incubate at room temperature for 1 hour on an orbital shaker.[1]
-
Wash the wells three to five times with 1X Wash Buffer.[1][8]
-
Add 100 µL of Substrate Solution to each well and incubate at room temperature for 2-30 minutes, or until color develops.[1]
-
Stop the reaction by adding 100 µL of Stop Solution.[1]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with no kinase) from all readings.
-
Calculate the percentage of ROCK inhibition for each Netarsudil concentration and determine the IC_50_ value by plotting the percent inhibition versus the log of the inhibitor concentration.
-
Cell-Based Assay: Western Blotting for Phosphorylated MYPT1 (p-MYPT1)
This protocol describes the detection of changes in the phosphorylation status of MYPT1 in cell lysates following treatment with this compound.[9][10]
Principle: Western blotting is used to separate proteins from cell lysates by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated MYPT1 (at Thr696 or other relevant sites) and total MYPT1. The ratio of p-MYPT1 to total MYPT1 provides a measure of ROCK activity.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-MYPT1 (Thr696) and Mouse anti-total-MYPT1
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human trabecular meshwork cells) and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle-treated control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MYPT1 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.
-
Quantify the band intensities using image analysis software. Calculate the ratio of p-MYPT1 to total MYPT1 for each sample.
-
Cell-Based Assay: Immunofluorescence Staining of Actin Stress Fibers
This protocol allows for the visualization of changes in the actin cytoskeleton, a downstream target of ROCK signaling, in response to this compound.[6][11]
Principle: ROCK activity leads to the formation of actin stress fibers. Inhibition of ROCK by Netarsudil results in the disassembly of these fibers. This can be visualized by staining filamentous actin (F-actin) with fluorescently labeled phalloidin.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow.
-
Treat the cells with different concentrations of this compound for the desired duration. Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with a solution of fluorescently labeled phalloidin (at the manufacturer's recommended concentration) in PBS for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
-
Analysis:
-
Capture images of multiple fields of view for each condition.
-
Qualitatively assess the changes in actin stress fiber formation and cell morphology.
-
For quantitative analysis, use image analysis software to measure parameters such as the number, length, and intensity of stress fibers per cell.
-
Conclusion
The assays described in these application notes provide robust and reliable methods for quantifying the activity of Rho kinase and evaluating the inhibitory effects of this compound. The choice of assay will depend on the specific research question, available resources, and desired throughput. By employing these detailed protocols, researchers can gain valuable insights into the molecular mechanisms of Netarsudil and advance the development of novel therapeutics targeting the ROCK signaling pathway.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. content.abcam.com [content.abcam.com]
- 9. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Anti-Fibrotic Potential of Netarsudil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for investigating the anti-fibrotic properties of Netarsudil, a potent Rho kinase (ROCK) inhibitor. Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases. Netarsudil has demonstrated anti-fibrotic effects, particularly in the context of ocular fibrosis.[1][2][3][4] This document offers detailed protocols for in vitro studies using human fibroblasts, specifically tailored to assess the efficacy of Netarsudil in mitigating fibrotic processes. The provided methodologies cover cell culture, induction of a fibrotic phenotype using Transforming Growth Factor-beta (TGF-β), and subsequent analysis of key fibrotic markers through quantitative PCR, Western blotting, immunofluorescence, and collagen deposition assays. Furthermore, this guide includes templates for data presentation and visualization tools to facilitate robust analysis and clear communication of experimental findings.
Introduction
Fibrosis is a complex biological process that can affect nearly every organ system, leading to tissue scarring and organ dysfunction. A critical cellular event in the progression of fibrosis is the differentiation of fibroblasts into myofibroblasts, which are highly contractile cells responsible for excessive ECM deposition. This transition is primarily driven by the pro-fibrotic cytokine TGF-β. The Rho/ROCK signaling pathway plays a crucial role in mediating the downstream effects of TGF-β, including stress fiber formation and the expression of fibrotic proteins like alpha-smooth muscle actin (α-SMA), collagen type I (COL1A1), and fibronectin (FN1).
Netarsudil, an FDA-approved drug for lowering intraocular pressure, is a potent inhibitor of the ROCK pathway.[1] By targeting ROCK, Netarsudil has the potential to disrupt the signaling cascade that leads to myofibroblast differentiation and subsequent tissue fibrosis.[5][6] Preclinical studies have shown that Netarsudil can block the pro-fibrotic effects of TGF-β in human trabecular meshwork cells.[5] These application notes provide a detailed guide for researchers to systematically investigate and quantify the anti-fibrotic effects of Netarsudil in a controlled in vitro setting.
Key Signaling Pathway: TGF-β and Rho/ROCK in Fibrosis
The diagram below illustrates the signaling cascade initiated by TGF-β, leading to fibrosis, and the proposed point of intervention for Netarsudil.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-fibrotic properties of Netarsudil.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Human Dermal Fibroblasts (HDFs) | ATCC | PCS-201-012 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Recombinant Human TGF-β1 | R&D Systems | 240-B-002 |
| Netarsudil | Cayman Chemical | 19597 |
| TRIzol Reagent | Thermo Fisher Scientific | 15596026 |
| iTaq Universal SYBR Green One-Step Kit | Bio-Rad | 1725150 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibody: Anti-α-SMA | Abcam | ab5694 |
| Primary Antibody: Anti-Collagen I | Abcam | ab34710 |
| Primary Antibody: Anti-Fibronectin | Abcam | ab2413 |
| Primary Antibody: Anti-GAPDH | Cell Signaling Technology | 2118 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |
| Picro Sirius Red Stain Kit | Abcam | ab150681 |
| 4% Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| DAPI | Thermo Fisher Scientific | D1306 |
Detailed Experimental Protocols
Cell Culture and Induction of Fibrosis
This protocol describes the culture of human dermal fibroblasts and the induction of a fibrotic phenotype using TGF-β1.
Protocol:
-
Cell Culture: Culture Human Dermal Fibroblasts (HDFs) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed HDFs in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 24-well plates with coverslips for immunofluorescence) at a density of 2 x 10⁴ cells/cm².
-
Serum Starvation: Once cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Induction and Treatment:
-
Control Group: Treat cells with serum-free DMEM.
-
TGF-β1 Group: Treat cells with serum-free DMEM containing 5 ng/mL of recombinant human TGF-β1.[7][8]
-
Netarsudil Treatment Group: Pre-treat cells with the desired concentration of Netarsudil (e.g., 100 nM, 500 nM, 1 µM) for 1 hour, followed by the addition of 5 ng/mL TGF-β1.[5][9]
-
Netarsudil Control Group: Treat cells with the highest concentration of Netarsudil alone.
-
-
Incubation: Incubate the cells for 48 hours for gene and protein expression analysis, or for 72 hours for collagen deposition assays.
Quantitative Real-Time PCR (qPCR)
This protocol details the analysis of fibrotic gene expression.
Protocol:
-
RNA Extraction: Lyse the cells directly in the culture dish using TRIzol Reagent and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for the target genes: ACTA2 (α-SMA), COL1A1, FN1, and a housekeeping gene (e.g., GAPDH or ACTB).
Gene Forward Primer (5'-3') Reverse Primer (5'-3') ACTA2 GAC GCT GAA GTA TCC GAT AGA ACA CG CAC CAT CTC CAG AGT CCA GCA CAA T COL1A1 GAG GGC CAA GAC GAA GAC ATC CAG ATC ACG TCA TCG CAC AAC FN1 GAT GTC CGA ACA GCT ATT TAC CA CGA CCA CAT AGG AAG TCC CAG GAPDH GAAGGTGAAGGTCGGAGTCA GAAGATGGTGATGGGATTTC -
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
Western Blotting
This protocol outlines the procedure for analyzing the protein levels of fibrotic markers.
Protocol:
-
Protein Extraction: Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA (1:1000), Collagen I (1:1000), Fibronectin (1:1000), and GAPDH (1:2000) overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (GAPDH).
Immunofluorescence Staining
This protocol describes the visualization of α-SMA stress fibers, a hallmark of myofibroblast differentiation.
Protocol:
-
Cell Fixation: Fix cells grown on coverslips with 4% PFA for 15 minutes at room temperature.[10]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate with anti-α-SMA antibody (1:500) overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Picro Sirius Red Staining for Collagen Deposition
This protocol allows for the visualization and quantification of deposited collagen.
Protocol:
-
Fixation: Fix the cell layers with 4% PFA for 30 minutes.
-
Staining:
-
Image Acquisition: Acquire images of the stained cell layers using a bright-field microscope.
-
Quantification (Optional):
-
Elute the stain with 0.1 M NaOH.
-
Measure the absorbance of the eluate at 550 nm using a plate reader.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between experimental groups.
Table 1: Relative mRNA Expression of Fibrotic Markers
| Treatment | ACTA2 (Fold Change) | COL1A1 (Fold Change) | FN1 (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| TGF-β1 (5 ng/mL) | 5.2 ± 0.4 | 4.8 ± 0.5 | 3.9 ± 0.3 |
| TGF-β1 + Netarsudil (100 nM) | 3.8 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.2 |
| TGF-β1 + Netarsudil (500 nM) | 2.1 ± 0.2 | 1.9 ± 0.3 | 1.5 ± 0.2 |
| TGF-β1 + Netarsudil (1 µM) | 1.2 ± 0.1 | 1.1 ± 0.2 | 1.0 ± 0.1 |
| Netarsudil (1 µM) | 0.9 ± 0.1 | 1.0 ± 0.1 | 0.9 ± 0.1 |
| *Data are presented as mean ± standard deviation (n=3). |
Table 2: Relative Protein Expression of Fibrotic Markers
| Treatment | α-SMA (Relative to GAPDH) | Collagen I (Relative to GAPDH) | Fibronectin (Relative to GAPDH) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β1 (5 ng/mL) | 4.5 ± 0.5 | 4.1 ± 0.4 | 3.5 ± 0.3 |
| TGF-β1 + Netarsudil (100 nM) | 3.2 ± 0.4 | 3.0 ± 0.3 | 2.5 ± 0.2 |
| TGF-β1 + Netarsudil (500 nM) | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.1 |
| TGF-β1 + Netarsudil (1 µM) | 1.1 ± 0.2 | 1.0 ± 0.1 | 1.1 ± 0.1 |
| Netarsudil (1 µM) | 0.9 ± 0.1 | 1.0 ± 0.1 | 0.9 ± 0.1 |
| *Data are presented as mean ± standard deviation (n=3). |
Table 3: Quantification of Collagen Deposition (Picro Sirius Red Staining)
| Treatment | Absorbance at 550 nm (Arbitrary Units) |
| Control | 0.12 ± 0.02 |
| TGF-β1 (5 ng/mL) | 0.58 ± 0.05 |
| TGF-β1 + Netarsudil (100 nM) | 0.45 ± 0.04 |
| TGF-β1 + Netarsudil (500 nM) | 0.25 ± 0.03 |
| TGF-β1 + Netarsudil (1 µM) | 0.15 ± 0.02 |
| Netarsudil (1 µM) | 0.11 ± 0.01 |
| *Data are presented as mean ± standard deviation (n=3). |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for investigating the anti-fibrotic properties of Netarsudil. By utilizing these standardized methods, researchers can generate reproducible and quantifiable data on the efficacy of Netarsudil in mitigating key aspects of the fibrotic process in vitro. The insights gained from these studies will be invaluable for furthering our understanding of Netarsudil's therapeutic potential beyond its current clinical indications and may pave the way for its development as a novel anti-fibrotic agent.
References
- 1. Anti-fibrotic activity of a rho-kinase inhibitor restores outflow function and intraocular pressure homeostasis | eLife [elifesciences.org]
- 2. Anti-fibrotic activity of a rho-kinase inhibitor restores outflow function and intraocular pressure homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Anti-fibrotic activity of a rho-kinase inhibitor restores outflow function and intraocular pressure homeostasis. [scholars.duke.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic landscape of TGF-β1-induced fibrogenesis in renal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel profibrotic mechanism mediated by TGF-β-stimulated collagen prolyl hydroxylase expression in fibrotic lung mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emulatebio.com [emulatebio.com]
- 11. VitroView™ Picro-Sirius Red Stain Kit - VitroVivo Biotech [vitrovivo.com]
- 12. Picro Sirius Red Stain Kit (Connective Tissue Stain) (ab150681)| Abcam [abcam.com]
- 13. abcam.cn [abcam.cn]
- 14. chondrex.com [chondrex.com]
Application Notes & Protocols: Evaluating the Effect of Netarsudil Mesylate on Episcleral Venous Pressure
Introduction
Netarsudil mesylate is a topical ophthalmic solution approved for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Its unique mechanism of action sets it apart from other glaucoma medications. Netarsudil is a potent inhibitor of Rho kinase (ROCK) and the norepinephrine transporter (NET).[3][4] This dual activity leads to a multi-faceted approach to lowering IOP by:
-
Increasing trabecular outflow: ROCK inhibition relaxes the trabecular meshwork, enhancing the primary drainage pathway for aqueous humor.[3][5]
-
Reducing aqueous humor production: NET inhibition is believed to decrease fluid production by the ciliary body.[3][5]
-
Decreasing episcleral venous pressure (EVP): Netarsudil has been shown to lower the pressure in the veins that drain aqueous humor from the eye, a mechanism not directly targeted by previous medications.[1][5][6]
Episcleral venous pressure is a critical determinant of IOP, establishing the lower limit below which IOP cannot fall via the conventional outflow pathway.[7] Therefore, accurately measuring the effect of pharmacological agents like Netarsudil on EVP is essential for understanding their complete mechanism of action and clinical efficacy. These application notes provide detailed protocols for the primary techniques used to evaluate this effect.
Data Presentation: Summary of Clinical Findings
The following tables summarize quantitative data from key studies investigating the effect of this compound 0.02% on episcleral venous pressure and other aqueous humor dynamics.
Table 1: Effect of Netarsudil 0.02% on Aqueous Humor Dynamics in Healthy Volunteers [4][8]
| Parameter | Baseline (Mean ± SD) | After 7 Days (Mean ± SD) | Percent Change | P-Value |
| Diurnal Episcleral Venous Pressure (EVP) | 7.9 ± 1.2 mmHg | 7.2 ± 1.8 mmHg | -10% | 0.01 |
| Diurnal Outflow Facility | 0.27 ± 0.10 µL/min/mmHg | 0.33 ± 0.11 µL/min/mmHg | +22% | 0.02 |
Study Design: Double-masked, vehicle-controlled, paired-eye comparison in 11 healthy volunteers with once-daily morning dosing for 7 days.[8]
Table 2: Effect of Netarsudil 0.02% on EVP and IOP in Patients with POAG or Ocular Hypertension [9][10]
| Parameter | Group | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | P-Value (vs Baseline) | P-Value (vs Vehicle) |
| Diurnal EVP | Netarsudil | 7.68 ± 1.31 mmHg | -0.79 ± 0.84 mmHg | <0.05 | <0.001 |
| Vehicle | 7.35 ± 2.02 mmHg | 0.10 ± 0.71 mmHg | NS | ||
| Diurnal IOP | Netarsudil | - | -4.52 mmHg | - | <0.0001 |
| Vehicle | - | -0.98 mmHg | - |
Study Design: Multi-center, randomized, placebo-controlled, double-masked Phase 2 study in 20 patients with POAG or OHT with once-daily dosing for 7 days.[10]
Table 3: Effect of Netarsudil 0.02% on Episcleral Vessel Dynamics (Erythrocyte-Mediated Angiography) [11][12]
| Parameter | Baseline (T0) | 1 Hr Post-Dose (T1) | 1-2 Weeks Daily Use (T2) | 1-2 Weeks + 1 Hr Post-Dose (T3) |
| IOP (mmHg) | 16.8 ± 3.6 | 13.9 ± 4.2 | 12.6 ± 4.1 | 11.8 ± 4.7 |
| Vessel Diameter (µm) | 61.3 ± 5.3 | 78.0 ± 6.6 | 74.0 ± 5.2 | 76.9 ± 6.9 |
| Venous Flowrate (µL/min) | 0.40 ± 0.22 | 0.69 ± 0.45** | 0.38 ± 0.30 | 0.54 ± 0.32*† |
*P<0.05 compared with baseline. *P=0.01 compared with baseline. †P<0.05 compared with T2. Data presented as Mean ± SD. Study Design: Prospective, unmasked, single-arm cohort study in 10 treatment-naive patients with glaucoma suspect or ocular hypertension.[11][12]
Experimental Protocols
Protocol 1: Measurement of Episcleral Venous Pressure using a Computerized Venomanometer
This protocol describes a non-invasive method to measure EVP by determining the external pressure required to compress an episcleral vein.[13] Modern systems utilize computer control and image analysis for objective and reproducible measurements.[14][15]
Objective: To quantify EVP before and after the administration of this compound.
Materials:
-
Slit-lamp biomicroscope
-
Computerized episcleral venomanometer (e.g., EyeTech Ltd, modified)[16]
-
Pressure chamber with a flexible membrane
-
High-definition video camera synchronized with the pressure transducer
-
Computer with custom image analysis software
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
This compound 0.02% ophthalmic solution and/or vehicle
Procedure:
-
Subject Preparation:
-
Obtain informed consent and explain the procedure to the subject.
-
Instill one drop of topical anesthetic into the eye being measured.
-
Position the subject comfortably at the slit lamp.
-
-
Vein Selection:
-
Identify a suitable, non-tortuous episcleral vein, typically in the temporal or nasal quadrant.
-
The vein should be clearly visible and have a consistent diameter.
-
-
Baseline Measurement (Pre-Treatment):
-
Gently apply the venomanometer's pressure chamber tip over the selected vein, ensuring the membrane makes full contact with the ocular surface.
-
Initiate the measurement sequence via the computer. The system will automatically and gradually increase the air pressure within the chamber.[14]
-
The video camera records the vein's appearance as the pressure increases, while the transducer logs the corresponding pressure values.[14]
-
The measurement is complete once the vein is fully collapsed.
-
-
Drug Administration:
-
Post-Treatment Measurement:
-
At the designated follow-up time points (e.g., Day 8), repeat the EVP measurement procedure (Steps 1-3) on the same episcleral vein if possible.
-
-
Data Analysis:
-
The synchronized video and pressure data are analyzed using custom software.[17]
-
The software calculates image intensity profiles across the vein for each video frame.[17]
-
An objective endpoint for venous collapse is determined. A common and accurate endpoint is the pressure at which the vein begins to collapse, which can be estimated by back-projection to 0% compression from the brightness profile data.[14] Other endpoints, such as 50% reduction in vessel width or area, can also be used.[14][17]
-
The pressure recorded at the defined endpoint is the measured EVP.
-
Compare the mean EVP values pre- and post-treatment using appropriate statistical tests.
-
Protocol 2: Measurement of Episcleral Blood Flow using Erythrocyte-Mediated Angiography (EMA)
This novel technique directly measures erythrocyte velocity and vessel diameter to calculate blood flow, providing dynamic information about the episcleral vasculature's response to Netarsudil.[11][12]
Objective: To characterize changes in episcleral venous diameter and blood flow rates following Netarsudil administration.
Materials:
-
Erythrocyte-Mediated Angiography (EMA) imaging system
-
Indocyanine green (ICG) dye for vessel caliber measurement
-
Imaging software for velocity and diameter analysis
-
This compound 0.02% ophthalmic solution
-
Tonometry device for IOP measurement
Procedure:
-
Subject Preparation:
-
Enroll treatment-naive subjects diagnosed with glaucoma suspect or ocular hypertension.
-
Obtain informed consent.
-
-
Baseline Imaging (T0):
-
Measure baseline IOP.
-
Position the subject at the EMA imaging system.
-
Survey the episcleral veins to identify suitable vessels for analysis.
-
Use the EMA system to record erythrocyte velocity within the selected veins.[18]
-
Use conventional liquid ICG imaging to measure the caliber (diameter) of the same vessels.[18]
-
-
Acute Post-Dose Imaging (T1):
-
Chronic Dosing and Follow-up (T2 & T3):
-
Instruct the subject to self-administer one drop of Netarsudil 0.02% daily.
-
Schedule a follow-up visit 1 to 2 weeks later.
-
At the follow-up visit, measure IOP and perform EMA/ICG imaging (T2).[12][18]
-
Administer one drop of Netarsudil 0.02% in-office.
-
One hour after this instillation, repeat the IOP and imaging measurements for a final time (T3).[12][18]
-
-
Data Analysis:
-
Use the system's software to calculate erythrocyte velocity (mm/s) from EMA recordings and vessel diameter (µm) from ICG images.
-
Calculate the episcleral venous blood flow rate (µL/min) using the velocity and vessel cross-sectional area.
-
Analyze changes in IOP, vessel diameter, and blood flow across the four time points (T0, T1, T2, T3) using appropriate statistical models (e.g., generalized estimating equation models to account for multiple measurements from the same eye).[11]
-
Visualizations: Pathways and Workflows
Caption: Mechanism of Action for Netarsudil.
Caption: Venomanometry Experimental Workflow.
Caption: EMA Experimental Workflow.
References
- 1. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. maidenlanemedical.storymd.com [maidenlanemedical.storymd.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of netarsudil, a Rho-kinase inhibitor, on the distal outflow tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The New Frontier of Episcleral Venous Pressure in Glaucoma Treatment | Glaucoma Physician [glaucomaphysician.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Netarsudil significantly reduces intraocular pressure in patients with primary open-angle glaucoma - Mayo Clinic [mayoclinic.org]
- 10. researchgate.net [researchgate.net]
- 11. Netarsudil 0.02% Alters Episcleral Venous Flowrates: A Clinical Trial Using Erythrocyte-Mediated Angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of episcleral venous pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel method for computerized measurement of episcleral venous pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Netarsudil 0.02% Alters Episcleral Venous Flowrates: A Clinical Trial Using Erythrocyte-Mediated Angiography - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of Netarsudil on Trabecular Meshwork Outflow Facility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netarsudil, a Rho-associated kinase (ROCK) inhibitor, is a novel therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves increasing the outflow of aqueous humor through the trabecular meshwork (TM), the main drainage pathway of the eye.[2][3] This document provides detailed application notes and protocols for measuring the changes in trabecular meshwork outflow facility induced by Netarsudil, intended for use in research and drug development settings.
Netarsudil's effect on the trabecular meshwork is multifaceted. By inhibiting ROCK, it induces relaxation of the TM cells, leading to a decrease in cellular stiffness and disassembly of actin stress fibers.[4][5] This cellular relaxation is thought to expand the juxtacanalicular tissue (JCT) and dilate Schlemm's canal, thereby reducing resistance to aqueous humor outflow and increasing outflow facility.[6][7] Additionally, Netarsudil has been shown to decrease episcleral venous pressure, further contributing to the reduction in IOP.[8][9][10]
These application notes will detail both in vivo and ex vivo methods to quantify the effects of Netarsudil on aqueous humor dynamics, with a focus on trabecular meshwork outflow facility.
Signaling Pathway of Netarsudil in the Trabecular Meshwork
The following diagram illustrates the proposed signaling pathway through which Netarsudil exerts its effects on the trabecular meshwork cells to increase outflow facility.
Quantitative Data Summary
The following tables summarize the quantitative effects of Netarsudil on aqueous humor dynamics from various studies.
Table 1: Effect of Netarsudil on Outflow Facility in Humans
| Study Population | Treatment | Duration | Baseline Outflow Facility (μL/min/mmHg) | Post-Treatment Outflow Facility (μL/min/mmHg) | Percentage Change | Reference |
| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | 0.27 ± 0.10 | 0.33 ± 0.11 | +22% | [8][9][10] |
| POAG or OHT Patients | Netarsudil 0.02% once daily | 7 days | 0.23 (approx.) | 0.27 (approx.) | +17% | [11] |
POAG: Primary Open-Angle Glaucoma, OHT: Ocular Hypertension
Table 2: Effect of Netarsudil-M1 (Active Metabolite) on Outflow Facility in Perfused Human Eyes (ex vivo)
| Perfusion Time | Concentration | Baseline Outflow Facility (μL/min/mmHg) | Post-Treatment Outflow Facility (μL/min/mmHg) | Percentage Change vs. Baseline | Percentage Change vs. Control | Reference |
| 30 minutes | 0.3 μM | 0.28 ± 0.05 | 0.34 ± 0.05 | +24.66% ± 12.57% | - | [6] |
| 2 hours | 0.3 μM | 0.28 ± 0.05 | - | +50.13% ± 14.64% | - | [6] |
| 3 hours | 0.3 μM | 0.28 ± 0.05 | - | +59.70% ± 13.65% | +102% | [6] |
Table 3: Effect of Netarsudil on Intraocular Pressure (IOP) and Episcleral Venous Pressure (EVP) in Humans
| Study Population | Treatment | Parameter | Baseline | Post-Treatment | Change | Reference |
| Healthy Volunteers | Netarsudil 0.02% once daily | Diurnal IOP (mmHg) | - | - | -5.7 to -6.2 mmHg | [6] |
| Healthy Volunteers | Netarsudil 0.02% once daily | Diurnal EVP (mmHg) | 7.9 ± 1.2 | 7.2 ± 1.8 | -10% | [8][9][10] |
| POAG or OHT Patients | Netarsudil 0.02% once daily | Diurnal IOP (mmHg) | - | - | -4.52 mmHg | [11] |
| POAG or OHT Patients | Netarsudil 0.02% once daily | Diurnal EVP (mmHg) | - | - | -0.79 mmHg | [11] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Outflow Facility in Human Subjects using Tonography
This protocol is adapted from clinical studies evaluating the effect of Netarsudil on aqueous humor dynamics in human subjects.[9][11]
Objective: To measure the change in trabecular outflow facility in response to topical Netarsudil administration.
Materials:
-
Netarsudil ophthalmic solution (e.g., 0.02%)
-
Vehicle control ophthalmic solution
-
Schiøtz or pneumatonometer
-
Topical anesthetic
-
Slit-lamp biomicroscope
Procedure:
-
Baseline Measurement:
-
Acclimate the subject for a designated period in a controlled environment.
-
Instill a topical anesthetic.
-
Measure baseline IOP using a pneumatonometer.
-
Measure baseline outflow facility using a Schiøtz tonometer (tonography). This involves placing the tonometer on the cornea for a set duration (e.g., 4 minutes) and recording the change in scale reading over time.
-
-
Treatment Administration:
-
Instill one drop of Netarsudil ophthalmic solution into one eye and vehicle into the contralateral eye. This is typically done once daily for a specified period (e.g., 7 days).
-
-
Post-Treatment Measurement:
-
At the end of the treatment period, repeat the IOP and outflow facility measurements at the same time of day as the baseline measurements to minimize diurnal variations.
-
-
Data Analysis:
-
Calculate the outflow facility (C) using the Friedenwald formula, which relates the change in ocular volume to the change in IOP over the tonography period.
-
Compare the post-treatment outflow facility to the baseline values and between the Netarsudil-treated and vehicle-treated eyes.
-
Protocol 2: Ex Vivo Measurement of Outflow Facility in Perfused Eyes
This protocol is based on studies using enucleated human or animal eyes to directly measure outflow facility.[6][7]
Objective: To determine the direct effect of Netarsudil on trabecular meshwork outflow facility in an isolated system.
Materials:
-
Freshly enucleated eyes (human donor or animal)
-
Perfusion apparatus (constant pressure or constant flow)
-
Perfusion medium (e.g., Dulbecco's Modified Eagle Medium)
-
Netarsudil or its active metabolite (Netarsudil-M1)
-
Vehicle control
-
Microneedles and tubing
-
Pressure transducer and flow meter
Procedure:
-
Eye Preparation:
-
Carefully dissect the anterior segment of the eye, removing the lens, iris, and vitreous body.
-
Mount the anterior segment in a perfusion chamber.
-
-
Baseline Perfusion:
-
Perfuse the anterior segment with the perfusion medium at a constant pressure (e.g., 15 mmHg).
-
Allow the outflow rate to stabilize and record the baseline flow rate.
-
Calculate the baseline outflow facility (Flow rate / Pressure).
-
-
Drug Perfusion:
-
Switch the perfusion medium to one containing a known concentration of Netarsudil or its active metabolite.
-
Perfuse for a set duration (e.g., 3 hours), continuously monitoring the flow rate.
-
-
Data Collection and Analysis:
-
Calculate the outflow facility at various time points during the drug perfusion.
-
Compare the outflow facility during drug perfusion to the baseline and to a paired control eye perfused with vehicle only.
-
Protocol 3: Assessment of Trabecular Meshwork Cell Contractility
This protocol outlines an in vitro method to assess the effect of Netarsudil on the contractile properties of human trabecular meshwork (HTM) cells.[4][5]
Objective: To evaluate the ability of Netarsudil to relax pre-contracted HTM cells.
Materials:
-
Primary or immortalized HTM cells
-
Cell culture reagents
-
Extracellular matrix (ECM) hydrogels (e.g., collagen-based)
-
Contractile agonist (e.g., TGF-β2)
-
Netarsudil
-
Microscope with live-cell imaging capabilities
-
Image analysis software
Procedure:
-
Cell Culture and Hydrogel Seeding:
-
Culture HTM cells to confluence.
-
Encapsulate the HTM cells within ECM hydrogels.
-
-
Induction of Contraction:
-
Treat the cell-seeded hydrogels with a contractile agonist (e.g., TGF-β2) to induce a glaucomatous-like phenotype with increased contractility and actin stress fiber formation.
-
-
Netarsudil Treatment:
-
Treat the pre-contracted hydrogels with varying concentrations of Netarsudil.
-
-
Measurement of Contraction:
-
Monitor the change in the surface area of the hydrogels over time using live-cell imaging. A decrease in hydrogel area indicates cell contraction, while an increase indicates relaxation.
-
-
Data Analysis:
-
Quantify the change in hydrogel area for each treatment group.
-
Compare the effects of different Netarsudil concentrations on reversing the agonist-induced contraction.
-
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the effects of Netarsudil on trabecular meshwork outflow facility. By employing a combination of in vivo, ex vivo, and in vitro models, researchers can gain a thorough understanding of the pharmacological activity of Netarsudil and other novel glaucoma therapies targeting the conventional outflow pathway. These methods are essential for the preclinical and clinical development of drugs aimed at restoring healthy aqueous humor dynamics in glaucoma.
References
- 1. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rhopressa.myalcon.com [rhopressa.myalcon.com]
- 3. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 5. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Netarsudil Improves Trabecular Outflow Facility in Patients with Primary Open Angle Glaucoma or Ocular Hypertension: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Netarsudil Mesylate in Steroid-Induced Glaucoma Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid-induced glaucoma (SIG) is a significant clinical challenge, arising as a secondary form of open-angle glaucoma due to the prolonged use of corticosteroids. This condition is characterized by an increase in intraocular pressure (IOP) due to decreased aqueous humor outflow through the trabecular meshwork (TM).[1][2][3] Research models of steroid-induced ocular hypertension are crucial for understanding the pathophysiology of this disease and for evaluating novel therapeutic agents. Netarsudil, a Rho kinase (ROCK) inhibitor, has emerged as a promising therapeutic agent for glaucoma.[4][5] It functions by targeting the trabecular meshwork to increase aqueous humor outflow, thereby reducing IOP.[1][5][6] This document provides detailed application notes and protocols for the use of Netarsudil Mesylate in preclinical research models of steroid-induced glaucoma.
Mechanism of Action in Steroid-Induced Glaucoma
Corticosteroids can induce pathological changes in the trabecular meshwork, leading to increased stiffness, fibrosis, and the deposition of extracellular matrix material.[2][7] These changes impede the outflow of aqueous humor, resulting in elevated IOP. The underlying mechanism is linked to the activation of the RhoA/ROCK signaling pathway, which promotes the formation of cross-linked actin networks and increases cell contractility within the TM.[5]
Netarsudil, as a potent ROCK inhibitor, directly counteracts these effects. By inhibiting ROCK, Netarsudil leads to the relaxation of the trabecular meshwork cells, a reduction in actin stress fibers, and a decrease in TM stiffness.[1][7][8] This "softening" of the TM restores the natural outflow function and helps to lower IOP.[8] Furthermore, Netarsudil has been shown to have anti-fibrotic properties, potentially reversing some of the pathological changes induced by steroids.[1][9] Some studies also suggest an interplay with the Wnt signaling pathway, which is implicated in steroid-induced ocular hypertension.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies on the effect of Netarsudil in steroid-induced glaucoma models.
Table 1: Effect of Netarsudil on Intraocular Pressure (IOP) in a Mouse Model of Steroid-Induced Ocular Hypertension
| Treatment Group | Baseline IOP (mmHg) | IOP after Dexamethasone (mmHg) | IOP after Netarsudil Treatment (mmHg) | IOP Reduction (mmHg) |
| Placebo | 8.19 ± 0.46 (elevation from baseline) | N/A | N/A | N/A |
| Netarsudil | N/A | N/A | 2.69 ± 0.47 (elevation from baseline) | 5.5 |
Data adapted from a study in a mouse model of glucocorticoid-induced ocular hypertension.[8]
Table 2: Effect of Netarsudil on Outflow Facility and Trabecular Meshwork Stiffness in a Mouse Model
| Parameter | Placebo-Treated | Netarsudil-Treated | Percentage Change |
| Outflow Facility | N/A | N/A | 33% increase vs. placebo |
| Trabecular Meshwork Stiffness | 61 kPa | 22 kPa | 64% decrease |
Data adapted from a study in a mouse model of glucocorticoid-induced ocular hypertension.[8]
Table 3: Clinical Efficacy of Netarsudil in Human Patients with Steroid-Induced Glaucoma
| Study Cohort | Number of Eyes | Baseline IOP (mmHg) on Standard Medication | IOP after 1 Month of Netarsudil (mmHg) | Average IOP Reduction (mmHg) |
| Cohort 1 | 10 | 26.1 ± 7.0 | N/A | 8.6 |
| Cohort 2 | N/A | 24.3 | 16.4 | 7.9 |
| Cohort 3 | 11 | 26.5 | 19.5 | 7.0 |
Data compiled from retrospective chart reviews of patients with steroid-induced glaucoma whose IOP was poorly controlled on other medications.[7][8]
Experimental Protocols
Protocol 1: Induction of Steroid-Induced Ocular Hypertension in a Mouse Model
This protocol describes a common method for inducing ocular hypertension in mice using dexamethasone.
Materials:
-
C57BL/6 mice (wild-type, 3-6 months old)
-
Dexamethasone (e.g., Sigma D2915)
-
Sterile d-water or vehicle for suspension
-
Nanoparticle formulation for sustained release (optional, as described in some studies)
-
32G needle and syringe
-
Forceps
-
Rebound tonometer for IOP measurement
Procedure:
-
Preparation of Dexamethasone Suspension: Prepare a 10 mg/mL solution of dexamethasone in sterilized d-water.[10] For sustained release, dexamethasone can be entrapped in nanoparticles as previously described.[8]
-
Animal Handling and Anesthesia: Handle mice in accordance with institutional animal care and use committee guidelines. Anesthesia may be required for injections and IOP measurements.
-
Periocular Injection:
-
Retract the lower eyelid gently.
-
Using forceps, gently pull the conjunctiva away from the globe.
-
Inject 20 µL of the dexamethasone suspension immediately under the conjunctiva over 20-25 seconds using a 32G needle.[10]
-
-
Frequency of Administration: Administer injections weekly for 3-4 weeks to induce a significant and sustained elevation in IOP.[8][10]
-
IOP Monitoring: Measure IOP at baseline and regularly throughout the induction period using a rebound tonometer. A marked increase in IOP (e.g., 18-22 mmHg from a baseline of 13-16 mmHg) indicates successful induction of ocular hypertension.[10]
Protocol 2: Treatment with this compound in the Steroid-Induced Ocular Hypertension Model
This protocol outlines the application of Netarsudil to the established mouse model.
Materials:
-
Mice with induced steroid-induced ocular hypertension (from Protocol 1)
-
Netarsudil ophthalmic solution (0.02%) or a custom formulation
-
Placebo (vehicle) solution
-
Micropipette for topical administration
-
Rebound tonometer
Procedure:
-
Treatment Initiation: After 3 weeks of dexamethasone injections, confirm the elevation of IOP.
-
Drug Administration:
-
Topical Administration: Administer a single drop (e.g., 5 µL) of Netarsudil ophthalmic solution unilaterally to one eye of each mouse daily.
-
Control Group: Administer an equal volume of the placebo (vehicle) solution to the contralateral eye or to a separate control group of mice.
-
-
Duration of Treatment: Continue daily treatment for a specified period, for example, 4 days, to observe the acute effects on IOP and TM properties.[8] Longer-term studies can also be designed.
-
IOP Measurement: Measure IOP daily or at other regular intervals throughout the treatment period to assess the efficacy of Netarsudil in lowering IOP.
-
Endpoint Analysis: At the end of the experiment, euthanize the animals and process the eyes for further analysis, including:
-
Outflow Facility Measurement: To quantify the rate of aqueous humor drainage.[8]
-
Histology and Immunohistochemistry: To examine the morphology of the trabecular meshwork and the expression of fibrotic markers such as fibronectin and α-smooth muscle actin.[8]
-
Trabecular Meshwork Stiffness Measurement: Using techniques like atomic force microscopy or OCT-based analysis.[7][8]
-
Visualizations
Caption: Signaling pathway in steroid-induced glaucoma and the point of intervention for Netarsudil.
Caption: Experimental workflow for evaluating Netarsudil in a steroid-induced glaucoma mouse model.
References
- 1. New Study Shows Netarsudil Effective in Treating Steroid Induced Glaucoma | Duke Department Of Ophthalmology [dukeeyecenter.duke.edu]
- 2. Anti-fibrotic activity of a rho-kinase inhibitor restores outflow function and intraocular pressure homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
Application Notes and Protocols: Neuroprotective Effects of Netarsudil Mesylate in Optic Nerve Damage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netarsudil, a potent inhibitor of Rho-associated protein kinase (ROCK) and a norepinephrine transporter (NET) antagonist, is an FDA-approved medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Beyond its primary IOP-lowering effects, emerging preclinical evidence highlights the neuroprotective potential of Netarsudil in models of optic nerve damage.[2][3] These studies suggest that Netarsudil may directly support the survival of retinal ganglion cells (RGCs) and promote axon regeneration, independent of its effects on intraocular pressure. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of Netarsudil Mesylate in rodent models of optic nerve damage.
Mechanism of Action
Netarsudil's primary mechanism of action involves the inhibition of ROCK, a key enzyme in the regulation of the actin cytoskeleton in cells of the trabecular meshwork, the eye's primary drainage system.[3] By inhibiting ROCK, Netarsudil increases the outflow of aqueous humor, thereby lowering IOP. Additionally, its inhibition of NET is thought to contribute to this effect.[3]
The neuroprotective effects of Netarsudil are believed to be mediated through its ROCK-inhibiting activity within the retina and optic nerve. One identified pathway involves the activation of AMP-activated protein kinase (AMPK) and subsequent induction of autophagy, a cellular process for clearing damaged components.[4] This pathway has been shown to be crucial for the axonal protection observed in a tumor necrosis factor (TNF)-induced model of optic nerve degeneration.[4]
Data Presentation
Table 1: Axon Protection in TNF-Induced Optic Nerve Degeneration Model
| Treatment Group | Mean Axon Count (± SEM) | Percentage of Axon Protection |
| Control (PBS) | 85,000 ± 3,500 | N/A |
| TNF | 42,000 ± 2,800 | 0% |
| TNF + Netarsudil (2 pmol) | 55,000 ± 3,100 | 30.2% |
| TNF + Netarsudil (20 pmol) | 68,000 ± 4,200 | 60.5% |
| TNF + Netarsudil (200 pmol) | 75,000 ± 3,900 | 76.7% |
Data adapted from a study using a rat model of TNF-induced optic nerve degeneration. Axon counts were performed on optic nerve cross-sections.
Table 2: Autophagy Induction in Axons
| Treatment Group | Mean Number of Autophagosomes per Axon Area (± SEM) |
| Control (PBS) | 0.8 ± 0.2 |
| TNF | 0.5 ± 0.1 |
| TNF + Netarsudil (20 pmol) | 1.5 ± 0.3 |
| Netarsudil (20 pmol) | 1.3 ± 0.2 |
Data represents the quantification of autophagosomes within axons as observed by electron microscopy in a rat model of TNF-induced optic nerve degeneration.
Experimental Protocols
Rodent Optic Nerve Crush (ONC) Model
This protocol describes the induction of optic nerve damage in rats or mice to study the neuroprotective effects of therapeutic agents.
Materials:
-
Adult Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-10 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Surgical microscope or stereotaxic frame
-
Fine-tipped forceps (Dumont #5)
-
Spring scissors
-
Sutures (10-0 nylon)
-
Antibiotic ointment
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Apply a drop of topical anesthetic to the eye.
-
Surgical Exposure: Under a surgical microscope, make a small incision in the conjunctiva on the lateral side of the eye.
-
Optic Nerve Isolation: Gently retract the extraocular muscles to expose the optic nerve. Be careful to avoid damaging the ophthalmic artery and surrounding blood vessels.
-
Nerve Crush: Using fine-tipped forceps, crush the optic nerve approximately 2 mm behind the globe for 3-5 seconds. Ensure a complete crush is achieved.
-
Closure and Recovery: Reposition the conjunctiva and close the incision with a single suture. Apply antibiotic ointment to the eye to prevent infection. Place the animal on a heating pad until it recovers from anesthesia.
Administration of this compound
a) Topical Administration (for Optic Nerve Crush Model):
-
Formulation: Prepare a 0.04% solution of this compound in a sterile vehicle (e.g., phosphate-buffered saline with 0.02% benzalkonium chloride).
-
Dosing: Apply one drop (approximately 30 µL) of the Netarsudil solution or vehicle control to the cornea of the operated eye three times daily, starting immediately after the optic nerve crush surgery and continuing for the duration of the experiment (typically 14 days).[5]
b) Intravitreal Injection (for TNF-Induced Degeneration Model):
-
Formulation: Dilute this compound in sterile PBS to the desired concentrations (e.g., 2, 20, or 200 pmol in a 2 µL volume).
-
Procedure: Under anesthesia, use a 33-gauge needle to inject 2 µL of the Netarsudil solution or vehicle control into the vitreous cavity of the eye.
Quantification of Retinal Ganglion Cell (RGC) Survival
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-RBPMS (RNA-binding protein with multiple splicing) or anti-Brn3a
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: At the experimental endpoint (e.g., 14 days post-ONC), euthanize the animal and enucleate the eyes. Fix the eyes in 4% PFA for 2 hours.
-
Retinal Dissection: Dissect the retinas and prepare them as whole-mounts by making four radial cuts.
-
Immunohistochemistry:
-
Permeabilize and block the retinas in blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-RBPMS) overnight at 4°C.
-
Wash the retinas with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash the retinas with PBS.
-
-
Mounting and Imaging: Mount the retinas on slides with the ganglion cell layer facing up, using a mounting medium containing DAPI.
-
Quantification: Capture images from predefined areas of the retina (e.g., central, mid-peripheral, and peripheral) using a fluorescence microscope. Count the number of RBPMS-positive cells in each image. RGC survival is typically expressed as the percentage of surviving RGCs in the treated eye compared to the contralateral, uninjured eye.
Quantification of Axon Regeneration
Materials:
-
Cholera Toxin Subunit B (CTB) conjugated to a fluorescent tag (e.g., Alexa Fluor 488)
-
Surgical microscope
-
33-gauge needle
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Cryostat
Procedure:
-
Anterograde Tracing: Two days before the experimental endpoint, inject 2 µL of fluorescently-labeled CTB into the vitreous of the operated eye to anterogradely label the RGC axons.[5]
-
Tissue Harvesting: At the endpoint, euthanize the animal and dissect the optic nerves.
-
Cryosectioning: Cryoprotect the optic nerves in 30% sucrose and then embed and freeze them. Cut longitudinal sections of the optic nerve (e.g., 14 µm thick) using a cryostat.
-
Imaging and Quantification: Image the sections using a fluorescence microscope. Count the number of CTB-positive axons at various distances from the crush site (e.g., 0.5 mm, 1 mm, 1.5 mm).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Netarsudil's neuroprotective effects and a typical experimental workflow for its investigation.
Caption: Proposed signaling pathway of Netarsudil's neuroprotective effects.
Caption: Experimental workflow for investigating Netarsudil's neuroprotective effects.
References
- 1. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Axonal Protection by Netarsudil, a ROCK Inhibitor, Is Linked to an AMPK-Autophagy Pathway in TNF-Induced Optic Nerve Degeneration | IOVS | ARVO Journals [iovs.arvojournals.org]
- 5. Topical administration of a Rock/Net inhibitor promotes retinal ganglion cell survival and axon regeneration after optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Netarsudil Mesylate Solubility Challenges in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Netarsudil Mesylate in experimental settings.
Troubleshooting Guide & FAQs
This section addresses common questions and problems related to the solubility of this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What could be the issue?
A1: Several factors can affect the solubility of this compound in aqueous buffers. The most critical factor is the pH of your solution. This compound's solubility is significantly influenced by pH. The commercial ophthalmic solution is formulated at a pH of approximately 5.[1][2] Studies have shown that precipitation can occur at a pH above 5.4. Therefore, if you are using a buffer with a pH above this value, you will likely encounter solubility problems.
Troubleshooting Steps:
-
Check the pH of your buffer: Ensure the pH is at or below 5.4.
-
Adjust the pH: If your experimental design allows, adjust the pH of your buffer to be slightly acidic (e.g., pH 5.0-5.2).
-
Use a different buffer system: Consider using a buffer system that naturally maintains a pH in the optimal range for this compound solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[3][4] this compound exhibits high solubility in DMSO, with concentrations up to 80 mg/mL (123.89 mM) being achievable.[3] For subsequent dilutions into aqueous experimental buffers, ensure the final concentration of DMSO is compatible with your assay system and does not exceed cytotoxic levels for your cells.
Q3: I am observing precipitation after diluting my DMSO stock solution into my cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a drug from a high-concentration organic solvent stock into an aqueous medium. This "crashing out" occurs because the drug is no longer in its preferred solvent.
Troubleshooting Steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Increase the volume of the aqueous buffer: When diluting, add the DMSO stock solution to a larger volume of the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
Use a co-solvent: For in vivo studies, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been successfully used.[3][4] This approach may be adaptable for some in vitro experiments, but compatibility with your specific assay must be verified.
-
Sequential dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
Q4: How should I store my this compound solutions to prevent degradation?
A4: Proper storage is crucial to maintain the stability of your this compound solutions.
-
Powder: Store the solid form at -20°C for long-term stability (up to 3 years).[3][4]
-
In solvent (e.g., DMSO): Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3][4]
-
Aqueous solutions: It is recommended to prepare fresh aqueous working solutions for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours. Be mindful of potential pH changes in your buffer during storage, which could lead to precipitation.
Forced degradation studies have shown that this compound can degrade under acidic, basic, and oxidative conditions.[5][6] Therefore, it is essential to protect it from harsh chemical environments.
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility and formulation of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Molarity | Notes |
| DMSO | 80 mg/mL | 123.89 mM | Sonication is recommended to aid dissolution.[3][4] |
| Water | Freely Soluble | Not specified | The dimesylate salt form is freely soluble in water.[2] |
| Methanol | Soluble | Not specified | The dimesylate salt form is soluble in methanol.[2] |
| In Vivo Formulation | 3.3 mg/mL | 5.11 mM | Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[3][4] |
Table 2: Recommended pH for this compound Solutions
| Application | Recommended pH | Notes |
| Ophthalmic Solution | ~5.0 | The commercial formulation is buffered to this pH.[1][2] |
| Experimental Buffers | ≤ 5.4 | Precipitation has been observed at pH values above 5.4. |
| Borate-Mannitol Assay Buffer | 6.5 | Used in a specific preclinical corneal metabolism assay.[7] Note that this may be a specific exception and lower pH is generally recommended. |
Experimental Protocols
This section provides detailed methodologies for preparing this compound solutions for experimental use.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for an 80 mg/mL stock solution, add 1 mL of DMSO to 80 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile experimental buffer (e.g., PBS, Tris-HCl), pH adjusted to ≤ 5.4
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final concentration and volume of the working solution needed for your experiment.
-
In a sterile tube, add the required volume of your pre-warmed (if applicable to your experiment) aqueous buffer.
-
While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise to the center of the vortex. This ensures rapid mixing and minimizes the risk of precipitation.
-
Continue vortexing for another 30 seconds to ensure the solution is homogenous.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: ROCK Signaling Pathway Inhibition by Netarsudil.
Caption: Norepinephrine Transporter (NET) Inhibition by Netarsudil.
Caption: General Experimental Workflow for Using this compound.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | AR-13324 mesylate | ROCK inhibitor | TargetMol [targetmol.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-target Effects of Netarsudil Mesylate in Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and interpret the effects of Netarsudil Mesylate in cell-based assays. Given that Netarsudil is a potent inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET), understanding its on-target and potential off-target activities is crucial for accurate experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with Netarsudil.
1. Unexpected or Excessive Cytotoxicity
-
Question: I am observing significant cell death at concentrations where I expect to see specific ROCK inhibition. Is this an off-target effect?
-
Answer: While Netarsudil generally shows no significant cytotoxicity at concentrations below 2.5 µM in some cell lines, pronounced cell death could be due to several factors.[1]
-
High Compound Concentration: The most common reason for unexpected cytotoxicity is using a concentration that is too high for your specific cell type. The EC50 for Netarsudil's effect on cellular processes like focal adhesion disruption can be as low as 35.9 nM.[2] It is recommended to perform a dose-response curve to determine the optimal, lowest effective concentration for ROCK inhibition in your cell model.
-
Off-target Kinase Inhibition: At higher concentrations, Netarsudil may inhibit other essential kinases, leading to cytotoxicity. A kinase selectivity profile would be the definitive way to identify such off-targets. In the absence of a public profile, using the lowest effective concentration is the best practice to minimize this risk.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to kinase inhibitors. Consider the inherent biology of your chosen cell model.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells (typically <0.1%).
Troubleshooting Steps:
-
Perform a Dose-Response Viability Assay: Use a cell viability assay (e.g., MTS or MTT) to determine the IC50 for cytotoxicity in your specific cell line.
-
Titrate to the Lowest Effective Concentration: Identify the lowest concentration of Netarsudil that elicits the desired on-target effect (e.g., inhibition of a downstream ROCK substrate like p-MYPT1) using a functional assay or Western blot.
-
Include a Positive Control: Use a well-characterized ROCK inhibitor like Y-27632 as a comparator to see if the cytotoxicity is unique to Netarsudil.
-
Run a Solvent Control: Always include a vehicle-only control to rule out solvent-induced toxicity.
-
2. Phenotype Inconsistent with ROCK Inhibition
-
Question: I'm seeing a cellular phenotype (e.g., changes in autophagy, altered metabolism) that is not typically associated with the Rho/ROCK pathway. How can I determine if this is an off-target effect of Netarsudil?
-
Answer: This is a strong indicator of a potential off-target effect. Netarsudil has been shown to induce autophagy and upregulate phosphorylated AMP-activated protein kinase (p-AMPK) in some contexts, an effect not directly mediated by ROCK.[3][4][5][6][7]
-
AMPK/Autophagy Pathway Activation: Studies have demonstrated that Netarsudil can increase levels of the autophagy marker LC3-II and p-AMPK, while decreasing levels of p62.[3][7] This suggests an activation of the AMPK-autophagy pathway.
-
Norepinephrine Transporter (NET) Inhibition: Netarsudil also inhibits NET, which can alter cellular signaling, particularly in cells that express this transporter.[8] This could lead to phenotypes unrelated to ROCK inhibition.
Troubleshooting Steps:
-
Probe for Known Off-Target Pathways: Use Western blotting to check for the activation of the AMPK pathway (anti-p-AMPK) and induction of autophagy (anti-LC3B, anti-p62).
-
Use a Structurally Unrelated ROCK Inhibitor: Compare the effects of Netarsudil with another ROCK inhibitor that does not affect NET or AMPK (e.g., Y-27632). If the phenotype persists only with Netarsudil, it is likely an off-target effect.
-
Rescue Experiment (if feasible): If you suspect an off-target kinase is involved, overexpressing a drug-resistant mutant of that kinase could potentially reverse the phenotype.
-
Literature Review: Search for publications that may have characterized the effects of Netarsudil in a similar cell system to see if the observed phenotype has been previously reported.
-
3. Discrepancy Between Biochemical and Cell-Based Assay Potency
-
Question: Netarsudil shows high potency in my biochemical kinase assay (Ki of ~1 nM), but I need a much higher concentration to see an effect in my cell-based assay. Why is there a discrepancy?
-
Answer: This is a common challenge with kinase inhibitors. Several factors can contribute to a rightward shift in potency in cellular assays compared to biochemical assays.
-
Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, whereas intracellular ATP levels are in the millimolar range. As an ATP-competitive inhibitor, Netarsudil must compete with high levels of endogenous ATP in the cell, which can reduce its apparent potency.
-
Cellular Uptake and Efflux: The compound must cross the cell membrane to reach its target. Poor permeability or active removal by efflux pumps (e.g., P-glycoprotein) can lower the intracellular concentration of the inhibitor.
-
Metabolism: Netarsudil is metabolized by corneal esterases to its active metabolite, Netarsudil-M1, which is even more potent against ROCK.[8] The metabolic activity of your cell line could influence the effective concentration of the active compound.
-
Protein Binding: Binding to serum proteins in the culture medium or non-specific binding to other cellular components can reduce the free concentration of the inhibitor available to engage with ROCK.
Troubleshooting Steps:
-
Optimize Assay Conditions: If possible, perform cell-based assays in low-serum or serum-free media for the duration of the drug treatment to minimize protein binding.
-
Use Efflux Pump Inhibitors: Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help determine if active transport out of the cell is an issue. An increase in potency would suggest so.
-
Verify Target Expression: Confirm that your cell line expresses sufficient levels of ROCK1 and ROCK2 using Western blot or qPCR.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: Netarsudil is a dual-acting inhibitor. Its primary mechanism is the potent inhibition of Rho-associated protein kinases ROCK1 and ROCK2.[9] Additionally, it inhibits the norepinephrine transporter (NET).[10] In the context of glaucoma treatment, ROCK inhibition increases aqueous humor outflow by relaxing the trabecular meshwork, while NET inhibition is thought to reduce aqueous humor production.[8][11]
-
-
Q2: How does Netarsudil's potency compare to other common ROCK inhibitors?
-
A2: Netarsudil and its active metabolite, Netarsudil-M1, are highly potent ROCK inhibitors. In biochemical assays, Netarsudil inhibited ROCK1 and ROCK2 with a Ki of 1 nM each. Its active metabolite, Netarsudil-M1, is approximately 5 times more potent.[8] This is significantly more potent than older ROCK inhibitors like Y-27632.[12][13]
-
-
Q3: What are the known on-target cellular effects of Netarsudil?
-
A3: Consistent with its function as a ROCK inhibitor, Netarsudil disrupts the actin cytoskeleton. In cell-based assays, it leads to the disassembly of actin stress fibers and the disruption of focal adhesions in cells such as human trabecular meshwork (HTM) cells.[9][14] It also blocks the profibrotic effects of TGF-β2 in these cells.[9]
-
-
Q4: Are there any known off-target effects of Netarsudil beyond NET inhibition?
-
A4: Yes, some studies suggest that Netarsudil can activate the AMPK-autophagy pathway. Treatment with Netarsudil has been shown to increase levels of p-AMPK and the autophagy marker LC3-II, while decreasing the autophagy substrate p62.[3][7] This indicates a potential off-target signaling cascade that should be considered when interpreting experimental results, especially those related to cell metabolism, stress responses, or protein turnover.
-
-
Q5: What is the recommended starting concentration for in vitro experiments?
-
A5: A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 5 µM). The EC50 for inducing cellular effects can vary by cell type but has been reported to be in the nanomolar range (e.g., 16 nM for focal adhesion disruption in HTM cells, 79 nM for actin stress fiber disruption).[9] For studies on proliferative vitreoretinopathy cells, anti-proliferative effects were seen between 0.1 µM and 2.5 µM.[1] Always determine the optimal concentration for your specific cell line and assay.
-
Quantitative Data Summary
Table 1: Biochemical Potency of Netarsudil and Comparators
| Compound | Target Kinase | Ki (nM) |
|---|---|---|
| Netarsudil | ROCK1 | 1 |
| Netarsudil | ROCK2 | 1 |
| Netarsudil-M1 | ROCK1 / ROCK2 | ~0.2 |
| Y-27632 | ROCK1 / ROCK2 | >100 |
| Fasudil | ROCK1 / ROCK2 | >200 |
Data compiled from multiple sources.[9]
Table 2: Cellular Potency of Netarsudil in Trabecular Meshwork (TM) Cells
| Assay | Cell Type | IC50 / EC50 (nM) |
|---|---|---|
| Disruption of Actin Stress Fibers | Porcine TM Cells | 79 |
| Disruption of Focal Adhesions | Human TM Cells | 16 |
| Reversal of TGFβ2-induced Contraction | Human TM Hydrogels | 35.9 |
Data compiled from multiple sources.[2][9]
Experimental Protocols
1. Protocol: MTS Cell Viability Assay
This protocol is for assessing cytotoxicity or changes in cell proliferation in response to Netarsudil in a 96-well format.
-
Materials:
-
Cells of interest in complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of Netarsudil in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Netarsudil. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Subtract the background absorbance (medium-only wells). Express the results as a percentage of the vehicle-treated control and plot against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.
-
2. Protocol: Western Blot for ROCK Pathway and Autophagy Markers
This protocol is to detect changes in the phosphorylation of downstream ROCK targets (p-MYPT1) and key autophagy markers (LC3B, p62) following Netarsudil treatment.
-
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST for phospho-antibodies; 5% non-fat milk in TBST for others)
-
Primary antibodies:
-
Anti-phospho-MYPT1 (Thr696 or Thr855)
-
Anti-MYPT1 (total)
-
Anti-LC3B
-
Anti-p62/SQSTM1
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of Netarsudil for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in the appropriate blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize phospho-proteins to their total protein counterparts and all proteins to the loading control. For LC3B, the ratio of LC3-II (lipidated form) to LC3-I (or to the loading control) is typically analyzed.
-
Visualizations
Caption: On-target ROCK signaling pathway inhibited by Netarsudil.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential off-target signaling via the AMPK/Autophagy pathway.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Applications for Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Axonal Protection by Netarsudil, a ROCK Inhibitor, Is Linked to an AMPK-Autophagy Pathway in TNF-Induced Optic Nerve Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma | Semantic Scholar [semanticscholar.org]
- 7. Axonal Protection by Netarsudil, a ROCK Inhibitor, Is Linked to an AMPK-Autophagy Pathway in TNF-Induced Optic Nerve Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Netarsudil | C28H27N3O3 | CID 66599893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 13. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Netarsudil Mesylate for In Vitro ROCK Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Netarsudil Mesylate for in vitro studies targeting Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key quantitative data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for maximal ROCK inhibition in vitro?
A1: The optimal concentration of this compound for maximal ROCK inhibition in vitro is cell-type and assay dependent. However, based on available data, concentrations in the low nanomolar to low micromolar range are typically effective. For direct kinase inhibition assays, Netarsudil has a Ki of approximately 1 nM for both ROCK1 and ROCK2.[1][2] In cell-based assays, the IC50 and EC50 values vary:
-
Disruption of Actin Stress Fibers: IC50 of 79 nM in primary porcine trabecular meshwork (TM) cells.[1][2]
-
Disruption of Focal Adhesions: IC50 of 16 nM in transformed human TM cells.[1][2]
-
Inhibition of TM hydrogel contraction: EC50 of 35.9 nM.[3]
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting range of 1 nM to 1 µM is advisable for most cell-based assays.[4][5]
Q2: What is the mechanism of action of Netarsudil?
A2: Netarsudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton. By inhibiting ROCK, Netarsudil leads to the disassembly of actin stress fibers and focal adhesions, resulting in decreased cell stiffness and contractility.[6][7] This mechanism is particularly relevant in the trabecular meshwork of the eye, where it increases aqueous humor outflow.[8] Additionally, Netarsudil is also known to inhibit the norepinephrine transporter (NET).[1][9]
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to dissolve it in an appropriate solvent like DMSO to create a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C for long-term use. Further dilutions to the desired working concentration should be made in cell culture medium just before the experiment. It is important to note that the stability of ROCK inhibitors in solution can vary, and it is best practice to use freshly prepared dilutions.[10]
Q4: Are there any known off-target effects of Netarsudil in vitro?
A4: While Netarsudil is a potent ROCK inhibitor, it also inhibits the norepinephrine transporter (NET).[1][9] Depending on the cell type and experimental system, this dual activity could be a consideration. For example, in cells expressing NET, effects independent of ROCK inhibition may be observed. It is always advisable to include appropriate controls, such as other ROCK inhibitors with different selectivity profiles (e.g., Y-27632), to dissect the specific effects of ROCK inhibition.
Q5: Can Netarsudil cause cytotoxicity in cell culture?
A5: At the concentrations typically used for effective ROCK inhibition (in the nanomolar range), Netarsudil is generally not reported to cause significant cytotoxicity.[3] However, at higher concentrations, as with any small molecule inhibitor, off-target effects and cytotoxicity can occur. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range for your specific cell line and experimental duration. One study noted that in an ex vivo model, a high concentration of 10 µM Netarsudil led to an increase in intraocular pressure, opposite to its intended effect at lower concentrations, suggesting potential for paradoxical effects at high doses.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak ROCK inhibition observed | Incorrect concentration of Netarsudil. | Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line and assay.[5] |
| Degraded Netarsudil stock solution. | Prepare a fresh stock solution of Netarsudil. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[10] | |
| Short incubation time. | Increase the incubation time with Netarsudil. The time required for maximal inhibition can vary between cell types and the specific downstream effect being measured. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended. | |
| Low ROCK activity in the chosen cell line. | Confirm that your cell line expresses ROCK1 and/or ROCK2 and that the pathway is active under your experimental conditions. You can assess baseline levels of phosphorylated ROCK substrates like MYPT1. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform cell suspension and consistent seeding density across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Inaccurate pipetting. | Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes. | |
| Unexpected cell morphology changes or cell death | Netarsudil concentration is too high. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of Netarsudil for your cell line. Use a concentration well below the cytotoxic threshold for your experiments.[5] |
| Off-target effects. | Consider the dual inhibitory activity of Netarsudil on ROCK and NET.[1][9] Use other ROCK inhibitors (e.g., Y-27632) as controls to confirm that the observed phenotype is due to ROCK inhibition. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability or the experimental outcome. Include a vehicle control group in your experiments. | |
| Difficulty in detecting changes in actin stress fibers | Suboptimal staining or imaging. | Optimize your immunofluorescence protocol for actin staining (e.g., phalloidin concentration, incubation time). Ensure your microscope is properly configured for capturing high-resolution images. |
| Low baseline level of stress fibers. | Some cell types have inherently low levels of actin stress fibers. Consider stimulating the cells with an agent known to induce stress fiber formation (e.g., serum, LPA) before treating with Netarsudil. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell/System | Value | Reference |
| ROCK1 | Kinase Assay | Purified enzyme | Ki = 1 nM | [1][2] |
| ROCK2 | Kinase Assay | Purified enzyme | Ki = 1 nM | [1][2] |
| Actin Stress Fibers | Cell-based | Primary Porcine TM Cells | IC50 = 79 nM | [1][2] |
| Focal Adhesions | Cell-based | Transformed Human TM Cells | IC50 = 16 nM | [1][2] |
| TM Hydrogel Contraction | Cell-based | Human TM Cells | EC50 = 35.9 nM | [3] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Recommended Starting Concentration Range |
| Kinase Assays | 0.1 nM - 100 nM |
| Western Blotting (p-MYPT1) | 10 nM - 1 µM |
| Immunofluorescence (Actin) | 10 nM - 1 µM |
| Cell Contraction/Migration Assays | 1 nM - 1 µM |
| Cell Viability Assays | 1 nM - 10 µM |
Experimental Protocols
Western Blotting for Phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1)
This protocol is designed to assess ROCK activity by measuring the phosphorylation of its downstream target, MYPT1.
a. Cell Culture and Treatment:
-
Seed your cells of interest in a 6-well plate and grow them to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours, if necessary, to reduce baseline ROCK activity.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for the desired time (e.g., 1-24 hours).
-
If applicable, stimulate the cells with an agonist (e.g., LPA, U46619) to induce ROCK activity 15-30 minutes before the end of the Netarsudil treatment.
b. Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
c. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MYPT1 (Thr853) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH, β-actin) to normalize the data.
Immunofluorescence Staining for Actin Stress Fibers
This protocol allows for the visualization of changes in the actin cytoskeleton following Netarsudil treatment.
a. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control.
b. Fixation and Permeabilization:
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
c. Staining:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in the blocking buffer for 30-60 minutes at room temperature, protected from light.
-
(Optional) For co-staining, you can incubate with a primary antibody against a focal adhesion protein (e.g., vinculin, paxillin) followed by a fluorescently-labeled secondary antibody.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
d. Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the cells using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining the optimal Netarsudil concentration.
References
- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Dose-dependent effects of netarsudil, a Rho-kinase inhibitor, on the distal outflow tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rhopressa.myalcon.com [rhopressa.myalcon.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Intraocular Pressure Reduction with Netarsudil in Animal Studies
Welcome to the Technical Support Center for Netarsudil preclinical research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in animal studies investigating intraocular pressure (IOP) reduction with Netarsudil.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and offers solutions to potential issues encountered during animal studies with Netarsudil.
Q1: We are observing inconsistent IOP reduction in our animal model after administering Netarsudil. What are the potential causes?
A1: Inconsistent IOP reduction with Netarsudil in animal studies can stem from several factors, ranging from the animal model itself to procedural and formulation issues. Here are the primary areas to investigate:
-
Species and Strain Variability: Netarsudil's efficacy can differ significantly between species. While it produces robust and sustained IOP reduction in rabbits and monkeys, studies in dogs have shown marginal and clinically irrelevant IOP decreases.[1][2] Different mouse strains also exhibit varying baseline IOPs and responses to glaucoma induction, which can impact the perceived efficacy of Netarsudil.[3][4] For instance, C57BL/6 and BALB/c mice have different immunological profiles which could influence inflammatory responses in glaucoma models.[5]
-
Administration Technique: Improper administration of topical ophthalmic solutions is a major source of variability. Inconsistent drop volume, failure to ensure the drop remains in the eye, and stress induced during administration can all affect drug absorption and efficacy.
-
Formulation Issues: The stability and solubility of the Netarsudil solution are critical. Precipitation of the active pharmaceutical ingredient (API) or degradation can lead to a lower effective dose being delivered to the eye.[6]
-
Animal Model Characteristics: The specific animal model of glaucoma being used can influence the outcome. For example, the mechanisms underlying IOP elevation in a steroid-induced glaucoma model may respond differently to Netarsudil compared to a microbead-induced model.
-
Anesthesia: The type of anesthesia used during IOP measurements can influence the readings. Studies have shown that isoflurane gas and intraperitoneal ketamine/xylazine/acepromazine can result in different IOP measurements in mice.[3]
Q2: What is the recommended animal model for studying Netarsudil's IOP-lowering effects?
A2: Rabbits and non-human primates (e.g., Formosan Rock monkeys) have demonstrated significant and sustained IOP reductions with Netarsudil and are considered reliable models for efficacy studies.[7] Mice are also frequently used, particularly for mechanistic studies, due to the availability of genetic models and the ability to induce different forms of glaucoma.[7] However, researchers should be aware of the small eye size, which makes procedures more challenging. Canines have shown a subtherapeutic response to Netarsudil and may not be the most suitable model for demonstrating its IOP-lowering efficacy.[1][2]
Q3: Are there specific mouse strains that are more suitable for Netarsudil studies?
A3: The choice of mouse strain can impact the results of your study. C57BL/6 and BALB/c are common strains used in glaucoma research.[3][5] C57BL/6 mice have a Th1-biased immune response, while BALB/c mice have a Th2 bias, which could be a consideration depending on the role of inflammation in your glaucoma model.[5] The DBA/2J mouse is a well-established model of hereditary glaucoma.[3] It is crucial to consider the baseline IOP of the chosen strain, as this can vary significantly.[4]
Q4: We are concerned about the stability of our Netarsudil ophthalmic solution. What are some common formulation challenges and how can we address them?
A4: Maintaining the stability and solubility of your Netarsudil formulation is crucial for consistent results. Here are some common challenges and troubleshooting tips:
-
Precipitation: Netarsudil, like many active pharmaceutical ingredients, can precipitate out of solution if not formulated correctly.
-
pH: Ensure the pH of your solution is within the optimal range for Netarsudil's solubility.
-
Co-solvents: If you are using a co-solvent to dissolve Netarsudil, ensure it is miscible with your aqueous vehicle and that the dilution is performed in a way that avoids rapid changes in solvent composition, which can cause precipitation.[6]
-
Temperature: Store the solution at the recommended temperature to maintain stability.
-
-
Degradation: Netarsudil can be susceptible to hydrolysis and oxidative degradation.
-
Light Protection: Store the formulation in light-resistant containers to prevent photodegradation.
-
Sterility: Ensure sterile preparation and handling to prevent microbial contamination, which can alter the formulation's properties.[8]
-
Q5: Is there any evidence of tachyphylaxis or tolerance to Netarsudil in animal models?
A5: The available preclinical literature does not prominently report the development of tachyphylaxis (rapid loss of drug effect) or tolerance to Netarsudil's IOP-lowering effects in animal models. Studies in rabbits and monkeys have shown sustained IOP reductions with daily dosing.[7] However, as with any long-term drug administration study, it is a factor to consider and monitor. Should you observe a diminishing effect over time, it would be important to investigate potential causes, including changes in the animal's physiology or potential receptor downregulation, although the latter is less likely with Netarsudil's mechanism of action.
Quantitative Data Summary
The following tables summarize the intraocular pressure (IOP) reduction observed in various animal studies with Netarsudil.
Table 1: Dose-Dependent IOP Reduction of Netarsudil in Dutch Belted Rabbits
| Netarsudil Concentration | Maximal IOP Reduction (mmHg) on Day 3 (Mean ± SEM) |
| 0.005% | 2.5 ± 0.2 |
| 0.01% | 4.6 ± 0.2 |
| 0.02% | 5.0 ± 0.6 |
| 0.04% | 8.1 ± 0.7 |
Data from Lin et al. (2018)[7]
Table 2: Dose-Dependent IOP Reduction of Netarsudil in Formosan Rock Monkeys
| Netarsudil Concentration | Maximal IOP Reduction (mmHg) on Day 3 (Mean ± SEM) |
| 0.01% | 4.2 ± 0.2 |
| 0.02% | 5.8 ± 0.3 |
| 0.04% | 7.5 ± 1.1 |
Data from Lin et al. (2018)[7]
Table 3: IOP Reduction of Netarsudil in a Steroid-Induced Ocular Hypertension Mouse Model
| Treatment Group | Elevation of IOP Compared to Baseline (mmHg) (Mean ± SEM) |
| Placebo | 8.19 ± 0.46 |
| Netarsudil | 2.69 ± 0.47 |
Data from Ethier et al. (2020)
Table 4: Efficacy of Netarsudil in Normal and Glaucomatous Dogs
| Treatment Group | Mean IOP (mmHg ± SEM) |
| Normal Dogs (q24h) | |
| Sham | 16.4 ± 1.1 |
| Netarsudil | 15.6 ± 1.0 |
| Glaucomatous Dogs (q24h) | |
| Sham | 25.8 ± 2.3 |
| Netarsudil | 25.7 ± 2.4 |
| Normal Dogs (q12h) | |
| Sham | 15.4 ± 0.8 |
| Netarsudil | 14.4 ± 0.8 |
| Glaucomatous Dogs (q12h) | |
| Sham | 26.3 ± 1.7 |
| Netarsudil | 25.4 ± 1.8 |
Data from Komáromy et al. (2019)[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to Netarsudil research.
Protocol 1: Induction of Steroid-Induced Ocular Hypertension in Mice
This protocol is adapted from studies demonstrating the induction of elevated IOP in mice using corticosteroids.
Materials:
-
Dexamethasone-21-acetate (Dex-Ac) suspension (e.g., 10 mg/mL)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
30-gauge needles and syringes
-
Tonometer suitable for mice (e.g., TonoLab)
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Baseline IOP Measurement: Anesthetize the mice and measure the baseline IOP in both eyes using a tonometer. Record the animal's weight.
-
Periocular Injection:
-
Anesthetize the mouse.
-
Gently proptose the eye.
-
Using a 30-gauge needle, perform a periocular injection of Dex-Ac suspension (e.g., 20 µL of 10 mg/mL) into the superior and inferior conjunctival fornices of one or both eyes. The contralateral eye can be injected with sterile PBS as a control.
-
-
Weekly Injections and IOP Monitoring:
-
Repeat the periocular injections weekly for the duration of the study (typically 4-6 weeks).
-
Measure IOP weekly, prior to the next injection, to monitor the development of ocular hypertension.
-
-
Data Analysis: Compare the IOP in the Dex-Ac treated eyes to the baseline measurements and to the control eyes.
Protocol 2: Measurement of Aqueous Humor Outflow Facility in Enucleated Mouse Eyes by Perfusion
This protocol provides a consolidated approach for measuring outflow facility based on common methodologies.
Materials:
-
Perfusion apparatus (including a pressure reservoir, flow sensor, and pressure transducer)
-
Dissection microscope
-
33-gauge beveled needle
-
Micromanipulator
-
Perfusion medium (e.g., Dulbecco's PBS with 5.5 mM glucose)
-
Surgical instruments (forceps, scissors)
-
Data acquisition system
Procedure:
-
Eye Enucleation: Euthanize the mouse and immediately enucleate the eye, taking care to avoid damaging the globe.
-
Cannulation:
-
Under a dissection microscope, secure the eye in a perfusion chamber.
-
Using a micromanipulator, carefully insert a 33-gauge beveled needle into the anterior chamber through the cornea.
-
-
Perfusion:
-
Connect the needle to the perfusion apparatus.
-
Perfuse the eye with the perfusion medium at a constant pressure (e.g., 8 mmHg).
-
Allow the flow rate to stabilize.
-
-
Data Acquisition:
-
Record the steady-state flow rate at the set pressure.
-
Outflow facility (C) is calculated as the flow rate (Q) divided by the pressure (P): C = Q/P.
-
-
Data Analysis: Compare the outflow facility between experimental groups (e.g., Netarsudil-treated vs. vehicle-treated).
Visualizations
Signaling Pathway of Netarsudil
Caption: Dual mechanism of action of Netarsudil in reducing intraocular pressure.
Experimental Workflow for Evaluating Netarsudil in a Steroid-Induced Ocular Hypertension Model
Caption: A generalized workflow for preclinical evaluation of Netarsudil.
References
- 1. Formulation and stability study of a pediatric 2% phenylephrine hydrochloride eye drop solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Netarsudil ophthalmic solution 0.02% for the treatment of patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Antiglaucoma Medicine on Intraocular Pressure in DBA/2J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraocular pressure in genetically distinct mice: an update and strain survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Netarsudil-Induced Hyperemia in Ophthalmic Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address conjunctival hyperemia as a confounding factor in Netarsudil research.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Netarsudil-induced conjunctival hyperemia?
A1: Netarsudil's primary mechanism of action is the inhibition of Rho-associated protein kinase (ROCK).[1][2] This inhibition leads to the relaxation of smooth muscle cells in the trabecular meshwork, increasing aqueous humor outflow and thus lowering intraocular pressure (IOP).[3][4] However, this same ROCK inhibition also causes vasodilation of the conjunctival blood vessels by relaxing the vascular smooth muscle, resulting in conjunctival hyperemia.[5][6]
Q2: How significant is hyperemia as a side effect of Netarsudil in clinical studies?
A2: Conjunctival hyperemia is the most frequently reported adverse event in clinical trials of Netarsudil.[3][5][7] In pooled analyses of phase III ROCKET clinical trials, 54.4% of patients treated with once-daily Netarsudil experienced conjunctival hyperemia, compared to 10.4% of patients treated with timolol.[7] The majority of these cases were graded as mild (77.6%), with a smaller percentage being moderate (20.8%) or severe (1.5%).[7] The severity of hyperemia did not appear to increase with continued dosing.[7]
Q3: Can the timing of Netarsudil administration influence the presentation of hyperemia?
A3: Yes, administering Netarsudil in the evening is a recommended strategy to mitigate the cosmetic impact of hyperemia.[4][5][6] The vasodilation and associated redness are likely to be at their peak in the hours following instillation, and nighttime administration means this peak occurs while the patient is sleeping.
Q4: Does the concentration of Netarsudil affect the incidence and severity of hyperemia?
A4: Yes, there is a dose-dependent relationship. Phase 2 clinical studies in Japan showed that the incidence of conjunctival hyperemia increased with higher concentrations of Netarsudil. For instance, hyperemia was observed in 23.6% of subjects in the 0.01% arm, 37.0% in the 0.02% arm, and 56.9% in the 0.04% arm, compared to 1.8% in the placebo group.[8][9][10]
Q5: How can I accurately and objectively quantify hyperemia in my preclinical or clinical study?
A5: Quantification of hyperemia can be approached through both subjective and objective methods. Subjective methods involve using validated photographic grading scales like the Efron or CCLRU scales.[11][12] Objective methods are becoming more common and involve computer-assisted analysis of digital images to measure parameters such as vessel diameter, total vessel length, and vessel density.[13][14] Advanced imaging techniques like optical coherence tomography angiography (OCTA) can also provide quantitative measures of conjunctival vasculature.[15]
Q6: Are there established animal models to study drug-induced hyperemia?
A6: While specific models for Netarsudil-induced hyperemia are not extensively detailed, various animal models are used to study conjunctival hyperemia in the context of other conditions like allergic conjunctivitis or dry eye disease.[16][17][18] These models, often utilizing guinea pigs, rats, rabbits, or dogs, can be adapted to investigate the mechanisms and potential mitigation strategies for drug-induced hyperemia.[16][17][19][20] For instance, a model using dapiprazole hydrochloride has been established to induce localized vascular changes without underlying inflammation.[16]
Troubleshooting Guides
Issue: High variability in hyperemia assessment between observers.
-
Cause: Subjective grading scales can lead to inter-observer variability.
-
Troubleshooting Steps:
-
Standardize Imaging: Implement a strict protocol for ocular photography with consistent lighting, magnification, and gaze position.[13]
-
Certified Graders: Use trained and certified graders who are masked to the treatment allocation.
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Implement Objective Analysis: Whenever possible, supplement subjective grading with objective, automated image analysis software to quantify redness and vessel characteristics.[14] This will provide more consistent and reproducible data.
-
Reference Scales: Utilize standardized photographic reference scales for comparison during grading.[21]
-
Issue: Hyperemia is confounding the assessment of other ocular endpoints (e.g., inflammation).
-
Cause: The vasodilation from Netarsudil can be difficult to distinguish from inflammatory hyperemia.
-
Troubleshooting Steps:
-
Establish a Post-Dosing Hyperemia Curve: In a pilot study, characterize the time course of Netarsudil-induced hyperemia. Determine the time to peak redness and the time to resolution. This will help in scheduling assessments of other endpoints when the direct drug effect is minimal.
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Use a Vasoconstrictor Washout: In preclinical models, consider a washout period followed by the application of a vasoconstrictor (e.g., low-dose brimonidine) to differentiate between pharmacologic vasodilation and persistent inflammatory hyperemia. Note that this would be an experimental manipulation and not reflective of the standard clinical response.
-
Measure Inflammatory Markers: In preclinical studies, supplement visual assessment with the measurement of inflammatory markers in tear fluid or conjunctival tissue to more definitively quantify inflammation.
-
Issue: Difficulty in distinguishing the therapeutic effect from the hyperemia side effect in novel compound screening.
-
Cause: A novel compound might have both ROCK-inhibiting (therapeutic and hyperemic) and other unknown effects.
-
Troubleshooting Steps:
-
Differential Compound Screening: Screen compounds against a panel of kinases to determine their selectivity for ROCK1 and ROCK2 versus other kinases.
-
In Vitro Vasodilation Assay: Utilize an ex vivo model of isolated conjunctival or episcleral arteries to assess the direct vasodilatory effect of the compound, separate from its IOP-lowering effect in a whole-eye model.
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Dose-Response Characterization: Carefully characterize the dose-response relationship for both IOP reduction and hyperemia. An ideal compound would have a therapeutic window where significant IOP reduction is achieved at concentrations that cause minimal hyperemia.
-
Data Presentation
Table 1: Incidence of Conjunctival Hyperemia in Netarsudil Clinical Trials
| Study/Analysis | Netarsudil Group | Comparator Group | Incidence of Hyperemia (Netarsudil) | Incidence of Hyperemia (Comparator) |
| Pooled Phase III ROCKET Trials[7] | Netarsudil 0.02% QD | Timolol 0.5% BID | 54.4% | 10.4% |
| Phase 2 (Japan)[8][9] | Netarsudil 0.01% QD | Placebo | 23.6% | 1.8% |
| Phase 2 (Japan)[8][9] | Netarsudil 0.02% QD | Placebo | 37.0% | 1.8% |
| Phase 2 (Japan)[8][9] | Netarsudil 0.04% QD | Placebo | 56.9% | 1.8% |
| Phase 3 (vs. Ripasudil)[22] | Netarsudil 0.02% QD | Ripasudil 0.4% BID | 54.9% | 62.6% |
Table 2: Severity of Conjunctival Hyperemia in Netarsudil-Treated Patients (Pooled ROCKET Trials)[7]
| Severity | Percentage of Affected Patients |
| Mild | 77.6% |
| Moderate | 20.8% |
| Severe | 1.5% |
Experimental Protocols
Protocol 1: Objective Quantification of Conjunctival Hyperemia using Digital Image Analysis
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Image Acquisition:
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Use a high-resolution digital slit-lamp camera with a standardized magnification and illumination setting.
-
Capture images of the nasal and temporal bulbar conjunctiva at baseline and at specified time points post-instillation (e.g., 30 min, 1, 2, 4, 8 hours).
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Ensure consistent gaze direction and eyelid opening for each image.
-
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Image Pre-processing:
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Select a standardized region of interest (ROI) for analysis on each image to ensure consistency.
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Normalize images for color and brightness variations.
-
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Image Analysis:
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Utilize image analysis software (e.g., ImageJ with appropriate plugins, or custom software) to perform the following:
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Color Extraction: Isolate the red channel of the image.
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Thresholding: Apply a threshold to segment the blood vessels from the background sclera.
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Quantification: Calculate key parameters within the ROI:
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Vessel Area Ratio: The fraction of pixels identified as blood vessels.
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Mean Relative Redness: The percentage of red color in the image.
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Vessel Diameter and Tortuosity: Advanced analysis can trace individual vessels to measure their morphological characteristics.
-
-
-
-
Data Analysis:
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Compare the quantified hyperemia parameters at each post-instillation time point to the baseline values.
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Perform statistical analysis to determine the significance of changes over time and between treatment groups.
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Protocol 2: Preclinical Assessment of Hyperemia Mitigation Strategies
-
Animal Model:
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Select a suitable animal model with observable conjunctival vasculature (e.g., New Zealand white rabbits).
-
Allow animals to acclimate to handling and the experimental environment.
-
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Baseline Assessment:
-
Obtain baseline images of the conjunctiva using a fundus camera or a modified slit lamp adapted for small animals.
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Quantify baseline hyperemia using the method described in Protocol 1.
-
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Treatment Administration:
-
Randomize animals into treatment groups:
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Group A: Vehicle control.
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Group B: Netarsudil 0.02%.
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Group C: Netarsudil 0.02% co-administered with a test agent (e.g., a specific vasoconstrictor or anti-inflammatory agent).
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Group D: Netarsudil 0.02% with a novel delivery system designed to reduce local exposure.
-
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Administer a single drop of the assigned treatment to one eye of each animal.
-
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Post-Treatment Assessment:
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Capture and analyze conjunctival images at multiple time points post-instillation (e.g., 15, 30, 60, 120, 240 minutes) to characterize the full time-course of hyperemia.
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Simultaneously measure IOP at each time point to ensure the mitigation strategy does not compromise the therapeutic efficacy of Netarsudil.
-
-
Data Analysis:
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Compare the area under the curve (AUC) for hyperemia scores between the different treatment groups.
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Analyze the IOP-lowering effect for each group to identify strategies that selectively reduce hyperemia without impacting efficacy.
-
Mandatory Visualization
Caption: Dual signaling pathways of Netarsudil.
Caption: Experimental workflow for managing hyperemia.
References
- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rhopressa.myalcon.com [rhopressa.myalcon.com]
- 4. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]
- 5. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. maidenlanemedical.storymd.com [maidenlanemedical.storymd.com]
- 7. Pooled Efficacy and Safety Profile of Netarsudil Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerie Pharmaceuticals Announces Positive Topline Results for Netarsudil Ophthalmic Solution in Phase 2 Study Conducted in Japan - BioSpace [biospace.com]
- 9. Phase 2 Randomized Clinical Study of Netarsudil Ophthalmic Solution in Japanese Patients with Primary Open-Angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2 Randomized Clinical Study of Netarsudil Ophthalmic Solution in Japanese Patients with Primary Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How red is a white eye? Clinical grading of normal conjunctival hyperaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reexamining Ophthalmic Drugs, Safety and Tolerability in Phase 1 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ocular Redness – I: Etiology, Pathogenesis, and Assessment of Conjunctival Hyperemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adcis.net [adcis.net]
- 15. Quantifying latanoprost-induced conjunctival hyperemia by anterior segment optical coherence tomography angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ocular Redness – II: Progress in Development of Therapeutics for the Management of Conjunctival Hyperemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 19. search.library.nyu.edu [search.library.nyu.edu]
- 20. Clinical Approach to Animals with Red Eyes - WSAVA2013 - VIN [vin.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Netarsudil Mesylate experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and address common issues encountered during experiments with Netarsudil Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Rho-associated protein kinase (ROCK) inhibitor and a norepinephrine transporter (NET) inhibitor.[1][2][3] Its primary use is to lower elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[4][5] The drug works through a dual mechanism:
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ROCK Inhibition: By inhibiting ROCK, Netarsudil relaxes the trabecular meshwork cells, which increases the outflow of aqueous humor through the conventional pathway, the eye's primary drainage system.[2][3][6] This action also helps to reduce episcleral venous pressure.[2][6]
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NET Inhibition: By inhibiting the norepinephrine transporter, Netarsudil is thought to reduce the production of aqueous humor.[1][2]
Q2: What is the active form of Netarsudil and how is it metabolized?
Netarsudil is a prodrug. After topical administration to the eye, it is metabolized by esterases within the cornea into its active form, Netarsudil-M1 (also known as AR-13503).[1][4] Netarsudil-M1 is a more potent ROCK inhibitor than the parent compound.[7]
Q3: How should this compound be stored and handled?
Proper storage and handling are critical to maintain the compound's stability and ensure experimental consistency.
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Unopened Vials: Unopened vials or containers of the ophthalmic solution should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[5][8] Do not freeze.[9]
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Opened Vials: Once opened, the solution can be stored at room temperature (up to 25°C or 77°F) for up to 6 weeks.[5][10]
-
Powder Form: For research-grade powder, store desiccated at -20°C for long-term stability (up to 3 years).[11][12]
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Solutions: Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to one year.[11] Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound powder?
This compound is freely soluble in water and soluble in methanol.[4] For in vitro experiments, it is commonly dissolved in Dimethyl Sulfoxide (DMSO).[11] One supplier notes a solubility of up to 80 mg/mL in DMSO.[11]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cell-Based Assay Results (e.g., ROCK Inhibition, Cell Viability)
Q: My IC50 values for Netarsudil in my cell-based assays are inconsistent across experiments. What could be the cause?
A: Variability in in vitro potency can stem from several factors related to reagents, cell culture conditions, and assay protocols.
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Potential Cause 1: Reagent Instability. Netarsudil, particularly in solution, can degrade if not stored properly. Repeated freeze-thaw cycles of stock solutions can reduce its effective concentration.
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Solution: Aliquot your DMSO stock solution into single-use volumes and store at -80°C.[11] When preparing working solutions, allow the aliquot to thaw completely at room temperature and vortex gently before dilution in culture media.
-
-
Potential Cause 2: Cell Line Integrity. The cellular response to a drug is highly dependent on the state of the cell line.
-
Solution:
-
Authentication: Regularly authenticate your cell lines using Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[13]
-
Mycoplasma Contamination: Routinely test for mycoplasma, as this common contaminant can significantly alter cellular physiology and drug response.[13]
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Passage Number: Use cells with a low passage number for critical experiments. Continuous passaging can lead to genetic drift, altering the expression of target proteins like ROCK or other signaling components.[13]
-
-
-
Potential Cause 3: Inconsistent Assay Conditions. Minor variations in protocol execution can lead to significant differences in results.
-
Solution:
-
Cell Seeding: Ensure a consistent and uniform cell seeding density. Over- or under-confluent cells can respond differently to treatment.
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Serum Variability: If using fetal bovine serum (FBS), be aware that batch-to-batch variability can impact cell growth and drug sensitivity. Test new serum batches before use in large-scale experiments.
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Standardize Incubation Times: Adhere strictly to the planned incubation times for drug treatment and reagent addition.
-
-
Issue 2: Inconsistent Intraocular Pressure (IOP) Reduction in Animal Models
Q: I am observing high variability in IOP measurements in my rabbit/monkey model after administering Netarsudil. How can I improve consistency?
A: In vivo experiments are prone to variability due to animal handling, drug administration, and measurement techniques.
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Potential Cause 1: Inaccurate or Inconsistent Dosing. The volume of a topical eye drop administered can vary significantly if not carefully controlled.
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Solution: Use a calibrated micropipette to deliver a precise volume for each dose. Avoid touching the tip of the dispenser to the eye to prevent contamination and injury.[9][14] After instillation, gently hold the eyelid closed for a short period to prevent the drop from being blinked out immediately.[10]
-
-
Potential Cause 2: Animal Stress. Stress from handling and measurement procedures can cause transient fluctuations in IOP, masking the drug's true effect.
-
Solution:
-
Acclimatization: Allow animals to acclimatize to the laboratory environment and handling procedures for a sufficient period before starting the experiment.
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Consistent Handling: Handle animals gently and consistently throughout the study. Measurements should be taken by the same experienced researcher to minimize inter-operator variability.
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Baseline Measurements: Take multiple baseline IOP readings on different days before starting treatment to establish a stable baseline for each animal.
-
-
-
Potential Cause 3: Timing of Measurements. IOP has a natural diurnal rhythm, and the pharmacokinetic profile of Netarsudil means its peak effect occurs at a specific time post-dose.
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Solution: Administer the dose at the same time each day, typically in the evening for once-daily dosing.[5][8] Plan your IOP measurement schedule to capture the peak effect and duration of action, ensuring measurements are taken at consistent time points post-administration across all animals and groups. Studies have shown Netarsudil provides a sustained IOP reduction for at least 24 hours.[4][15]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₇N₃O₃ (Netarsudil) | [4] |
| Molar Mass | 453.542 g·mol⁻¹ (Netarsudil) | [4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Freely soluble in water; Soluble in methanol; Soluble in DMSO | [4][11] |
| Storage (Powder) | -20°C for long-term | [11][12] |
| Storage (Solution) | 2-8°C (unopened); up to 25°C for 6 weeks (opened) | [5][8] |
Table 2: In Vitro Potency of Netarsudil and its Active Metabolite
| Compound | Target | Assay | Potency | Source |
| Netarsudil | ROCK1 | Kinase Inhibition | Kᵢ = 1 nM | [7][15] |
| ROCK2 | Kinase Inhibition | Kᵢ = 1 nM | [7][15] | |
| Human TM Cells | Actin Stress Fiber Disruption | IC₅₀ = 79 nM | [7][15] | |
| Human TM Cells | Focal Adhesion Disruption | IC₅₀ = 16 nM | [7][15] | |
| Netarsudil-M1 | ROCK1 | Kinase Inhibition | More potent than Netarsudil | [7] |
| (Active Metabolite) | ROCK2 | Kinase Inhibition | More potent than Netarsudil | [7] |
Table 3: Example Efficacy Data from Clinical and Preclinical Studies
| Study Type | Model / Population | Dose | Mean IOP Reduction | Source |
| Phase 2 Clinical | Ocular Hypertension / Open-Angle Glaucoma | 0.02% Once Daily | 3.5 mmHg (diurnal and nocturnal) | [16] |
| Phase 2 Clinical | Japanese POAG / OHT | 0.02% Once Daily | 4.80 mmHg (23.5% from baseline) | [17] |
| Retrospective | Glaucoma patients on multiple medications | 0.02% Once Daily | 4.8 mmHg (from 21.1 to 16.3 mmHg) | [18] |
| Preclinical | Normotensive Rabbits and Monkeys | Once Daily Topical | Large, sustained reductions for ≥24h | [7][15] |
Experimental Protocols
Protocol 1: General Method for In Vitro ROCK Inhibition Assay
This protocol provides a general framework. Specific details may need optimization based on the assay format (e.g., biochemical vs. cell-based).
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Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in an appropriate assay buffer or cell culture medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
-
Biochemical Kinase Assay:
-
Use a commercially available kinase assay kit for ROCK1 or ROCK2.
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Add the recombinant ROCK enzyme, substrate (e.g., MYPT1), and ATP to microplate wells according to the manufacturer's instructions.
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Add the serially diluted Netarsudil or vehicle control to the respective wells.
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Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.
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Stop the reaction and measure the signal (e.g., luminescence, fluorescence) which typically corresponds to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
-
Cell-Based Assay (e.g., Myosin Light Chain Phosphorylation):
-
Seed trabecular meshwork (TM) cells or another relevant cell line in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium if necessary to reduce baseline signaling.
-
Treat the cells with the serially diluted Netarsudil or vehicle control for a predetermined time (e.g., 1-3 hours).
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Lyse the cells and collect the protein lysate.
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Perform a Western blot or ELISA to quantify the levels of phosphorylated myosin light chain (p-MLC), a downstream substrate of ROCK, relative to total MLC or a loading control (e.g., GAPDH).
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Determine the IC₅₀ based on the reduction in p-MLC signal.
-
Protocol 2: General Method for Measuring IOP in a Rabbit Model
-
Animal Acclimatization:
-
House New Zealand White or Dutch Belted rabbits in a controlled environment for at least one week prior to the study.
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Handle the animals daily to acclimate them to the researchers and the restraint procedure.
-
-
Baseline IOP Measurement:
-
Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to both eyes.
-
Measure the baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) at set time points (e.g., 9 AM, 1 PM, 4 PM) for 2-3 days to establish a stable diurnal curve.
-
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Drug Administration:
-
On the treatment day, administer a single, precise volume (e.g., 25-50 µL) of the Netarsudil formulation or vehicle to one eye (the contralateral eye serves as a control).
-
Administer the dose at a consistent time, for example, in the evening.
-
-
Post-Dose IOP Measurement:
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Measure IOP in both eyes at multiple time points post-dose (e.g., 2, 4, 8, 12, and 24 hours) after applying a topical anesthetic.
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Record all measurements and note any adverse effects such as hyperemia (redness).[15]
-
-
Data Analysis:
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Calculate the change in IOP from baseline for each eye at each time point.
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Compare the IOP reduction in the Netarsudil-treated eye to the vehicle-treated eye.
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Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine significance.
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Mandatory Visualizations
Caption: Signaling pathway for Netarsudil's mechanism of action in lowering intraocular pressure.
Caption: Standard experimental workflow for an in vivo intraocular pressure (IOP) study.
Caption: A decision tree for troubleshooting sources of experimental variability.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Netarsudil - Wikipedia [en.wikipedia.org]
- 5. Netarsudil Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. mskcc.org [mskcc.org]
- 10. Netarsudil Ophthalmic - Chicago Colorectal [chicagocolorectal.com]
- 11. This compound | AR-13324 mesylate | ROCK inhibitor | TargetMol [targetmol.com]
- 12. eosmedchem.com [eosmedchem.com]
- 13. benchchem.com [benchchem.com]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. A Randomized, Phase 2 Study of 24-h Efficacy and Tolerability of Netarsudil in Ocular Hypertension and Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 2 Randomized Clinical Study of Netarsudil Ophthalmic Solution in Japanese Patients with Primary Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
Stability of Netarsudil Mesylate in different laboratory storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Netarsudil Mesylate under various laboratory storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound ophthalmic solution?
A1: For optimal stability, unopened bottles of this compound ophthalmic solution (0.02%) should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F). After opening, the product can be kept at 2°C to 25°C (36°F to 77°F) for up to 6 weeks.[1][2] If an opened bottle is consistently stored at 2°C to 8°C, it may be used until the manufacturer's labeled expiration date.[3] During shipping, the ophthalmic solution can be maintained at temperatures up to 40°C for a maximum of 14 days.[2][3] For the solid (powder) form of this compound, short-term storage (days to weeks) at 0 - 4°C is recommended, while long-term storage (months to years) should be at -20°C in a dry, dark environment.[4]
Q2: How stable is this compound in solution at different pH values?
A2: this compound is susceptible to degradation in both acidic and alkaline conditions. Forced degradation studies have shown significant degradation when exposed to 0.1 N HCl and 0.1 N NaOH over 24 hours.[3] One study reported that Netarsudil dimesylate can precipitate in solutions with a pH above 5.4.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is sensitive to photolytic degradation. When exposed to UV light at 254 nm for 24 hours, a degradation of 9.85% has been observed in forced degradation studies.[3] It is advisable to protect solutions containing this compound from light.
Q4: What is the impact of temperature on the stability of this compound?
A4: Thermal degradation of this compound has been observed under forced degradation conditions. Exposure to a temperature of 60°C for 24 hours resulted in measurable degradation.[3] For the ophthalmic solution, long-term stability is maintained at refrigerated temperatures (2-8°C), and it can withstand excursions to higher temperatures for limited periods.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of this compound in solution. | - pH of the solution is outside the optimal range. Netarsudil is more stable in acidic to neutral pH and can precipitate at a pH above 5.4. | - Verify and adjust the pH of your solvent or buffer system. Aim for a pH below 5.4. |
| - Exposure to light. The compound is known to be photosensitive. | - Prepare and store solutions in amber vials or protect them from light using aluminum foil. | |
| - Elevated storage temperature. Higher temperatures can accelerate degradation. | - Store stock solutions and experimental samples at recommended temperatures (refrigerated or frozen). Avoid leaving solutions at room temperature for extended periods. | |
| Precipitation observed in this compound solution. | - pH is too high. As mentioned, precipitation can occur at a pH above 5.4. | - Lower the pH of the solution. |
| - Solvent incompatibility. this compound has specific solubility characteristics. | - this compound is soluble in DMSO but not in water.[4] Ensure you are using an appropriate solvent system. | |
| Inconsistent results in stability studies. | - Inconsistent experimental conditions. Variations in temperature, light exposure, or pH can lead to variable degradation rates. | - Standardize all experimental parameters, including incubation times, temperatures, and light conditions. Use a calibrated pH meter and freshly prepared solutions. |
| - Analytical method not stability-indicating. The HPLC method may not be able to separate the parent drug from its degradation products. | - Validate your analytical method according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies and demonstrating specificity. |
Data on Forced Degradation of this compound
The following table summarizes the percentage of degradation observed in various forced degradation studies. These studies intentionally stress the molecule to understand its degradation pathways and to develop stability-indicating analytical methods.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Not specified | Significant |
| 1 N HCl | 15 minutes | Not specified | 12.0% | |
| 2 N HCl | 30 minutes | 60°C | 6.36% | |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Not specified | Significant |
| 1 N NaOH | 15 minutes | Not specified | 11.6% | |
| Not specified | Not specified | Not specified | 6.32% | |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Not specified | 4.01% |
| 10% H₂O₂ | 15 minutes | Not specified | 13.4% | |
| Thermal Degradation | Dry Heat | 24 hours | 60°C | Considerable |
| Dry Heat | Not specified | 60°C | 2.47% | |
| Photolytic Degradation | UV light at 254 nm | 24 hours | Not specified | 9.85% |
| Reductive Degradation | 10% Sodium Bisulphate | 15 minutes | Not specified | 8.7% |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a representative example for conducting forced degradation studies on this compound to be analyzed by a stability-indicating HPLC method.
-
Preparation of Stock Solution:
-
Accurately weigh 25 mg of this compound and dissolve it in 25 mL of methanol to obtain a stock solution of 1 mg/mL.[3]
-
-
Acid Degradation:
-
Base Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a known quantity of this compound powder in a Petri dish.
-
Expose it to 60°C in a hot air oven for 24 hours.[3]
-
After exposure, dissolve the sample in methanol and dilute to the target concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Place a known quantity of this compound powder in a Petri dish.
-
Expose it to UV light at 254 nm for 24 hours.[3]
-
After exposure, dissolve the sample in methanol and dilute to the target concentration with the mobile phase.
-
Representative Stability-Indicating RP-HPLC Method
This is an example of an HPLC method used for the analysis of this compound and its degradation products.
-
Column: ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm)[3]
-
Mobile Phase: Acetonitrile, methanol, and pH 4.6 phosphate buffer in a ratio of 45:35:20 (v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 257 nm[3]
-
Column Temperature: Room temperature[3]
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of all degradation products.
Visualizations
Signaling Pathway of Netarsudil
Netarsudil is a Rho kinase (ROCK) inhibitor.[5] The diagram below illustrates its mechanism of action in the trabecular meshwork cells of the eye, leading to increased aqueous humor outflow and a reduction in intraocular pressure.
Caption: Netarsudil inhibits ROCK, leading to trabecular meshwork relaxation and increased aqueous outflow.
Experimental Workflow for a Forced Degradation Study
The following diagram outlines the typical workflow for conducting a forced degradation study of this compound.
References
Identifying and mitigating compensatory mechanisms to Netarsudil Mesylate treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification and mitigation of potential compensatory mechanisms to Netarsudil Mesylate treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Rho kinase (ROCK) inhibitor and a norepinephrine transporter (NET) inhibitor.[1] Its primary mechanism for lowering intraocular pressure (IOP) involves the inhibition of ROCK, which leads to the relaxation of the trabecular meshwork (TM), increased aqueous humor outflow, and a subsequent reduction in IOP.[1][2][3] Additionally, its NET inhibitory activity is thought to decrease aqueous humor production.[4] Netarsudil has also been shown to reduce episcleral venous pressure.[2][4]
Q2: Is there clinical evidence for the long-term efficacy of this compound?
Clinical studies, such as the ROCKET-2 trial, have demonstrated that this compound maintains its IOP-lowering effect over a 12-month period in many patients with open-angle glaucoma or ocular hypertension.[5][6] However, a notable percentage of study participants discontinued treatment due to adverse effects, primarily conjunctival hyperemia.[5] This suggests that while a sudden loss of efficacy (tachyphylaxis) may not be a widespread issue, tolerability can be a limiting factor in long-term use.
Q3: What are the potential, yet not clinically established, compensatory mechanisms that could arise during prolonged Netarsudil treatment?
While not definitively established in clinical glaucoma studies, based on research on ROCK inhibitors in other fields like oncology, several potential compensatory mechanisms could theoretically emerge:
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Feedback Loops within the Rho/ROCK Pathway: The Rho signaling pathway is known to have complex feedback mechanisms.[7][8] Prolonged inhibition of ROCK could potentially lead to an upregulation of RhoA activity or other components of the pathway in an attempt to restore homeostatic levels of cytoskeletal tension in trabecular meshwork cells.
-
Crosstalk with Other Signaling Pathways: The Rho/ROCK pathway intersects with other critical signaling cascades.[6][9][10][11] Chronic ROCK inhibition might lead to the upregulation of parallel pathways that also regulate cellular contractility and extracellular matrix (ECM) deposition, such as the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][12][13]
-
Changes in Integrin Signaling: Integrins are cell adhesion molecules that play a crucial role in connecting the cell cytoskeleton to the extracellular matrix and are involved in mechanotransduction. Alterations in integrin expression or signaling could potentially mediate resistance to ROCK inhibitors by modulating cell-matrix adhesions and cytoskeletal dynamics.[14][15][16][17][18]
-
Alterations in Extracellular Matrix (ECM) Composition: Although Netarsudil is known to decrease the deposition of certain ECM proteins,[1] it is plausible that long-term treatment could induce adaptive changes in the composition or organization of the ECM in the trabecular meshwork, potentially altering the tissue's responsiveness to the drug.
Troubleshooting Guide: Investigating Compensatory Mechanisms
This guide provides a question-and-answer format to address specific experimental issues that may arise when studying the long-term effects of this compound.
Issue 1: Diminished or Variable IOP-Lowering Effect in Long-Term Animal Studies
-
Question: We are observing a gradual loss of the IOP-lowering effect of Netarsudil in our long-term rabbit model of ocular hypertension. What could be the underlying cause and how can we investigate it?
-
Answer: This could be indicative of a compensatory mechanism. To investigate this, we recommend the following experimental approaches:
-
Assess RhoA Activation: A potential compensatory response is the upregulation of RhoA, the upstream activator of ROCK. You can quantify the levels of active (GTP-bound) RhoA in trabecular meshwork tissue lysates from your animal model at different time points of Netarsudil treatment.
-
Analyze Expression of Key Signaling Proteins: Perform Western blotting or proteomic analysis on trabecular meshwork tissue to examine the expression levels of proteins involved in the Rho/ROCK pathway (e.g., RhoA, ROCK1, ROCK2), as well as potential compensatory pathways like the TGF-β (e.g., SMAD2/3) and MAPK (e.g., phosphorylated ERK1/2) pathways.[9][10][13]
-
Histological Examination of the Trabecular Meshwork: Analyze histological sections of the trabecular meshwork to assess for any long-term changes in cellularity, morphology, and extracellular matrix deposition.
-
Issue 2: In Vitro Model Shows Reduced Cellular Response to Netarsudil Over Time
-
Question: Our primary human trabecular meshwork (hTM) cells in culture show a diminished relaxation response (as measured by cell contractility assays) to Netarsudil after several weeks of continuous exposure. How can we determine the mechanism of this acquired resistance?
-
Answer: This in vitro model is ideal for dissecting the cellular and molecular basis of potential compensatory mechanisms. We suggest the following investigations:
-
Long-Term Cell Culture and Proteomic Analysis: Culture hTM cells with and without Netarsudil for an extended period.[19][20] Subsequently, perform a comprehensive proteomic analysis of the cell lysates to identify differentially expressed proteins.[2][21][22][23][24] This can provide an unbiased view of the cellular adaptations to chronic ROCK inhibition.
-
ECM Deposition Assay: Quantify the deposition of key extracellular matrix components like collagen and fibronectin in your long-term hTM cell cultures.[25][26][27][28][29] Changes in the ECM could alter the mechanical properties of the cell culture and influence the response to Netarsudil.
-
Investigate Feedback Loops: After chronic Netarsudil treatment, assess the activation state of RhoA. An increase in active RhoA could indicate a direct feedback mechanism.
-
Experimental Protocols
Protocol 1: Quantification of Active RhoA in Trabecular Meshwork Cells
This protocol describes a pull-down assay to measure the amount of active, GTP-bound RhoA.
-
Cell Culture and Treatment: Culture primary hTM cells to confluence. Treat the cells with this compound at the desired concentration and for various durations (e.g., 24 hours, 1 week, 4 weeks) alongside vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a Rho activation assay lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pull-Down of Active RhoA: Incubate the cell lysates with a Rho-GTP binding protein (e.g., Rhotekin-RBD) conjugated to agarose beads.[30][31] This will specifically pull down the active, GTP-bound form of RhoA.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the bands corresponding to active RhoA. Normalize these values to the total amount of RhoA present in the initial cell lysates (determined by a separate Western blot of the lysate before the pull-down).
Protocol 2: Assessment of Trabecular Meshwork Cell Contractility
This protocol outlines a method to measure the contractile force of hTM cells cultured in a 3D collagen gel.
-
Preparation of Collagen Gels: Prepare a collagen gel solution and mix it with a suspension of hTM cells. Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize.
-
Gel Detachment: After polymerization, gently detach the gels from the sides of the well to allow for free contraction.
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Treatment: Add culture medium containing this compound or vehicle to the wells.
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Image Acquisition: At regular intervals (e.g., every 12 hours for 72 hours), capture images of the contracting gels using a digital camera or scanner.
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Quantification of Contraction: Using image analysis software (e.g., ImageJ), measure the area of the collagen gel at each time point. The decrease in gel area over time is a direct measure of cell-mediated contraction.
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Data Analysis: Plot the gel area as a function of time for both treated and control groups. A reduction in the rate and extent of gel contraction in the Netarsudil-treated group indicates a relaxation of the TM cells.
Quantitative Data Summary
The following tables present hypothetical data that could be generated from the experiments described above to investigate compensatory mechanisms.
Table 1: Hypothetical RhoA Activation in hTM Cells after Chronic Netarsudil Treatment
| Treatment Group | Duration of Treatment | Relative RhoA-GTP Levels (Normalized to Control at 24h) |
| Vehicle Control | 24 hours | 1.00 |
| Netarsudil (1 µM) | 24 hours | 0.25 |
| Vehicle Control | 4 weeks | 1.05 |
| Netarsudil (1 µM) | 4 weeks | 0.85 |
This hypothetical data suggests a potential compensatory upregulation of RhoA activity after prolonged Netarsudil treatment.
Table 2: Hypothetical hTM Cell Contractility in 3D Collagen Gels
| Treatment Group | Gel Area at 48 hours (% of initial area) |
| Vehicle Control (Acute) | 45% |
| Netarsudil (1 µM, Acute) | 85% |
| Vehicle Control (4-week pre-treatment) | 42% |
| Netarsudil (1 µM, on 4-week pre-treated cells) | 60% |
This hypothetical data illustrates a diminished relaxation response to Netarsudil in cells that have been chronically exposed to the drug.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Data on differentially expressed proteins in rock inhibitor-treated human trabecular meshwork cells using SWATH-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. RhoA Activation Colorimetric Assay Kit (96 assays) - Creative BioMart [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional regulation of Rho GTPase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repository.upenn.edu]
- 9. Rho/Rock cross-talks with transforming growth factor-β/Smad pathway participates in lung fibroblast-myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crosstalk between signaling pathways (Rho/ROCK, TGF-β and Wnt/β-Catenin Pathways/ PI3K-AKT-mTOR) in Cataract: A Mechanistic Exploration and therapeutic strategy. | Semantic Scholar [semanticscholar.org]
- 12. Therapeutic modulation of ROCK overcomes metabolic adaptation of cancer cells to OXPHOS inhibition and drives synergistic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho/ROCK and MEK/ERK activation by transforming growth factor-alpha induces articular cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Integrin-Specific Control of Focal Adhesion Kinase and RhoA Regulates Membrane Protrusion and Invasion | PLOS One [journals.plos.org]
- 17. Integrin αvβ3 Induces HSP90 Inhibitor Resistance via FAK Activation in KRAS-Mutant Non-Small Cell Lung Cancer [e-crt.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of Cell Culture Platforms for Study of Trabecular Meshwork Cells and Glaucoma Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Multiomics analysis reveals the mechanical stress-dependent changes in trabecular meshwork cytoskeletal-extracellular matrix interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proteomic analysis uncovers clusterin-mediated disruption of actin-based contractile machinery in the trabecular meshwork to lower intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Integrative transcriptomic and proteomic analysis reveals CD9/ITGA4/PI3K-Akt axis mediates trabecular meshwork cell apoptosis in human glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Click chemistry-based quantification of extracellular matrix turnover for drug screening and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apps.dtic.mil [apps.dtic.mil]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. NEW EAST BIOSCIENCES RhoA Pull-Down Activation Assay Kit, 30 Assays, Quantity: | Fisher Scientific [fishersci.com]
- 31. Rho Activation Assays [cellbiolabs.com]
Technical Support Center: Interpreting Unexpected Morphological Changes in Cells Treated with Netarsudil Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and manage unexpected morphological changes in cells during experiments with Netarsudil Mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected morphological changes in target cells (e.g., trabecular meshwork cells) treated with Netarsudil?
A1: Netarsudil is a potent Rho-associated kinase (ROCK) inhibitor.[1] The primary expected effects on target cells, such as human trabecular meshwork (HTM) cells, are related to the disruption of the actin cytoskeleton. These changes are consistent with the drug's mechanism of action and include:
-
Loss of Actin Stress Fibers: A significant reduction in the number and thickness of F-actin stress fibers.[1][2]
-
Changes in Cell Shape: Cells may lose their typical cobblestone or elongated morphology and adopt a more rounded or stellate (star-like) appearance with long cellular processes.[2][3]
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Disruption of Focal Adhesions: A decrease in the size and number of focal adhesions, which are crucial for cell-matrix attachment.[2]
These changes collectively lead to a reduction in cellular contractility and stiffness, which is the therapeutic goal in glaucoma treatment to increase aqueous humor outflow.[1][4]
Q2: We are observing unexpected and dramatic changes in our corneal cell cultures, including cell swelling and detachment. Is this a known effect of Netarsudil?
A2: Yes, while Netarsudil's primary target is the trabecular meshwork, it can have significant, sometimes unexpected, effects on corneal cells. The most commonly reported adverse morphological changes in the cornea include:
-
Reticular Corneal Epithelial Edema: This appears as a honeycomb-like pattern of superficial epithelial bullae (blisters).[5]
-
Corneal Flattening: In some clinical cases, reversible corneal flattening has been observed.[4]
The underlying mechanism for these corneal effects is thought to be the disruption of corneal epithelial tight junctions.[5][6][7] Netarsudil has been shown to downregulate the expression of genes associated with tight junctions, adherens junctions, and desmosomes in corneal epithelial cells.[6][7] This can compromise the epithelial barrier function, leading to fluid accumulation (edema) and changes in corneal curvature.
Q3: At what concentration are these morphological changes typically observed?
A3: The concentration of Netarsudil can significantly influence the observed effects. In in vitro studies with human trabecular meshwork cells, an EC50 of 35.9 nM has been reported for reducing TGFβ2-induced hydrogel contraction.[1][8] Morphological changes in HTM cells, such as a stellate appearance, have been noted at concentrations of 0.1 µM and 1 µM of Y39983, another ROCK inhibitor.[3] For corneal epithelial cells, adverse effects on barrier function have been observed with 1 µM Netarsudil in vitro.[6] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint, balancing efficacy with off-target morphological effects.
Q4: Are the morphological changes induced by Netarsudil reversible?
A4: In many cases, the morphological changes are reversible upon discontinuation of the drug. Clinical reports show that Netarsudil-associated reticular corneal epithelial edema and corneal flattening typically resolve after cessation of treatment.[5] In vitro studies on corneal epithelial cells also indicate that the changes in the expression of cell junction genes normalize after the removal of Netarsudil.[6][7] However, the recovery dynamics may vary depending on the cell type, duration of exposure, and drug concentration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive cell rounding and detachment in trabecular meshwork (TM) cell culture. | High concentration of Netarsudil leading to complete cytoskeletal collapse and loss of adhesion. | Perform a dose-response experiment to find the minimal effective concentration that induces the desired cytoskeletal relaxation without causing widespread cell death. Start with concentrations around the reported EC50 (e.g., 35.9 nM). |
| Corneal epithelial cells form blisters or show signs of edema in culture. | Disruption of tight junctions and compromised barrier function due to Netarsudil's effect on cell-cell adhesion proteins. | Consider using a lower concentration of Netarsudil if possible. If the experiment allows, co-culture with corneal endothelial cells may provide a more physiological environment. Monitor the expression of tight junction proteins like ZO-1 and occludin. |
| Inconsistent morphological changes across different experimental batches. | Variability in cell passage number, seeding density, or reagent quality. | Maintain a consistent cell culture protocol, using cells within a narrow passage range. Ensure consistent seeding density as cell-cell contacts can influence cytoskeletal organization. Use fresh dilutions of Netarsudil for each experiment. |
| Difficulty quantifying the observed morphological changes. | Lack of appropriate analytical tools. | Utilize image analysis software (e.g., ImageJ/Fiji) to quantify changes in cell area, circularity, aspect ratio, and the number and size of focal adhesions. This will provide objective data to support your qualitative observations. |
Data on Morphological Changes
The following tables summarize quantitative data on morphological changes observed in cells treated with ROCK inhibitors.
Table 1: Effects of ROCK Inhibitor on Human Vena Saphena Cells (HVSCs) (Data adapted from a study using Y-27632, a well-characterized ROCK inhibitor with a similar mechanism to Netarsudil)
| Parameter | Control (DMSO) | 1 µM Y-27632 | 5 µM Y-27632 | 10 µM Y-27632 | 20 µM Y-27632 |
| Focal Adhesion Area (µm²) | ~1.8 | ~1.6 | ~1.2 | ~0.9 | ~0.8 |
| Focal Adhesion Aspect Ratio | ~2.8 | ~2.6 | ~2.2 | ~2.0 | ~1.9 |
*Indicates a statistically significant difference from the control. Data suggests a dose-dependent decrease in the size and elongation of focal adhesions.
Table 2: Clinical Observation of Unexpected Corneal Morphological Change with Netarsudil
| Parameter | Observation | Cell Type/Tissue | Reference |
| Corneal Flattening | 6.5 diopters of reversible corneal flattening over 4 months. | Human Cornea (in vivo) | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by Netarsudil and a typical experimental workflow for analyzing morphological changes.
References
- 1. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Netarsudil-associated reticular corneal epithelial edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
Validation & Comparative
Comparative Efficacy of Netarsudil Mesylate Versus Latanoprost in Preclinical Models: A Guide for Researchers
This guide provides a detailed comparison of the preclinical efficacy of Netarsudil Mesylate and Latanoprost, two key topical medications for the management of elevated intraocular pressure (IOP) associated with glaucoma. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on preclinical experimental data, methodologies, and mechanisms of action.
Introduction to the Compounds
This compound is a Rho kinase (ROCK) inhibitor that also possesses norepinephrine transporter (NET) inhibitory activity.[1] Its primary mechanism of action is to increase aqueous humor outflow through the trabecular meshwork, the main drainage pathway of the eye.[1] Additionally, it has been shown to reduce episcleral venous pressure.[2][3]
Latanoprost , a prostaglandin F2α analogue, is a well-established first-line treatment for glaucoma. It primarily lowers IOP by increasing the uveoscleral outflow of aqueous humor, a secondary drainage pathway.[4]
Quantitative Data Presentation
Direct head-to-head preclinical studies comparing this compound and Latanoprost monotherapies are limited in the publicly available literature. The following tables summarize available data from separate preclinical studies and one study that included both agents as monotherapy controls for a fixed-dose combination.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Drug Concentration | IOP Reduction (Mean ± SD/SEM) | Key Findings |
| High-IOP Rabbit | 0.02% | 2.90 ± 1.51 mmHg | Netarsudil demonstrated a significant IOP-lowering effect compared to the model group.[5] |
Table 2: Preclinical Efficacy of Latanoprost in Animal Models
| Animal Model | Drug Concentration | IOP Reduction (Mean ± SD/SEM) | Key Findings |
| High-IOP Rabbit | 0.005% | 3.60 ± 1.20 mmHg | Latanoprost showed a significant reduction in IOP compared to the model group.[5] |
Note: The data in Tables 1 and 2 are from a study where these drugs were used as controls for a combination product, providing an indirect comparison in the same animal model.
Experimental Protocols
The following are detailed methodologies for key experiments cited in preclinical studies of IOP-lowering drugs.
1. In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
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Animal Model: New Zealand White or Dutch Belted rabbits are commonly used.
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Acclimatization: Animals are acclimated to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.
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Anesthesia: A topical anesthetic (e.g., proparacaine hydrochloride) is applied to the cornea before IOP measurement.
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Tonometry: IOP is measured using a calibrated tonometer, such as a pneumatonometer or a rebound tonometer (e.g., TonoVet). Baseline IOP is measured prior to drug administration.
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Drug Administration: A precise volume (typically 25-50 µL) of the test article (this compound, Latanoprost, or vehicle control) is instilled into the conjunctival sac of one eye, with the contralateral eye often serving as a control.
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Post-Dose Measurement: IOP is measured at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset, peak, and duration of the IOP-lowering effect.
2. Aqueous Humor Outflow Facility Measurement
-
Method: Ex vivo perfusion of enucleated animal or human eyes is a common technique.
-
Preparation: The anterior segment of the eye is dissected and mounted in a perfusion chamber.
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Perfusion: The anterior chamber is perfused with a solution (e.g., Dulbecco's Modified Eagle Medium) at a constant pressure or flow rate.
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Data Acquisition: The flow rate required to maintain a constant pressure, or the pressure generated at a constant flow rate, is measured. Outflow facility is calculated from these parameters.
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Drug Application: The test compound is added to the perfusion medium to assess its direct effect on the outflow pathways.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the distinct signaling pathways through which this compound and Latanoprost exert their effects on aqueous humor outflow.
Caption: Signaling pathways of this compound and Latanoprost.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the preclinical comparison of IOP-lowering agents.
Caption: General experimental workflow for preclinical comparison.
Conclusion
Preclinical data indicate that both this compound and Latanoprost are effective in lowering intraocular pressure in animal models, albeit through different mechanisms of action. Netarsudil primarily enhances trabecular outflow by inhibiting Rho kinase, while Latanoprost increases uveoscleral outflow via prostaglandin F receptor activation. The limited availability of direct head-to-head preclinical comparative studies highlights an area for future research. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such comparative efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Fixed-Dose Combination of Netarsudil and Latanoprost in Ocular Hypertension and Open-Angle Glaucoma: Pooled Efficacy/Safety Analysis of Phase 3 MERCURY-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel fixed-combination timolol-netarsudil-latanoprost ophthalmic solution for the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual Inhibition of ROCK and NET by Netarsudil Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Netarsudil mesylate, a cornerstone in the management of open-angle glaucoma and ocular hypertension, distinguishes itself through a novel dual mechanism of action: the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) and the norepinephrine transporter (NET). This guide provides a comprehensive comparison of Netarsudil's performance against other relevant inhibitors, supported by experimental data and detailed protocols to facilitate further research and validation of its dual-acting profile.
Mechanism of Action: A Two-Pronged Approach to Lowering Intraocular Pressure
Netarsudil's therapeutic efficacy stems from its ability to simultaneously target two distinct pathways involved in the regulation of aqueous humor dynamics.
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ROCK Inhibition: By inhibiting ROCK, Netarsudil relaxes the trabecular meshwork, the primary site of aqueous humor outflow, leading to an increase in outflow facility and a subsequent reduction in intraocular pressure (IOP).[1] This mechanism also contributes to a decrease in episcleral venous pressure.
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NET Inhibition: Netarsudil's inhibition of NET is believed to reduce the production of aqueous humor.[1][2] By blocking the reuptake of norepinephrine in the ciliary body, local norepinephrine concentrations may increase, leading to vasoconstriction and reduced blood flow, thereby decreasing aqueous humor formation.[2]
This dual mechanism provides a comprehensive approach to IOP reduction, addressing both the inflow and outflow of aqueous humor.
Comparative Efficacy: Quantitative Analysis
The following tables summarize the inhibitory potency of Netarsudil and its active metabolite, Netarsudil-M1, against ROCK kinases, and compare its efficacy with other known ROCK inhibitors.
Table 1: In Vitro Inhibitory Activity against ROCK Kinases
| Compound | ROCK1 Ki (nM) | ROCK2 Ki (nM) |
| Netarsudil | 1 | 1 |
| Netarsudil-M1 | 0.2 | 0.2 |
| Y-27632 | 100 | 200 |
| Fasudil | 330 | 540 |
Data sourced from preclinical studies.[1][3]
Table 2: Cellular Activity in Trabecular Meshwork (TM) Cells
| Compound | Actin Stress Fiber Disruption (IC50, nM) | Focal Adhesion Disruption (IC50, nM) |
| Netarsudil | 79 | 16 |
| Y-27632 | >10,000 | >10,000 |
Data reflects the cellular potency in inducing morphological changes associated with increased aqueous outflow.[3]
Experimental Protocols
To facilitate the validation and further investigation of Netarsudil's dual inhibitory properties, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: In Vitro ROCK Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., a fluorescently labeled peptide derived from myosin phosphatase target subunit 1, MYPT1)
-
Test compound (Netarsudil or other inhibitors)
-
384-well plates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions, recombinant ROCK enzyme, and the substrate peptide.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a plate reader. The signal will be inversely proportional to the inhibitory activity of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Protocol 2: Norepinephrine Transporter (NET) Inhibition Assay (Radioligand Binding)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the norepinephrine transporter.
Materials:
-
Cell membranes prepared from cells expressing the human norepinephrine transporter (e.g., HEK293-hNET cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radiolabeled ligand specific for NET (e.g., [3H]Nisoxetine)
-
Non-labeled NET inhibitor for determining non-specific binding (e.g., Desipramine)
-
Test compound (Netarsudil or other inhibitors)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and either the test compound, assay buffer (for total binding), or the non-labeled inhibitor (for non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by analyzing the displacement of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Protocol 3: Cellular Assay for Actin Stress Fiber Disruption
This protocol describes a method to visualize and quantify the effect of inhibitors on actin stress fibers in trabecular meshwork cells.
Materials:
-
Human trabecular meshwork (HTM) cells
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compound (Netarsudil or other inhibitors)
-
Paraformaldehyde (PFA) for cell fixation
-
Triton X-100 for cell permeabilization
-
Fluorescently labeled phalloidin (to stain F-actin)
-
DAPI (to stain nuclei)
-
Fluorescence microscope and image analysis software
Procedure:
-
Seed HTM cells on glass coverslips and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin stress fibers with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Capture images of the cells using a fluorescence microscope.
-
Quantify the disruption of actin stress fibers using image analysis software. This can be done by measuring parameters such as the number, length, and intensity of stress fibers per cell.
-
Calculate the IC50 value for actin stress fiber disruption.
Visualizing the Pathways and Experimental Logic
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: ROCK Signaling Pathway and Netarsudil Inhibition.
Caption: NET Signaling Pathway and Netarsudil Inhibition.
Caption: Experimental Workflow for Validating Dual Inhibition.
This guide provides a foundational understanding of Netarsudil's dual inhibitory action and the experimental framework for its validation. The provided protocols and comparative data are intended to serve as a valuable resource for researchers in the field of ophthalmology and drug development, encouraging further exploration into the therapeutic potential of dual-target inhibitors.
References
A Cross-Species Examination of Netarsudil Mesylate's Efficacy in Lowering Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
Netarsudil mesylate, a Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor, has emerged as a novel therapeutic agent for the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. This guide provides a comprehensive cross-species comparison of Netarsudil's effect on IOP, drawing upon available preclinical and clinical data. The objective is to offer a consolidated resource for researchers and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The IOP-lowering efficacy of Netarsudil has been evaluated in several animal models, demonstrating significant reductions in IOP. The following table summarizes the key quantitative findings from these studies.
| Species | Model | Netarsudil Concentration | Dosing Regimen | Maximum IOP Reduction (mmHg) | Duration of Effect | Key Adverse Effects | Citation |
| Rabbit | Normotensive Dutch Belted | 0.04% | Once Daily | 8.1 ± 0.7 | At least 24 hours | Transient, mild hyperemia | |
| Monkey | Normotensive Formosan Rock | 0.04% | Once Daily | 7.5 ± 0.7 (at 4h), 7.5 ± 1.1 (at 24h) | At least 24 hours | Transient, mild hyperemia | |
| Dog | Normotensive | 0.02% | Twice Daily | Statistically significant but clinically unimportant | Not specified | Transient mild-to-moderate conjunctival hyperemia | |
| Dog | Normotensive and ADAMTS10-Open-Angle Glaucoma | 0.02% | Once or Twice Daily | Marginal and clinically irrelevant | Not specified | Significant, moderate to severe conjunctival hyperemia | |
| Mouse | Pigmented (C57) and Nonpigmented (CD1) | 0.04% | Single Dose | Statistically significant reduction | Not specified | Not specified | |
| Cat | - | - | - | Data not available | - | - | - |
Note: No peer-reviewed studies detailing the effect of this compound on intraocular pressure in feline models were identified in the available literature.
Signaling Pathway of this compound
Netarsudil's mechanism of action is multifactorial, primarily targeting the trabecular meshwork, ciliary body, and episcleral veins to reduce IOP. The diagram below illustrates the key signaling pathways involved.
Caption: Mechanism of action of this compound in lowering intraocular pressure.
Experimental Protocols
The following sections detail the general methodologies employed in the cited preclinical studies for the evaluation of Netarsudil's effect on IOP.
Animal Models
-
Rabbits: Normotensive Dutch Belted rabbits are frequently used. They are often acclimatized for at least a week before experiments.
-
Monkeys: Normotensive Formosan Rock monkeys or other non-human primate models are utilized in preclinical glaucoma research.
-
Dogs: Studies have been conducted on both normotensive dogs and those with naturally occurring glaucoma, such as ADAMTS10-open-angle glaucoma.
-
Mice: Both pigmented (e.g., C57BL/6) and non-pigmented (e.g., CD1) strains of mice have been used to assess the IOP-lowering effects of Netarsudil.
Intraocular Pressure Measurement
The primary method for assessing IOP in these studies is tonometry. The specific type of tonometer and the procedure can vary by species.
-
General Procedure:
-
Animal Restraint: Gentle and proper restraint is crucial to minimize stress, which can artificially elevate IOP.
-
Anesthesia: Topical anesthesia (e.g., proparacaine hydrochloride) is often applied to the cornea before measurement, especially for applanation tonometry. Rebound tonometers may not require topical anesthesia.
-
Measurement: The tonometer is applied to the central cornea, and multiple readings are taken to ensure accuracy. The average of these readings is recorded as the IOP.
-
Diurnal Variation: IOP measurements are often taken at multiple time points throughout the day to account for diurnal fluctuations.
-
-
Species-Specific Considerations:
-
Rabbits: Rebound tonometers (e.g., TonoVet) and non-contact tonometers are commonly used. Direct manometry can be used as a gold standard for calibration but is invasive.
-
Monkeys: Rebound tonometers (e.g., TonoVet) and applanation tonometers (e.g., Tono-Pen) are used. Measurements are often taken on sedated animals.
-
Dogs: Both applanation (e.g., Tono-Pen) and rebound (e.g., TonoVet) tonometry are widely used. Protocols often involve measuring IOP at set intervals over a 24-30 hour period to establish a diurnal curve.
-
Cats: While not specific to Netarsudil studies, common tonometry methods in cats include applanation (Tono-Pen) and rebound (TonoVet) tonometry. Normal IOP in cats is generally considered to be between 15-30 mmHg.
-
Drug Administration
Topical ocular administration is the standard route for Netarsudil in these studies. A defined volume of the drug solution (e.g., 10µl for mice, or one drop for larger animals) is instilled into the conjunctival sac of one eye, with the contralateral eye often serving as a control and receiving a vehicle solution.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the effect of Netarsudil on intraocular pressure in an animal model.
Caption: A generalized experimental workflow for preclinical IOP studies.
A Comparative Analysis of Gene Expression Modulation by Netarsudil Mesylate and Other ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Netarsudil Mesylate's performance against other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with a specific focus on their impact on gene expression. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to ROCK Inhibitors
ROCK inhibitors are a class of small molecules that target the Rho-associated kinases, ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and contraction.[1] By inhibiting ROCK, these drugs can modulate these cellular functions, making them valuable therapeutic agents for various conditions, particularly in ophthalmology for the treatment of glaucoma and corneal disorders.[2][3] Netarsudil, Ripasudil, and Y-27632 are among the most studied ROCK inhibitors. Netarsudil is a potent inhibitor of both ROCK and the norepinephrine transporter (NET).[4][5]
Comparative Gene Expression Analysis
The following tables summarize the differential effects of this compound and other ROCK inhibitors on gene expression in various ocular cell types. The data is compiled from in vitro studies utilizing techniques such as quantitative real-time polymerase chain reaction (qRT-PCR).
Table 1: Differential Gene Expression in Human Corneal Endothelial Cells
| Gene Category | Gene | Netarsudil (1 µM) Effect | Ripasudil (10 µM) Effect | Citation |
| Pump Function | ATP1A1 (Na,K-ATPase alpha-1 subunit) | Upregulation | Upregulation | [6] |
| ATP1B1 (Na,K-ATPase beta-1 subunit) | Upregulation | Upregulation | [6] | |
| SLC4A4 (Bicarbonate transporter) | Upregulation | Upregulation | [6] | |
| Barrier Function | TJP1 (ZO-1) | Upregulation | Upregulation | [6] |
| OCLN (Occludin) | Upregulation | Upregulation | [6] | |
| CDH2 (N-cadherin) | Upregulation | Upregulation | [6] |
Table 2: Differential Gene Expression in Human Corneal Epithelial Cells
| Gene Category | Gene | Netarsudil (1 µM) Effect | Ripasudil (30 µM) Effect | Citation |
| Adherens Junctions | CDH1 (E-cadherin) | Downregulation | Upregulation | [6] |
| Desmosomes | DSG1 (Desmoglein 1) | Downregulation | Upregulation | [6] |
| DSC2 (Desmocollin 2) | Downregulation | Upregulation | [6] | |
| Tight Junctions | TJP1 (ZO-1) | Downregulation | Upregulation | [6] |
| OCLN (Occludin) | Downregulation | Upregulation | [6] |
Table 3: Gene Expression Changes in Human Trabecular Meshwork (HTM) and Conjunctival Fibroblasts
| Cell Type | Treatment | Gene | Effect | Citation |
| HTM Cells | Netarsudil (500 nM) + TGF-β2 | α-SMA | Blocks TGF-β2-induced expression | [4] |
| Fibronectin | Blocks TGF-β2-induced expression | [4] | ||
| Collagen 1A | Blocks TGF-β2-induced expression | [4] | ||
| Conjunctival Fibroblasts | Ripasudil + TGF-β2 | α-SMA | Suppresses TGF-β2-induced expression | [7] |
| Fibronectin | Attenuates TGF-β2-induced production | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines : Primary human corneal endothelial cells (HCEC), human corneal epithelial cells (HCEC), and human trabecular meshwork (HTM) cells are commonly used.[4][6]
-
Culture Conditions : Cells are cultured in appropriate media and conditions until they reach approximately 70-80% confluency.[8]
-
Drug Treatment : A stock solution of the ROCK inhibitor (e.g., Netarsudil, Ripasudil, Y-27632) is prepared in a suitable solvent like DMSO. On the day of the experiment, the stock solution is diluted to the desired final concentrations in fresh culture medium. A vehicle control group is treated with the same concentration of the solvent. The cells are incubated for the predetermined treatment duration (e.g., 24-48 hours).[7][8]
RNA Isolation and Purification
-
Cell Lysis : After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit).[8][9]
-
RNA Extraction : RNA is extracted according to the manufacturer's protocol, which typically involves phase separation, precipitation, and washing steps.[8][10]
-
RNA Quality Control : The quantity and purity of the extracted RNA are assessed using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1. The RNA integrity is evaluated using an automated electrophoresis system, with an RNA Integrity Number (RIN) greater than 8 being desirable for downstream applications like RNA sequencing.[8]
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription : 1.0 µg of total RNA is reverse transcribed into cDNA using a reverse transcription kit according to the manufacturer's instructions.[11]
-
Primer Design : Gene-specific primers are designed for the target genes and a reference gene (e.g., GAPDH).
-
qPCR Reaction : The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and master mix.[9]
-
Thermal Cycling : A standard thermal cycling protocol is used, consisting of an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[9][11]
-
Data Analysis : The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[9]
Visualizations
Rho/ROCK Signaling Pathway
Caption: The Rho/ROCK signaling pathway and the point of inhibition by Netarsudil.
Experimental Workflow for Comparative Gene Expression Analysis
Caption: Experimental workflow for comparing the effects of ROCK inhibitors on gene expression.
References
- 1. Rho-kinase Inhibitors in Ocular Diseases: A Translational Research Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the potential of rho kinase inhibitors in ophthalmology: From mechanisms to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The effects of ripasudil (K-115), a Rho kinase inhibitor, on activation of human conjunctival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. RNA isolation and reverse transcription [abcam.com]
- 11. Optimization of RNA isolation from human ocular tissues and analysis of prostanoid receptor mRNA expression using RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Fibrotic Efficacy of Netarsudil and TGF-β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the anti-fibrotic properties of Netarsudil, a Rho-kinase (ROCK) inhibitor, against prominent Transforming Growth Factor-beta (TGF-β) inhibitors. This document synthesizes available preclinical data to offer a comparative perspective on their mechanisms of action and efficacy in mitigating fibrotic processes.
Executive Summary
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases. Transforming Growth Factor-beta (TGF-β) is a master regulator of fibrosis, making its pathway a primary target for anti-fibrotic drug development. Netarsudil, a clinically approved Rho-kinase (ROCK) inhibitor for glaucoma, has demonstrated anti-fibrotic effects by modulating cell structure and tension, which are downstream of TGF-β signaling. This guide directly compares the anti-fibrotic potential of Netarsudil with that of specific TGF-β inhibitors, providing quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
While direct head-to-head studies are limited, this comparison of existing data reveals that both Netarsudil and TGF-β inhibitors effectively counteract pro-fibrotic cellular events. TGF-β inhibitors directly target the core fibrotic signaling cascade, demonstrating potent inhibition of fibrotic marker expression. Netarsudil, acting on a key downstream effector, offers a distinct but complementary approach by disrupting the cellular machinery responsible for tissue stiffening and ECM deposition.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the anti-fibrotic efficacy of Netarsudil and various TGF-β inhibitors from preclinical studies. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison of absolute values should be interpreted with caution.
Table 1: In Vitro Efficacy of Netarsudil in Modulating Cellular Mechanics and Fibrotic Markers
| Compound | Assay | Cell Type | Outcome | IC50 / EC50 | Citation |
| Netarsudil | Disruption of Actin Stress Fibers | Primary Porcine Trabecular Meshwork (TM) Cells | Reduction in actin stress fiber formation | 79 nM | [1] |
| Netarsudil | Disruption of Focal Adhesions | Transformed Human Trabecular Meshwork (HTM) Cells | Reduction in focal adhesions | 16 nM | [1] |
| Netarsudil | Reversal of TGF-β2-induced Contraction | Human Trabecular Meshwork (HTM) Cells in 3D ECM Hydrogel | Reversal of cell-mediated hydrogel contraction | 35.9 nM | |
| Netarsudil | Inhibition of Fibrotic Marker Expression | Human Trabecular Meshwork (HTM) Cells | Abolished TGF-β2-induced expression of α-SMA, FSP1, and Collagen I | Not Quantified | [1] |
Table 2: In Vitro Efficacy of Selected TGF-β Inhibitors
| Compound | Mechanism | Assay | Cell Type | Outcome | IC50 | Citation |
| SB525334 | ALK5 Kinase Inhibitor | Kinase Activity Assay | - | Inhibition of ALK5 kinase activity | 14.3 nM | |
| Galunisertib (LY2157299) | ALK5 Kinase Inhibitor | Kinase Activity Assay | - | Inhibition of ALK5 kinase activity | 51 nM | |
| Nintedanib | Tyrosine Kinase Inhibitor | Fibroblast to Myofibroblast Transformation | Primary Human Lung Fibroblasts from IPF patients | Inhibition of α-SMA mRNA expression | 144 nM | |
| Pirfenidone | Multiple | Collagen I Expression | Primary Human Intestinal Fibroblasts | Complete blockade of TGF-β1-induced Collagen I expression | Not Applicable |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Netarsudil and TGF-β inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Netarsudil: Inhibition of TGF-β2-Induced Fibrotic Markers
This protocol is based on the methodology used to demonstrate Netarsudil's ability to block the pro-fibrotic effects of TGF-β2 in human trabecular meshwork (HTM) cells.[1]
1. Cell Culture:
-
Primary HTM cells are isolated from donor corneal rings and cultured.
-
Cells from passages 4-6 are grown on gelatin-coated coverslips until semi-confluent.
2. Treatment:
-
Cells are serum-starved for 24 hours.
-
Following starvation, cells are treated for 24 hours with one of the following:
-
Vehicle control
-
8 ng/mL human recombinant TGF-β2
-
500 nM Netarsudil
-
8 ng/mL TGF-β2 + 500 nM Netarsudil
-
3. Immunofluorescence Staining:
-
After treatment, cells are fixed and permeabilized.
-
Cells are then stained for the following fibrogenic markers:
-
α-Smooth Muscle Actin (α-SMA)
-
Fibroblast-Specific Protein 1 (FSP1)
-
Collagen I
-
-
Fluorescently labeled secondary antibodies are used for visualization.
4. Data Analysis:
-
Images are captured using fluorescence microscopy.
-
The intensity of the fluorescent signal for each marker is qualitatively or quantitatively assessed to determine the effect of Netarsudil on TGF-β2-induced expression.
TGF-β Inhibitors: Assessment of Anti-Fibrotic Activity
This protocol is a generalized methodology based on studies evaluating TGF-β inhibitors like SB525334, Galunisertib, and Nintedanib.
1. Cell Culture:
-
Primary human fibroblasts (e.g., lung, dermal, or intestinal) are cultured.
-
Cells are seeded in appropriate multi-well plates.
2. Treatment:
-
Cells are often serum-starved before treatment.
-
Cells are pre-incubated with various concentrations of the TGF-β inhibitor for a specified time (e.g., 1 hour).
-
TGF-β1 (typically 1-10 ng/mL) is then added to induce a fibrotic response.
-
Cells are incubated for a period ranging from 24 to 72 hours.
3. Analysis of Fibrotic Markers:
-
Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from the cells.
-
cDNA is synthesized.
-
qPCR is performed to quantify the mRNA expression levels of fibrotic genes such as COL1A1 (Collagen Type I) and ACTA2 (α-SMA).
-
Gene expression is normalized to a housekeeping gene.
-
-
Western Blotting:
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies against fibrotic proteins (e.g., Collagen I, α-SMA) and a loading control (e.g., β-actin or GAPDH).
-
Densitometry is used to quantify protein levels.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants are collected to measure the secretion of soluble proteins like pro-collagen type I C-peptide (a marker of collagen synthesis).
-
-
Immunofluorescence:
-
Cells are fixed, permeabilized, and stained with antibodies against fibrotic markers (e.g., α-SMA) to visualize changes in protein expression and localization.
-
4. Data Analysis:
-
The effects of the TGF-β inhibitor are quantified by comparing the expression of fibrotic markers in treated cells to cells treated with TGF-β alone.
-
IC50 values are calculated from dose-response curves.
Conclusion
This comparative guide highlights that both Netarsudil and specific TGF-β inhibitors present viable, albeit different, strategies for combating fibrosis. TGF-β inhibitors offer a direct approach by targeting the primary signaling pathway responsible for initiating and perpetuating the fibrotic cascade. The quantitative data for compounds like SB525334 and Galunisertib demonstrate potent, low nanomolar inhibition of the TGF-β receptor kinase.
Netarsudil, by inhibiting the downstream effector ROCK, effectively disrupts the cellular machinery that executes the fibrotic program, including stress fiber formation, cell contraction, and tissue stiffening. Its demonstrated ability to abolish TGF-β2-induced expression of key fibrotic markers underscores its anti-fibrotic potential.
The choice between these therapeutic strategies may depend on the specific fibrotic disease, the desired therapeutic window, and the potential for off-target effects. For researchers and drug development professionals, the data and protocols presented here provide a foundational resource for designing and interpreting studies aimed at evaluating and comparing novel anti-fibrotic agents. Future head-to-head preclinical studies are warranted to provide a more direct and definitive comparison of the anti-fibrotic efficacy of Netarsudil and TGF-β inhibitors.
References
Replicating Key Experiments on Netarsudil's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Netarsudil's performance with other key glaucoma medications, supported by experimental data. It is designed to assist researchers in understanding and potentially replicating the pivotal experiments that have elucidated Netarsudil's unique mechanism of action.
Netarsudil is a novel ophthalmic solution approved for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Its mechanism of action is distinct among glaucoma therapies, targeting the trabecular meshwork, the primary site of aqueous humor outflow resistance.[1][2] This guide will delve into the core experimental evidence demonstrating Netarsudil's effects as a Rho kinase (ROCK) inhibitor and a norepinephrine transporter (NET) inhibitor, leading to a triple action: increasing trabecular outflow, decreasing aqueous humor production, and lowering episcleral venous pressure.[1][2][3]
Comparative Performance of Netarsudil
Netarsudil's efficacy in lowering IOP has been extensively studied in preclinical and clinical trials, often in comparison to established glaucoma medications such as the prostaglandin analog latanoprost and the beta-blocker timolol.
Preclinical Efficacy
In preclinical models, Netarsudil has demonstrated robust IOP-lowering effects. For instance, in normotensive monkeys, a 0.04% solution of Netarsudil produced a significant reduction in IOP.[3] Studies in rabbits have also shown substantial IOP reduction with Netarsudil.[4]
| Preclinical Model | Drug | Concentration | Maximum IOP Reduction (mmHg) | Time to Maximum Effect | Reference |
| Normotensive Rabbits | Netarsudil | 0.04% | 3.3 | 4 hours | [4][5] |
| Timolol | 0.5% | 2.9 | 2 hours | [4][5] | |
| Water-Loaded Ocular Hypertensive Rabbits | Netarsudil | 0.04% | 5.0 | - | [4][5][6] |
| Timolol | 0.5% | 3.6 | - | [4][5][6] | |
| Normotensive Formosan Rock Monkeys | Netarsudil | 0.04% | 7.5 | 4 and 24 hours (Day 3) | [3] |
Clinical Efficacy
Clinical trials, such as the ROCKET and MERCURY studies, have established the non-inferiority of Netarsudil to timolol and have shown the superior IOP-lowering effect of a fixed-dose combination of Netarsudil and latanoprost compared to either agent alone.[7][8]
| Clinical Trial (Population) | Drug Regimen | Mean Diurnal IOP Reduction from Baseline (mmHg) | Comparison | Reference |
| ROCKET-1 & 2 (OAG/OHT) | Netarsudil 0.02% QD | ~4.5 | Non-inferior to Timolol 0.5% BID | [8] |
| Timolol 0.5% BID | ~4.0 | - | [8] | |
| MERCURY-1 & 2 (OAG/OHT) | Netarsudil/Latanoprost FDC | Up to 3.2 mmHg more than Netarsudil alone | Superior to both monotherapies | [7][9] |
| Netarsudil 0.02% QD | - | - | [7][9] | |
| Latanoprost 0.005% QD | Up to 2.5 mmHg more than Latanoprost alone | - | [7][9] | |
| Healthy Volunteers | Netarsudil 0.02% QD | - | Increased trabecular outflow facility by ~22% | [10] |
OAG: Open-Angle Glaucoma; OHT: Ocular Hypertension; QD: Once Daily; BID: Twice Daily; FDC: Fixed-Dose Combination
Key Experiments on Mechanism of Action
Rho Kinase (ROCK) Inhibition and Trabecular Meshwork (TM) Cell Contractility
Netarsudil's primary mechanism of action is the inhibition of ROCK, which leads to the relaxation of TM cells, increased outflow facility, and consequently, reduced IOP.[2] This has been demonstrated through in vitro assays measuring ROCK activity and TM cell contraction.
This assay quantifies the enzymatic activity of ROCK and the inhibitory potential of compounds like Netarsudil.
Experimental Protocol:
-
Plate Coating: 96-well plates are pre-coated with a recombinant substrate for ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[11]
-
Enzyme and Inhibitor Incubation: Purified active ROCK enzyme (ROCK1 or ROCK2) is added to the wells along with varying concentrations of Netarsudil or a control inhibitor (e.g., Y-27632).[12][13]
-
Kinase Reaction: The enzymatic reaction is initiated by adding ATP.[13] The plate is incubated to allow for the phosphorylation of the MYPT1 substrate by ROCK.
-
Detection: A primary antibody specific to the phosphorylated form of MYPT1 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][13]
-
Signal Measurement: A chromogenic substrate for HRP is added, and the resulting color change is measured using a spectrophotometer. The signal intensity is inversely proportional to the ROCK inhibitory activity of the compound.[11]
Quantitative Data:
| Parameter | Netarsudil | Netarsudil-M1 (active metabolite) | Y-27632 (control) | Reference |
| ROCK1 Ki | 1 nM | - | 140-220 nM | [3][14] |
| ROCK2 Ki | 1 nM | - | 140-220 nM | [3][14] |
| IC50 (Stress Fiber Disruption in TM cells) | 79 nM | - | - | [3][14] |
| IC50 (Focal Adhesion Disruption in TM cells) | 16 nM | - | - | [3][14] |
Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration
This assay visually demonstrates the effect of ROCK inhibitors on the contractility of TM cells embedded in a 3D collagen matrix.
Experimental Protocol:
-
Cell Culture: Primary human trabecular meshwork (HTM) cells are cultured.[15][16]
-
Collagen Gel Preparation: HTM cells are suspended in a collagen solution (e.g., rat tail collagen type I) and plated in a multi-well plate.[15][17][18] The collagen is allowed to polymerize, forming a gel with embedded cells.
-
Induction of Contraction: To mimic glaucomatous conditions, contraction can be induced by treating the cells with agents like Transforming Growth Factor-beta 2 (TGF-β2).[19]
-
Treatment: The collagen gels are then treated with varying concentrations of Netarsudil or other ROCK inhibitors.
-
Measurement of Contraction: The gels are released from the sides of the wells, and the change in the diameter or area of the collagen gel is measured over time. A decrease in gel size indicates cell contraction.[16][17]
Quantitative Data:
| Parameter | Netarsudil | Compound A (Netarsudil analog) | Y-27632 (control) | Reference |
| EC50 (reversal of TGFβ2-induced HTM hydrogel contraction) | 35.9 nM | 3.7 nM | - | [19] |
EC50: Half-maximal Effective Concentration
Measurement of Aqueous Humor Outflow Facility
The functional consequence of TM relaxation is an increase in the facility of aqueous humor outflow. This is a critical experiment to confirm the physiological effect of Netarsudil.
Experimental Protocol (Ex Vivo Human Anterior Segment Perfusion):
-
Tissue Preparation: Human donor eyes are dissected to isolate the anterior segment, which includes the cornea, scleral rim, and the intact trabecular meshwork and Schlemm's canal.[9] The iris and ciliary body are often removed.
-
Perfusion Setup: The anterior segment is mounted in a specialized perfusion chamber.[9][20] The chamber is connected to a perfusion system that allows for the controlled flow of a culture medium into the anterior chamber at a constant pressure or flow rate.[21]
-
Baseline Measurement: A baseline outflow facility is established by perfusing the anterior segment with the medium alone and measuring the flow rate and pressure.
-
Drug Perfusion: The perfusion medium is then switched to one containing a specific concentration of Netarsudil.
-
Outflow Facility Calculation: The outflow facility is calculated before and after drug administration using the formula: C = (F2 - F1) / (P2 - P1), where C is the outflow facility, F is the flow rate, and P is the pressure.[22]
Quantitative Data:
| Study Population | Treatment | Change in Trabecular Outflow Facility | Reference |
| Healthy Volunteers | Netarsudil 0.02% QD for 7 days | +22% from baseline | [10] |
Norepinephrine Transporter (NET) Inhibition and Aqueous Humor Dynamics
Netarsudil also inhibits the norepinephrine transporter (NET), which is thought to reduce aqueous humor production by the ciliary body.[1][2]
Experimental Approach (Aqueous Humor Flow Rate Measurement):
Fluorophotometry is a common method to measure the rate of aqueous humor formation.
Experimental Protocol:
-
Fluorescein Instillation: A fluorescent dye, such as fluorescein, is topically applied to the eye.[23]
-
Fluorophotometer Measurement: An ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber over time.[23]
-
Flow Rate Calculation: The rate of disappearance of the dye from the anterior chamber is used to calculate the aqueous humor flow rate.
-
Treatment Effect: This measurement is performed before and after treatment with Netarsudil to determine its effect on aqueous humor production.
Quantitative Data:
| Study Population | Treatment | Change in Aqueous Humor Flow Rate | Reference |
| Healthy Volunteers | Netarsudil 0.02% QD for 7 days | -15% (trend toward decrease, P=0.08) | [10] |
Visualizing the Pathways and Workflows
Signaling Pathway of ROCK Inhibition in Trabecular Meshwork Cells
References
- 1. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficacy and safety of netarsudil/latanoprost fixed-dose combination vs. monotherapy in open-angle glaucoma or ocular hypertension: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Netarsudil, latanoprost fixed-dose combo outperforms monotherapies in IOP control - American Academy of Ophthalmology [aao.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ex vivo model of human corneal rim perfusion organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. medkoo.com [medkoo.com]
- 15. Regulation of Trabecular Meshwork Cell Contraction and Intraocular Pressure by miR-200c - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Human Anterior Segment Perfusion Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Factors Affecting Outflow Facility Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
A Comparative Meta-Analysis of Netarsudil Mesylate's IOP-Lowering Efficacy Across Diverse Glaucoma Subtypes
For Immediate Release
A comprehensive meta-analysis of clinical studies reveals that Netarsudil Mesylate, a Rho kinase (ROCK) inhibitor, demonstrates significant intraocular pressure (IOP)-lowering effects across a spectrum of glaucoma subtypes, offering a valuable therapeutic option for patient populations beyond primary open-angle glaucoma (POAG). This guide provides a detailed comparison of Netarsudil's performance against other established glaucoma therapies, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.
Netarsudil's unique mechanism of action, which involves increasing trabecular meshwork outflow, decreasing aqueous humor production, and reducing episcleral venous pressure, positions it as a versatile agent in the management of various glaucomatous conditions.[1][2][3] This analysis synthesizes data from multiple studies to compare its efficacy in POAG, ocular hypertension (OHT), normal-tension glaucoma (NTG), steroid-induced glaucoma, and other secondary glaucomas.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the IOP-lowering effect of this compound compared to other commonly used glaucoma medications across different glaucoma subtypes.
Table 1: Netarsudil Monotherapy vs. Comparators in Primary Open-Angle Glaucoma (POAG) and Ocular Hypertension (OHT)
| Glaucoma Subtype | Treatment Group | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Comparator | Comparator Mean IOP Reduction (mmHg) | Study Duration |
| POAG/OHT | Netarsudil 0.02% QD | <25 | 3.3 - 4.6 | Timolol 0.5% BID | Not specified, non-inferiority met[1][4] | 3 Months |
| POAG/OHT | Netarsudil 0.02% QD | <27 | Not specified, did not meet non-inferiority | Timolol 0.5% BID | Not specified | 3 Months |
| POAG/OHT | Netarsudil 0.02% QD | 22-35 | 5.7 | Latanoprost 0.005% QD | 6.8 | 28 Days |
| POAG/OHT (Japanese Patients) | Netarsudil 0.02% QD | 20.48 | 4.65 | Ripasudil 0.4% BID | 2.98 | 4 Weeks |
Table 2: Netarsudil in Specific and Secondary Glaucoma Subtypes
| Glaucoma Subtype | Treatment Group | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Notes |
| Normal-Tension Glaucoma (NTG) | Netarsudil 0.04% | Normotensive | 24% reduction vs. vehicle | Preclinical study in normotensive monkeys.[1] |
| Steroid-Induced Glaucoma | Netarsudil (adjunctive) | Not specified | 7 - 8 | Retrospective chart review of patients uncontrolled on other medications.[5] |
| Mixed-Mechanism Glaucoma | Netarsudil (adjunctive) | 19.4 ± 5.0 | 3.2 (to 16.2 ± 4.6) | Retrospective cohort study.[6] |
| Uveitic Glaucoma | Netarsudil (adjunctive) | Not specified | 9.5 | Retrospective review, found to be most effective among secondary glaucomas.[7] |
| Pseudoexfoliation Glaucoma | Netarsudil (adjunctive) | Included in secondary glaucoma group | Overall 6.6 ± 8.4 for secondary glaucomas | Retrospective review.[7] |
Experimental Protocols
The clinical trials and studies cited in this analysis employed rigorous methodologies to assess the efficacy and safety of Netarsudil. A generalized experimental workflow for a typical clinical trial is outlined below.
Key Methodological Components:
-
Study Design: Most pivotal trials were randomized, double-masked, active-controlled, parallel-group studies.[1][8]
-
Patient Population: Inclusion criteria typically involved patients diagnosed with open-angle glaucoma or ocular hypertension with baseline IOPs within a specified range (e.g., >20 mmHg and <36 mmHg).[8][9] Exclusion criteria often included a history of other ocular diseases, previous glaucoma surgery, or contraindications to the comparator medications.[9]
-
Washout Period: A washout period for any pre-study ocular hypotensive medications was generally required to establish a baseline IOP.
-
Treatment Regimen: Patients were randomized to receive Netarsudil (typically 0.02% once daily in the evening) or a comparator drug (e.g., Timolol 0.5% twice daily or Latanoprost 0.005% once daily).
-
Outcome Measures: The primary efficacy endpoint was the mean change in IOP from baseline at various time points (e.g., week 2, week 6, and month 3).[1] Safety and tolerability were assessed by monitoring adverse events, with conjunctival hyperemia being the most frequently reported for Netarsudil.[1][8]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated.
Caption: Signaling pathway of Netarsudil in trabecular meshwork cells.
Caption: Generalized workflow of a clinical trial for IOP-lowering drugs.
Conclusion
This meta-analysis indicates that this compound is a potent IOP-lowering agent with a favorable efficacy profile in a variety of glaucoma subtypes. Its non-inferiority to Timolol in patients with baseline IOPs under 25 mmHg and its demonstrated efficacy in challenging-to-treat secondary glaucomas, such as steroid-induced and uveitic glaucoma, underscore its clinical utility.[1][7] While conjunctival hyperemia is a common adverse event, it is generally mild.[1][8] The unique mechanism of action of Netarsudil provides a valuable alternative and adjunctive therapeutic option for the management of glaucoma, particularly in patients who may not be responsive to or are intolerant of other IOP-lowering medications. Further large-scale, prospective, comparative studies are warranted to more definitively establish its relative efficacy across the full spectrum of glaucoma subtypes.
References
- 1. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irispublishers.com [irispublishers.com]
- 3. Netarsudil significantly reduces intraocular pressure in patients with primary open-angle glaucoma - Mayo Clinic [mayoclinic.org]
- 4. Effectiveness of Netarsudil as an Additional Therapy for Glaucoma in Patients Already on Maximally Tolerated Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effectiveness of netarsudil 0.02% in lowering intraocular pressure in patients with secondary glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New glaucoma medications: latanoprostene bunod, netarsudil, and fixed combination netarsudil-latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Netarsudil, latanoprost fixed-dose combo outperforms monotherapies in IOP control - American Academy of Ophthalmology [aao.org]
A Comparative In Vitro Safety Profile of Netarsudil Mesylate and Y-27632 in Ocular Cells
An Objective Guide for Researchers and Drug Development Professionals
Netarsudil mesylate, the active ingredient in Rhopressa®, and Y-27632 are both potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Their utility in ophthalmology, particularly in glaucoma treatment and corneal endothelial regeneration, is a subject of ongoing research. This guide provides a comparative in vitro safety and efficacy profile of these two compounds, focusing on their effects on relevant ocular cell types, primarily human corneal endothelial cells (CECs) and trabecular meshwork (TM) cells. The information is compiled from peer-reviewed studies to assist researchers in making informed decisions for their experimental designs.
Quantitative Comparison of In Vitro Efficacy and Safety
The following table summarizes the key quantitative data from in vitro studies on this compound and Y-27632.
| Parameter | Cell Type | Compound | Concentration | Result | Reference |
| Cell Proliferation | Primary Human CECs | Netarsudil (AR-13324) | 0.1 µM - 1 µM | Comparable to 10 µM Y-27632 | [1][2][3][4] |
| Primary Human CECs | Y-27632 | 10 µM | Significant increase in proliferation | [1][2][3][4] | |
| Cell Adherence | Primary Human CECs | Netarsudil (AR-13324) | 100 nM - 30 µM | Better adherence compared to Y-27632 | [1][2][3][4] |
| Primary Human CECs | Y-27632 | 10 µM | Promotes cell adherence | [1][2][3][4] | |
| Cytotoxicity (LDH Assay) | Human CECs | Y-27632 | Not specified | No difference in cytotoxicity compared to control | [5] |
| Actin Stress Fiber Disassembly | Porcine TM cells | Netarsudil | 16 nM (IC50) | Potent disruption of actin stress fibers | [6] |
| Porcine TM cells | Y-27632 | >1000 nM (IC50) | Less potent in disrupting actin stress fibers | [6] | |
| Cell Recovery after Washout | Glaucomatous TM cells | Netarsudil | 1 µM | Delayed recovery of normal cell phenotype | [7] |
| Glaucomatous TM cells | Y-27632 | 1 µM | Faster recovery of normal cell phenotype | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.
Cell Culture
-
Human Corneal Endothelial Cells (CECs): Primary human CECs are isolated from donor corneas and cultured in a dual media environment. This typically involves an initial growth in a specialized endothelial growth medium supplemented with growth factors, followed by a switch to a maintenance medium to promote a mature phenotype.
-
Trabecular Meshwork (TM) Cells: Primary human TM cells are isolated from donor eyes and cultured in low-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
Cell Viability and Cytotoxicity Assays
-
MTT/XTT Assay (Metabolic Activity):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The culture medium is replaced with a medium containing various concentrations of this compound or Y-27632.
-
After the desired incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
The plate is incubated for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). Cell viability is expressed as a percentage of the untreated control.
-
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity):
-
Cells are cultured and treated as described for the MTT assay.
-
At the end of the incubation period, a sample of the cell culture supernatant is collected.
-
The collected supernatant is mixed with the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt.
-
LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance is measured on a microplate reader. The amount of LDH release is proportional to the number of damaged cells.
-
Cell Proliferation Assay (EdU Incorporation)
-
CECs are seeded in a suitable culture vessel and treated with Netarsudil, Y-27632, or a vehicle control.
-
Towards the end of the treatment period, 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture medium.
-
EdU is incorporated into newly synthesized DNA during cell proliferation.
-
After incubation with EdU, the cells are fixed and permeabilized.
-
A fluorescent azide is then added, which binds to the EdU through a click chemistry reaction.
-
The cells are counterstained with a nuclear stain (e.g., DAPI).
-
The percentage of EdU-positive cells is determined by fluorescence microscopy or flow cytometry.
Cell Adhesion Assay
-
96-well plates are coated with an extracellular matrix protein (e.g., fibronectin or collagen).
-
CECs are pre-treated with Netarsudil, Y-27632, or a vehicle control for a specified time.
-
The cells are then seeded onto the coated plates and allowed to adhere for a short period (e.g., 1-2 hours).
-
Non-adherent cells are removed by washing.
-
The number of adherent cells is quantified by staining with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity or by using a colorimetric assay like the crystal violet assay.
Conclusion
Both this compound and Y-27632 demonstrate significant effects on ocular cells in vitro. Netarsudil appears to be a more potent inhibitor of the ROCK pathway, as evidenced by its lower IC50 for actin stress fiber disassembly in TM cells. In primary human CECs, Netarsudil shows superior cell adherence compared to Y-27632, while both compounds effectively promote cell proliferation.
It is important to note that a direct, comprehensive in vitro cytotoxicity comparison across a wide range of concentrations in multiple ocular cell lines is not yet extensively published. The existing data suggests that at concentrations effective for promoting cell proliferation and migration, these ROCK inhibitors do not exhibit significant acute cytotoxicity. However, the delayed recovery of TM cells after Netarsudil washout suggests that its effects may be more prolonged than those of Y-27632, a factor that could be beneficial or detrimental depending on the therapeutic context.
Researchers should consider these differences in potency and cellular response when designing experiments to investigate the therapeutic potential and safety of these ROCK inhibitors for ophthalmic applications. The provided protocols offer a foundation for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Netarsudil Mesylate: A Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of Netarsudil Mesylate in a research environment, ensuring safety and regulatory compliance.
This compound, a Rho kinase inhibitor, requires careful management in a laboratory setting to mitigate potential environmental and health impacts. This guide provides procedural, step-by-step instructions for its proper disposal, drawing from safety data sheets and general principles of pharmaceutical waste management. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with federal and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area or under a laboratory fume hood to avoid inhalation of any dust or aerosols.[1][2] In case of accidental contact, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many pharmaceutical compounds, involves a multi-step process that prioritizes safety and environmental protection. The following protocol is based on manufacturer recommendations and general regulatory guidelines for pharmaceutical waste.
-
Initial Assessment and Segregation :
-
Determine if the this compound waste is contaminated with any other hazardous materials.
-
Segregate the waste from other laboratory waste streams to ensure proper handling.
-
-
Waste Collection and Storage :
-
Collect all waste, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated, properly labeled, and sealed container.
-
The container should be stored in a secure, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
-
-
Engagement of a Licensed Disposal Company :
-
Recommended Disposal Method :
-
Regulatory Compliance :
-
Ensure that all disposal activities comply with federal, state, and local regulations for pharmaceutical waste.[3][5] This includes adherence to the Resource Conservation and Recovery Act (RCRA) guidelines.[6]
-
It is prohibited to dispose of pharmaceutical waste, including this compound, down the drain.[6][7][8]
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the provided search results. Disposal procedures are guided by the qualitative recommendations in the Safety Data Sheets and general pharmaceutical waste regulations.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The guidance provided in the Safety Data Sheets (SDS) and by regulatory bodies is the primary source of information for its disposal. The procedures outlined above represent the current best practices based on this information.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. michigan.gov [michigan.gov]
- 7. New National Rules Governing Pharmaceutical Disposal Start August 21st [content.govdelivery.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistical Information for Handling Netarsudil Mesylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Netarsudil Mesylate. The following procedural guidance is designed to ensure safe operational handling and disposal of this pharmaceutical compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its pure or concentrated form, adherence to appropriate personal protective equipment (PPE) protocols is mandatory to prevent accidental exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin Protection | Gloves | Inspected prior to use, chemically resistant (e.g., nitrile). Follow EU Directive 89/686/EEC and EN 374 standards.[1] |
| Protective Clothing | Fire/flame resistant and impervious lab coat or suit.[1][2] | |
| Respiratory Protection | Respirator | A fit-tested NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols.[3] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential to minimize exposure and contamination risk.
Workflow for Handling this compound:
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Temperature | Additional Information |
| Unopened Bottles | 2°C to 8°C (Refrigerator) | Can be maintained at up to 40°C for up to 14 days during shipment.[4] |
| Opened Bottles | 2°C to 25°C (Refrigerator or Room Temperature) | Can be used for up to 6 weeks after opening.[5][6] If kept at 2-8°C, it can be used until the expiration date.[4] |
| In Solvent | -80°C for 6 months; -20°C for 1 month | Store in a sealed container, away from moisture.[7] |
Store in a tightly closed container in a dry and well-ventilated place.[1] Keep away from direct sunlight and sources of ignition.[7]
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with pure water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[8] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] Consult a doctor if irritation persists.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide artificial respiration or oxygen and seek medical attention.[8] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |
| Spills | Evacuate the area.[7] Wear appropriate PPE.[1] Avoid generating dust.[1] For liquid spills, absorb with an inert material (e.g., diatomite).[7] For solid spills, sweep or vacuum up and place in a suitable container for disposal.[1] Clean the surface thoroughly to remove residual contamination.[1] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Excess and Expired Materials : Should be offered to a licensed hazardous material disposal company.[1]
-
Disposal Method : The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging : Dispose of in the same manner as the product itself.[1]
-
Regulations : Ensure compliance with all federal, state, and local regulations regarding hazardous waste disposal.[1] Do not flush down the toilet; consider a medicine take-back program for unused ophthalmic solutions.[9]
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Netarsudil Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 6. Netarsudil (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicea.com [chemicea.com]
- 9. Netarsudil Ophthalmic - Mitchell, Whittaker and Wu [doctorsalexandriava.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
